molecular formula C8H18O B098462 Pentyl propyl ether CAS No. 18641-82-2

Pentyl propyl ether

Cat. No.: B098462
CAS No.: 18641-82-2
M. Wt: 130.23 g/mol
InChI Key: DMUSSSYUUUYJRM-UHFFFAOYSA-N
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Description

Pentyl propyl ether is a useful research compound. Its molecular formula is C8H18O and its molecular weight is 130.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

18641-82-2

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

IUPAC Name

1-propoxypentane

InChI

InChI=1S/C8H18O/c1-3-5-6-8-9-7-4-2/h3-8H2,1-2H3

InChI Key

DMUSSSYUUUYJRM-UHFFFAOYSA-N

SMILES

CCCCCOCCC

Canonical SMILES

CCCCCOCCC

Other CAS No.

18641-82-2

Origin of Product

United States

Foundational & Exploratory

Synthesis of Pentyl Propyl Ether via Williamson Ether Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pentyl propyl ether using the Williamson ether synthesis. This method remains a cornerstone of organic synthesis for the preparation of both symmetrical and unsymmetrical ethers, valued for its reliability and versatility. This document outlines the reaction mechanism, experimental protocols, and key data pertinent to this specific synthesis.

Introduction

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is an SN2 reaction involving an alkoxide nucleophile and an alkyl halide.[1] The reaction is fundamental in organic chemistry for the formation of an ether linkage. For the synthesis of the unsymmetrical ether, this compound, two primary routes are theoretically possible: the reaction of sodium pentoxide with a propyl halide or the reaction of sodium propoxide with a pentyl halide. To minimize the competing E2 elimination reaction, which is more prevalent with secondary and sterically hindered primary alkyl halides, the preferred pathway involves the use of a primary alkyl halide.[1][2] Therefore, the reaction of sodium pentoxide with a primary propyl halide, such as 1-bromopropane (B46711), is the more efficient and commonly employed strategy.

Reaction Mechanism and Stoichiometry

The synthesis of this compound proceeds in two main stages:

  • Deprotonation of the Alcohol: The first step involves the deprotonation of 1-pentanol (B3423595) using a strong base, typically sodium hydride (NaH) or sodium metal (Na), to form the sodium pentoxide alkoxide.[3] This alkoxide is a potent nucleophile.

  • Nucleophilic Substitution (SN2): The generated pentoxide ion then undergoes a nucleophilic attack on the primary alkyl halide, 1-bromopropane. The reaction proceeds via a concerted SN2 mechanism where the nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion as the leaving group to form the ether.[1]

The overall reaction is as follows:

CH₃(CH₂)₄OH + NaH → CH₃(CH₂)₄O⁻Na⁺ + H₂ CH₃(CH₂)₄O⁻Na⁺ + CH₃CH₂CH₂Br → CH₃(CH₂)₄O(CH₂)₂CH₃ + NaBr

Quantitative Data

Physical and Thermodynamic Properties of this compound
PropertyValueUnit
Molecular FormulaC₈H₁₈O-
Molecular Weight130.23 g/mol
Boiling Point130-132°C
Melting Point-71°C
Density~0.8g/cm³
Refractive Index1.3961-
Standard Enthalpy of Formation (gas)-340.67kJ/mol
Enthalpy of Vaporization42.81kJ/mol

Data sourced from[4][5]

Properties of Reactants
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Hazards
1-PentanolC₅H₁₂O88.151380.81-0.83Flammable, Harmful if inhaled, Skin irritant[6][7][8]
1-BromopropaneC₃H₇Br122.99711.35Flammable, Skin irritant, May cause respiratory irritation
Sodium Hydride (60% in mineral oil)NaH24.00-1.38Water-reactive, Flammable solid, Causes severe skin burns and eye damage

Experimental Protocol

This protocol is a representative procedure adapted from general Williamson ether synthesis methodologies.[9][10]

4.1. Materials and Equipment

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Addition funnel

  • Heating mantle with a stirrer

  • Separatory funnel

  • Distillation apparatus

  • 1-Pentanol

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-Bromopropane

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Boiling chips

4.2. Procedure

  • Preparation of Sodium Pentoxide:

    • In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1-pentanol (e.g., 0.1 mol).

    • Under a nitrogen atmosphere, slowly add sodium hydride (60% dispersion in mineral oil, e.g., 0.11 mol) portion-wise to the stirred 1-pentanol. The reaction is exothermic and will produce hydrogen gas, which should be safely vented.

    • After the addition is complete, gently heat the mixture to reflux for approximately 1 hour to ensure complete formation of the sodium pentoxide.

  • Synthesis of this compound:

    • Cool the reaction mixture to room temperature.

    • Add 1-bromopropane (e.g., 0.1 mol) dropwise via an addition funnel to the stirred solution of sodium pentoxide.

    • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water to decompose any unreacted sodium hydride.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent by rotary evaporation.

  • Purification:

    • The crude this compound can be purified by simple distillation.[11] Collect the fraction boiling at approximately 130-132 °C.[4]

4.3. Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃): Expected signals would include triplets corresponding to the methyl groups, and multiplets for the methylene (B1212753) groups. The methylene groups adjacent to the oxygen atom would be deshielded and appear as triplets around 3.4-3.6 ppm.

  • ¹³C NMR (CDCl₃): Distinct signals for each of the eight carbon atoms are expected. The carbons bonded to the oxygen will be in the range of 70-80 ppm.

  • IR (neat): The most characteristic peak will be the C-O-C stretching vibration in the region of 1050-1150 cm⁻¹. The absence of a broad O-H stretch around 3200-3600 cm⁻¹ indicates the consumption of the starting alcohol.

Safety Precautions

  • Sodium hydride is highly reactive and pyrophoric. It reacts violently with water to produce flammable hydrogen gas. Handle with extreme care in an inert atmosphere and away from moisture.[3]

  • 1-Pentanol and 1-bromopropane are flammable and irritants.[6][7][8] All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

  • Ensure that fire-extinguishing equipment is readily available.

Visualizations

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Reaction 1-Pentanol 1-Pentanol Sodium Pentoxide Sodium Pentoxide 1-Pentanol->Sodium Pentoxide + NaH NaH NaH H2 H2 Sodium Pentoxide_2 Sodium Pentoxide This compound This compound Sodium Pentoxide_2->this compound + 1-Bromopropane 1-Bromopropane 1-Bromopropane NaBr NaBr

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow A Deprotonation of 1-Pentanol with NaH B Addition of 1-Bromopropane A->B C Reflux B->C D Work-up (Quenching, Extraction, Washing) C->D E Drying of Organic Layer D->E F Solvent Removal E->F G Purification by Distillation F->G H Characterization (NMR, IR) G->H

Caption: Experimental workflow for this compound synthesis.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Pentyl Propyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of pentyl propyl ether. The information is intended for use by researchers, scientists, and professionals in drug development who may utilize this compound as a solvent or intermediate in their work. All quantitative data is summarized in tables for ease of reference, and detailed experimental protocols for key reactions are provided.

Chemical and Physical Properties

This compound, also known as 1-propoxypentane, is a simple aliphatic ether. Its physical state at standard temperature and pressure is a colorless liquid.[1] Like many ethers of similar molecular weight, it is characterized by a relatively low boiling point and limited solubility in water due to the absence of hydrogen bonding capabilities.[1] It is, however, miscible with a wide range of common organic solvents.[1]

Identification and Nomenclature
IdentifierValue
Systematic Name 1-Propoxypentane
Common Names This compound, Propyl pentyl ether
CAS Number 18641-82-2[1][2]
Molecular Formula C₈H₁₈O[1][2]
Molecular Weight 130.23 g/mol [1][2]
SMILES CCCCCOCCC[1]
InChI InChI=1S/C8H18O/c1-3-5-6-8-9-7-4-2/h3-8H2,1-2H3[1]
Physical and Thermodynamic Properties

The physical properties of this compound are summarized in the table below. It should be noted that some reported values, particularly for melting point, are estimates and show some variance in the literature.

PropertyValueUnit
Boiling Point 130 - 132[1]°C
142.2[2]°C
Melting Point approx. -71[1]°C
-94 (estimate)[2]°C
Density ~0.8[1]g/cm³
0.78[2]g/cm³
Vapor Pressure 7.09 (at 25 °C)[1][2]mmHg
Refractive Index 1.3961[1][2]-
LogP (Octanol/Water) 2.60320[2]-
Log₁₀ Water Solubility -2.26[1]-
Standard Enthalpy of Formation (gas) -340.67[1]kJ/mol
Enthalpy of Vaporization 42.81[1]kJ/mol

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Williamson ether synthesis.

Williamson Ether Synthesis

This reaction proceeds via an S_N2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide.[1] For the preparation of this compound, there are two possible routes:

  • Route A: Sodium pentoxide reacting with a propyl halide (e.g., 1-bromopropane).

  • Route B: Sodium propoxide reacting with a pentyl halide (e.g., 1-bromopentane).

Because the reaction follows an S_N2 pathway, it is most efficient with primary alkyl halides to minimize the competing E2 elimination reaction.[3] Both routes involve primary alkyl halides, making either feasible.

Williamson_Ether_Synthesis pentoxide Sodium Pentoxide (CH₃(CH₂)₄O⁻Na⁺) ether This compound pentoxide->ether SN2 Attack propyl_halide Propyl Halide (CH₃(CH₂)₂-X) propyl_halide->ether salt Sodium Halide (NaX)

Figure 1. Williamson Ether Synthesis Workflow

Chemical Reactivity

Ethers are generally considered to be unreactive compounds, which contributes to their widespread use as solvents.[4][5][6] They are stable in the presence of bases, nucleophiles, and mild oxidizing or reducing agents.[5][6] However, they undergo a few key reactions under specific conditions.

Acidic Cleavage

The most significant reaction of ethers is their cleavage by strong acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI).[4][5][7] Hydrochloric acid (HCl) is generally not effective.[4][5] The reaction involves the protonation of the ether oxygen to form a good leaving group (an alcohol), followed by nucleophilic attack by the halide ion.

For a primary ether like this compound, the reaction proceeds through an S_N2 mechanism. The halide nucleophile will attack the less sterically hindered carbon atom.[4][5][8] In this case, the propyl group is slightly less hindered than the pentyl group, leading to the formation of 1-bromopropane (B46711) and 1-pentanol (B3423595) as the initial products. If an excess of the acid is used, the 1-pentanol can be further converted to 1-bromopentane.

Acidic_Cleavage start This compound protonated Protonated Ether (Oxonium Ion) start->protonated + HBr transition protonated->transition Br⁻ attack (SN2) products 1-Pentanol + 1-Bromopropane transition->products

Figure 2. S_N2 Acidic Cleavage of this compound
Autoxidation

Upon prolonged storage and exposure to air and light, ethers can undergo autoxidation to form explosive peroxides and hydroperoxides.[1][9][10] This is a free-radical chain reaction that proceeds via initiation, propagation, and termination steps.[9] The reaction typically occurs at the carbon atom adjacent to the ether oxygen. The accumulation of these peroxides presents a significant safety hazard, especially during distillation where they can become concentrated.[9]

Autoxidation cluster_initiation Initiation cluster_propagation Propagation ether This compound (R-H) radical Ether Radical (R•) ether->radical Initiator (e.g., UV light) peroxy_radical Peroxy Radical (ROO•) radical->peroxy_radical + O₂ radical->peroxy_radical hydroperoxide Hydroperoxide (ROOH) peroxy_radical->hydroperoxide + R-H radical2 Ether Radical (R•) peroxy_radical->radical2 - R•

References

Spectroscopic Data for Pentyl Propyl Ether: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for pentyl propyl ether (also known as 1-propoxypentane). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data (Predicted)

Due to the limited availability of experimentally derived high-resolution ¹H NMR data with assigned coupling constants in publicly accessible databases, the following data has been predicted using advanced computational algorithms.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-10.92Triplet7.4
H-21.34Sextet7.4
H-31.57Quintet7.2
H-43.38Triplet6.7
H-51.60Sextet7.4
H-60.94Triplet7.4
H-73.38Triplet6.7

Note: The numbering of the protons corresponds to the IUPAC nomenclature for 1-propoxypentane, starting from the methyl group of the pentyl chain.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (ppm)
C-114.1
C-222.6
C-328.5
C-471.6
C-522.9
C-610.6
C-773.1

Note: The numbering of the carbon atoms corresponds to the IUPAC nomenclature for 1-propoxypentane, starting from the methyl group of the pentyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For ethers, the most characteristic absorption is the C-O-C stretching vibration.

Table 3: Characteristic IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2960-2850StrongC-H stretching (alkane)
1465MediumC-H bending (alkane)
1115StrongC-O-C stretching (ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum for this compound was obtained from the NIST WebBook.[1]

Table 4: Key Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative Intensity (%)Possible Fragment
1305[M]⁺ (Molecular Ion)
87100[M - C₃H₇]⁺
7160[C₅H₁₁]⁺
5940[C₃H₇O]⁺
4395[C₃H₇]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy

4.1.1. ¹H and ¹³C NMR Sample Preparation

  • Sample Preparation: For a standard ¹H NMR spectrum, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended.

  • Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

4.1.2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 250 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy

4.2.1. Sample Preparation (Neat Liquid)

  • Cell Preparation: Use clean and dry salt plates (e.g., NaCl or KBr).

  • Sample Application: Place a small drop of neat this compound onto the center of one salt plate.

  • Assembly: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

4.2.2. IR Data Acquisition

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the prepared salt plate assembly in the spectrometer's sample holder and acquire the spectrum. Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

4.3.1. Sample Introduction

  • Method: For a volatile liquid like this compound, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.

  • Vaporization: The sample is vaporized in the ion source of the mass spectrometer.

4.3.2. Mass Spectrometry Data Acquisition (Electron Ionization)

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an unknown compound, such as this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample Unknown Compound (e.g., this compound) NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample IR_Sample Prepare Neat Liquid Film Sample->IR_Sample MS_Sample Vaporize Sample Sample->MS_Sample NMR NMR Spectroscopy (¹H and ¹³C) NMR_Sample->NMR IR IR Spectroscopy IR_Sample->IR MS Mass Spectrometry MS_Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Proposed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Logical workflow for spectroscopic analysis of an organic compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Propoxypentane (Pentyl Propyl Ether)

This technical guide provides comprehensive information on 1-propoxypentane, also known as this compound. It covers its chemical identity, physicochemical properties, synthesis protocols, and potential applications relevant to research and development.

Chemical Identification

The systematic IUPAC name for this compound is 1-propoxypentane. It is classified as an aliphatic ether.

IdentifierValue
IUPAC Name 1-propoxypentane[1][2]
Common Name This compound[2][3]
CAS Number 18641-82-2[1][2]
Molecular Formula C₈H₁₈O[1][2][3][4][5]
Molecular Weight 130.23 g/mol [1][2][4][5]
InChI Key DMUSSSYUUUYJRM-UHFFFAOYSA-N[1][3]
Canonical SMILES CCCCCOCCC[1][2][4][5]
Synonyms Ether, pentyl propyl; Pentane, 1-propoxy-; Propyl pentyl ether; 4-oxanonane[2][3][5][6][7]

Physicochemical and Thermodynamic Properties

The properties of 1-propoxypentane make it a stable and useful solvent in various organic reactions. Its hydrophobic nature is indicated by its low water solubility and positive log P value.[1]

Table 1: Physicochemical Properties

PropertyValueUnit
Boiling Point 142.2°C at 760 mmHg[4][7]
Melting Point -94 (estimate)°C[4]
Density 0.78g/cm³[4][7]
Flash Point 30.8°C[4][7]
Vapor Pressure 7.09mmHg at 25°C[4][7]
Refractive Index 1.3961 - 1.404[4][7]
Log P (octanol/water) 2.603[1][5]
Water Solubility (log₁₀) -2.26mol/L[1][5]

Table 2: Thermodynamic Properties

PropertyValueUnit
Standard Gibbs free energy of formation (ΔfG°) -88.52kJ/mol[5]
Enthalpy of formation at standard conditions (ΔfH°gas) -340.67kJ/mol[5]
Enthalpy of vaporization (ΔvapH°) 42.81kJ/mol[5]
Critical Temperature (Tc) 568.81K[5]
Critical Pressure (Pc) 2492.52kPa[1][5]
Critical Volume (Vc) 0.501m³/kmol[5]

Synthesis: The Williamson Ether Synthesis

The most common and versatile method for preparing 1-propoxypentane is the Williamson ether synthesis.[1][8] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide.[1][8] There are two primary routes to synthesize 1-propoxypentane using this method.

Route A: Reaction of sodium pentoxide with a propyl halide. Route B: Reaction of sodium propoxide with a pentyl halide.

The general workflow for this synthesis is outlined below.

Williamson_Ether_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification Alcohol Alcohol (Pentan-1-ol or Propan-1-ol) Alkoxide Alkoxide Formation (Sodium Pentoxide or Sodium Propoxide) Alcohol->Alkoxide + Base in Solvent Base Strong Base (e.g., NaH) Base->Alkoxide Solvent1 Anhydrous Solvent (e.g., THF, DMF) Solvent1->Alkoxide Reaction_Vessel SN2 Reaction (50-80°C) Alkoxide->Reaction_Vessel Alkyl_Halide Alkyl Halide (Propyl Halide or Pentyl Halide) Alkyl_Halide->Reaction_Vessel Quench Quench Reaction Reaction_Vessel->Quench After several hours Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Distillation (130-132°C) Drying->Purification Product Pure 1-Propoxypentane Purification->Product

Workflow for the Williamson Synthesis of 1-Propoxypentane.

This protocol details the synthesis of 1-propoxypentane from pentan-1-ol and a propyl halide.

Materials:

  • Pentan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromopropane (B46711) (or 1-iodopropane)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen/argon manifold)

Procedure:

  • Alkoxide Formation:

    • Under an inert atmosphere (N₂ or Ar), add pentan-1-ol to a three-necked flask containing anhydrous THF.

    • Cool the solution in an ice bath (0°C).

    • Slowly add sodium hydride in portions. Hydrogen gas will evolve. Stir the mixture until gas evolution ceases, indicating the complete formation of sodium pentoxide.

  • SN2 Reaction:

    • To the freshly prepared sodium pentoxide solution, add 1-bromopropane dropwise at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (typically 50-80°C).[1]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take several hours to reach completion.[1]

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution to destroy any unreacted NaH.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by fractional distillation. Collect the fraction boiling between 130-132°C to obtain pure 1-propoxypentane.[1]

Chemical Reactivity and Stability

1-propoxypentane exhibits the typical reactivity of an aliphatic ether. Its C-O bond is generally stable but can be cleaved under harsh conditions.

  • Acid Cleavage: Strong acids, particularly hydroiodic acid (HI) or hydrobromic acid (HBr), can cleave the ether bond to yield an alcohol and an alkyl halide.[1]

  • Peroxide Formation: Like many ethers, 1-propoxypentane can form explosive peroxides upon prolonged exposure to air and light.[1] It is crucial to test for the presence of peroxides before heating or distilling and to store the compound in a cool, dark, airtight container.

  • Coordination Chemistry: The lone pairs of electrons on the oxygen atom allow it to act as a Lewis base and coordinate with Lewis acids.[1]

Its general chemical stability and low reactivity under standard conditions make it a suitable solvent for various applications.[1]

Applications and Relevance in Drug Development

While specific applications of 1-propoxypentane in drug development are not widely documented, its properties suggest potential utility in several areas relevant to pharmaceutical research.

  • Reaction Solvent: Due to its chemical stability, suitable boiling point, and ability to dissolve a range of organic compounds, it can be used as a solvent for organic synthesis in the preparation of active pharmaceutical ingredients (APIs).[1]

  • Excipient Potential: The general biocompatibility and safety of simple ethers have led to the use of poly(ether) structures in drug delivery systems.[9] As a small molecule ether, 1-propoxypentane's solvent properties could be investigated for use in formulation studies, such as in creating solutions or suspensions for preclinical research.

  • Penetration Enhancer Research: Some lipophilic molecules, like terpenes (which share some physical properties with ethers), are explored as penetration enhancers for transdermal drug delivery.[10] The hydrophobic nature and lipid miscibility of 1-propoxypentane suggest it could be a candidate for investigation in studies aimed at improving the permeation of APIs across biological membranes.

The logical relationship for its primary use is straightforward, stemming from its fundamental properties.

Ether_Application Properties Key Properties: - Chemical Inertness - Good Solvating Power - Specific Boiling Point Application Primary Application: Reaction Solvent Properties->Application enables use as Benefit Benefit: Stable and predictable environment for chemical reactions Application->Benefit provides

Logical Basis for 1-Propoxypentane's Use as a Solvent.

References

An In-depth Technical Guide to the Physical Properties of Pentyl Propyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of pentyl propyl ether, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document outlines the experimentally determined values for these properties, presents detailed methodologies for their measurement, and includes a logical workflow for their determination.

Core Physical Properties

This compound, a member of the ether family, exhibits physical characteristics typical of its class, largely influenced by its molecular weight and the absence of hydrogen bonding. These properties are crucial for its handling, purification, and application in various chemical processes.

The boiling point and density of this compound have been determined and reported in the scientific literature. The following table summarizes these key physical constants.

Physical PropertyValueUnits
Boiling Point 130-132[1][2]°C
142.2[3]°C at 760 mmHg
Density ~0.8[1]g/cm³
0.78[3]g/cm³

Note: Variations in reported values can be attributed to differences in experimental conditions and purity of the sample.

Experimental Protocols

Accurate determination of physical properties such as boiling point and density is fundamental in chemical analysis. The following sections detail the standard methodologies for these measurements.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[4] Several methods can be employed for its determination.

Method 1: Distillation

This is a common and accurate method for determining the boiling point of a liquid.

  • Apparatus: Distillation flask, condenser, thermometer, heating mantle, and receiving flask.

  • Procedure:

    • The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • The liquid is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

    • The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid.[5]

Method 2: Capillary Method (Siwoloboff Method)

This micro-method is suitable for small sample volumes.

  • Apparatus: Capillary tube (sealed at one end), a small test tube or sample vial, a thermometer, and a heating bath (e.g., Thiele tube or oil bath).[6]

  • Procedure:

    • A few drops of the liquid are placed in the small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the liquid.

    • The assembly is attached to a thermometer and heated in the heating bath.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[4][6]

    • The heating is stopped, and the bath is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]

Density is a measure of mass per unit volume.[7] For a liquid, it is typically determined by measuring the mass of a known volume.

Method: Using a Graduated Cylinder and Balance

This is a straightforward method for determining the density of a liquid.[8]

  • Apparatus: Graduated cylinder, electronic balance.

  • Procedure:

    • The mass of a clean, dry graduated cylinder is measured using an electronic balance.[8]

    • A specific volume of the liquid (e.g., 10 mL) is carefully measured into the graduated cylinder, noting the bottom of the meniscus.[8]

    • The mass of the graduated cylinder containing the liquid is then measured.

    • The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.[8]

    • The density is calculated by dividing the mass of the liquid by the measured volume.[7][9]

Method: Using a Pycnometer

For higher accuracy, a pycnometer (a flask with a specific volume) is used.

  • Apparatus: Pycnometer, electronic balance, thermometer.

  • Procedure:

    • The mass of the clean, dry pycnometer is determined.

    • The pycnometer is filled with the liquid, and the stopper is inserted, ensuring any excess liquid is expelled through the capillary in the stopper.

    • The outside of the pycnometer is carefully dried, and its mass is measured.

    • The mass of the liquid is determined by subtraction.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The temperature of the liquid should also be recorded as density is temperature-dependent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

G cluster_0 Experimental Determination of Physical Properties cluster_1 Boiling Point Determination cluster_2 Density Determination start Start: Obtain this compound Sample bp_method Select Method (Distillation or Capillary) start->bp_method d_method Select Method (Graduated Cylinder or Pycnometer) start->d_method bp_dist Distillation Setup bp_method->bp_dist Distillation bp_cap Capillary Method Setup bp_method->bp_cap Capillary bp_heat Heat Sample bp_dist->bp_heat bp_cap->bp_heat bp_observe Observe Phase Change (Vaporization/Bubble Stream) bp_heat->bp_observe bp_record Record Stable Temperature bp_observe->bp_record bp_result Boiling Point (°C) bp_record->bp_result d_mass_empty Measure Mass of Empty Vessel d_method->d_mass_empty d_add_liquid Add Known Volume of Liquid d_mass_empty->d_add_liquid d_mass_full Measure Mass of Full Vessel d_add_liquid->d_mass_full d_calc_mass Calculate Mass of Liquid d_mass_full->d_calc_mass d_calc_density Calculate Density (mass/volume) d_calc_mass->d_calc_density d_result Density (g/cm³) d_calc_density->d_result

Workflow for Determining Physical Properties

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Pentyl Propyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, bonding, and physicochemical properties of pentyl propyl ether (1-propoxypentane). The document details the molecule's structural characteristics, including bond lengths, bond angles, and conformational analysis. A thorough examination of its spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented with interpretations of the spectral data. Furthermore, a detailed experimental protocol for the synthesis of this compound via the Williamson ether synthesis is provided. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other chemical sciences requiring detailed information on this aliphatic ether.

Molecular Structure and Bonding

This compound, with the systematic IUPAC name 1-propoxypentane, is a simple aliphatic ether with the chemical formula C₈H₁₈O. The molecule consists of a pentyl group and a propyl group linked through an oxygen atom.

The central oxygen atom is sp³ hybridized, resulting in a bent molecular geometry, similar to water and other ethers. The C-O-C bond angle is approximately 112°, which is slightly larger than the tetrahedral angle of 109.5° due to steric repulsion between the larger alkyl groups. The C-O bond is a polar covalent bond due to the higher electronegativity of oxygen compared to carbon, resulting in a net dipole moment for the molecule.

Bond Lengths and Angles
BondTypical Length (Å)
C-O1.41
C-C1.54
C-H1.09
AngleTypical Angle (°)
C-O-C112
C-C-O109.5
C-C-C109.5
H-C-H109.5

These values are consistent with the sp³ hybridization of the carbon and oxygen atoms.

Physicochemical Properties

This compound is a colorless liquid at room temperature with a characteristic ether-like odor. A summary of its key physical and chemical properties is presented in the table below.

PropertyValue
Molecular FormulaC₈H₁₈O
Molecular Weight130.23 g/mol
Boiling Point142.2 °C at 760 mmHg[1]
Melting Point-94 °C (estimate)[1]
Density0.78 g/cm³[1]
Vapor Pressure7.09 mmHg at 25°C[1]
Refractive Index1.3961 (estimate)[1]
LogP (octanol/water)2.60320[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count1[1]

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on each carbon atom. The protons on the carbons adjacent to the oxygen atom (α-protons) will be deshielded and appear at a higher chemical shift (downfield) compared to the other alkyl protons.

  • -O-CH₂- (propyl and pentyl): These methylene (B1212753) protons are expected to appear as triplets in the range of 3.3-3.5 ppm.

  • -CH₂- (internal on propyl and pentyl): These methylene protons will appear as multiplets (sextets or complex multiplets) in the range of 1.3-1.7 ppm.

  • -CH₃ (propyl and pentyl): The terminal methyl protons will appear as triplets in the range of 0.8-1.0 ppm.

¹³C NMR: The carbon NMR spectrum will show eight distinct signals, one for each carbon atom in the molecule. The carbons bonded to the oxygen will have the highest chemical shifts.

Carbon Atom (from propyl end)Predicted ¹³C Chemical Shift (ppm)
C1' (CH₃)~10-14
C2' (CH₂)~22-26
C3' (O-CH₂)~70-74
C1 (O-CH₂)~68-72
C2 (CH₂)~31-35
C3 (CH₂)~28-32
C4 (CH₂)~22-26
C5 (CH₃)~13-15
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands:

Wavenumber (cm⁻¹)Vibration ModeIntensity
2850-3000C-H stretch (alkyl)Strong
1450-1470C-H bend (alkyl)Medium
1370-1390C-H bend (methyl)Medium
1070-1150 C-O-C stretch (asymmetric) Strong

The most characteristic peak for an aliphatic ether is the strong C-O-C asymmetric stretching vibration, which is typically found in the 1070-1150 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 130. The fragmentation pattern is dominated by cleavage of the C-C bonds alpha to the oxygen atom (α-cleavage) and cleavage of the C-O bond.

Major Fragmentation Pathways:

  • α-Cleavage: This is the most common fragmentation pathway for ethers. It involves the homolytic cleavage of a C-C bond adjacent to the oxygen atom, leading to the formation of a stable oxonium ion.

    • Loss of a butyl radical (C₄H₉•) from the pentyl side: m/z = 73

    • Loss of an ethyl radical (C₂H₅•) from the propyl side: m/z = 101

  • C-O Bond Cleavage: Cleavage of the C-O bond can lead to the formation of alkyl cations.

    • Formation of a pentyl cation (C₅H₁₁⁺): m/z = 71

    • Formation of a propyl cation (C₃H₇⁺): m/z = 43

The base peak in the mass spectrum is often the result of the most stable fragment formed through α-cleavage.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and versatile method for the preparation of unsymmetrical ethers like this compound. The reaction proceeds via an Sₙ2 mechanism, where an alkoxide ion acts as a nucleophile and attacks an alkyl halide.

There are two possible routes for the synthesis of this compound:

  • Route A: Sodium pentoxide reacting with 1-bromopropane.

  • Route B: Sodium propoxide reacting with 1-bromopentane (B41390).

Both routes are viable; however, to minimize the competing E2 elimination reaction, it is generally preferable to use the less sterically hindered alkyl halide. In this case, both are primary alkyl halides, so either route is suitable.

Materials:

  • 1-Propanol (B7761284)

  • Sodium metal (or sodium hydride)

  • 1-Bromopentane

  • Anhydrous diethyl ether (or THF)

  • Distilled water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Separatory funnel

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Propoxide:

    • In a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 50 mL of anhydrous diethyl ether.

    • Carefully add 2.3 g (0.1 mol) of sodium metal, cut into small pieces, to the flask.

    • Slowly add 10 mL (0.17 mol) of 1-propanol dropwise through the condenser. The reaction is exothermic and will produce hydrogen gas, so ensure proper ventilation.

    • Once the addition is complete, gently reflux the mixture until all the sodium has reacted to form a clear solution of sodium propoxide.

  • Ether Synthesis:

    • Cool the sodium propoxide solution to room temperature.

    • Slowly add 15.1 g (0.1 mol) of 1-bromopentane to the reaction mixture.

    • Reflux the mixture for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully add 50 mL of distilled water to the flask to quench any unreacted sodium and dissolve the sodium bromide salt.

    • Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

    • Wash the organic layer with 50 mL of distilled water, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the diethyl ether solvent using a rotary evaporator.

    • Purify the crude this compound by fractional distillation, collecting the fraction that boils at approximately 142 °C.

Characterization:

  • The identity and purity of the synthesized this compound should be confirmed using the spectroscopic methods described in Section 3 (NMR, IR, and MS).

Logical Relationships and Workflows

Molecular Structure of this compound

molecular_structure O O C1pe C O->C1pe C1p C C1p->O C2p C C2p->C1p C3p C C3p->C2p C2pe C C1pe->C2pe C3pe C C2pe->C3pe C4pe C C3pe->C4pe C5pe C C4pe->C5pe

Caption: Ball-and-stick representation of the this compound molecule.

Williamson Ether Synthesis Workflow

williamson_synthesis start Start: 1-Propanol & 1-Bromopentane alkoxide Alkoxide Formation: 1-Propanol + Na -> Sodium Propoxide start->alkoxide sn2 SN2 Reaction: Sodium Propoxide + 1-Bromopentane start->sn2 alkoxide->sn2 workup Work-up: Quenching, Extraction, Washing, Drying sn2->workup purification Purification: Fractional Distillation workup->purification product Product: this compound purification->product characterization Characterization: NMR, IR, MS product->characterization

Caption: Workflow diagram for the synthesis of this compound.

References

An In-depth Technical Guide on the Solubility of Pentyl Propyl Ether in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pentyl propyl ether in various organic solvents. Due to the limited availability of specific quantitative data, this guide focuses on established qualitative solubility and miscibility characteristics, supplemented by data from structurally similar ethers to provide a thorough understanding for laboratory and industrial applications.

Core Concepts: Understanding Ether Solubility

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. Their unique structure dictates their solubility properties. The central oxygen atom can act as a hydrogen bond acceptor, allowing for some interaction with protic solvents. However, the lack of a hydrogen bond donor group and the presence of nonpolar alkyl chains significantly influence their behavior.

Generally, ethers are considered good solvents for a wide range of organic compounds due to their ability to dissolve both nonpolar and moderately polar substances.[1] Their inertness also makes them valuable in various chemical reactions.[1] this compound, with its eight-carbon backbone, is expected to be readily miscible with most common organic solvents.[1][2]

Solubility Data for this compound

Solvent ClassSpecific SolventSolubility/Miscibility of this compoundCitation
Alcohols MethanolMiscible[3]
EthanolMiscible[3]
Ketones AcetoneMiscible[3]
Esters Ethyl AcetateMiscible[3]
Ethers Diethyl EtherMiscible[3]
Aromatic Hydrocarbons TolueneMiscible[3]
BenzeneMiscible[4]
Aliphatic Hydrocarbons HexaneMiscible[3]
HeptaneMiscible[3]
Halogenated Hydrocarbons DichloromethaneMiscible
ChloroformMiscible

Note: "Miscible" indicates that the two liquids will mix in all proportions to form a single homogeneous phase. The data for di-n-pentyl ether strongly supports the high miscibility of this compound in these solvents.[3]

Experimental Protocols for Solubility Determination

The determination of liquid-liquid solubility or miscibility is a fundamental experimental procedure in chemistry. Several methods can be employed, ranging from simple visual observation to more sophisticated analytical techniques.

Visual Miscibility Test (Isothermal Titration)

This is a straightforward and widely used method to determine if two liquids are miscible at a given temperature.

Methodology:

  • Preparation: A known volume of the first liquid (e.g., this compound) is placed in a clear, sealable container such as a test tube or a small vial equipped with a magnetic stirrer. The container is maintained at a constant temperature using a water bath or a temperature-controlled block.

  • Titration: The second liquid (the solvent) is added dropwise from a burette or a graduated pipette while the mixture is continuously stirred.

  • Observation: The mixture is observed for any signs of immiscibility, such as the formation of a cloudy suspension (turbidity) or the appearance of a second liquid layer.

  • Endpoint: If the two liquids are miscible, the solution will remain clear and homogeneous after the addition of a significant volume of the second liquid. If they are immiscible or partially miscible, a distinct phase separation will be observed. The composition at which turbidity appears can be noted to determine the mutual solubility limits.

Cloud Point Method

This method is particularly useful for determining the temperature-dependent solubility of partially miscible liquids.

Methodology:

  • Sample Preparation: A series of mixtures with known compositions of this compound and the solvent are prepared in sealed, transparent ampoules.

  • Heating/Cooling: The ampoules are placed in a temperature-controlled bath with a viewing window. The temperature of the bath is slowly increased or decreased.

  • Cloud Point Determination: The temperature at which the homogeneous solution becomes turbid (the cloud point) upon cooling, or the temperature at which the turbid mixture becomes clear upon heating, is recorded. This temperature corresponds to the boundary of the miscibility gap for that specific composition.

  • Phase Diagram Construction: By plotting the cloud points for the different compositions, a phase diagram illustrating the temperature-composition regions of miscibility and immiscibility can be constructed.

Analytical Quantification of Saturated Solutions

For systems with limited solubility, analytical methods can provide precise quantitative data.

Methodology:

  • Equilibration: An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated (e.g., using a shaker or a magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand without agitation to allow the two phases to separate completely. Centrifugation can be used to accelerate this process.

  • Sampling: A sample is carefully withdrawn from the solvent-rich phase, ensuring that none of the undissolved this compound phase is collected. This can be achieved using a syringe fitted with a filter.

  • Analysis: The concentration of this compound in the solvent sample is determined using an appropriate analytical technique, such as:

    • Gas Chromatography (GC): A highly effective method for separating and quantifying volatile organic compounds. A calibration curve is prepared using standards of known this compound concentrations.

    • High-Performance Liquid Chromatography (HPLC): Suitable if the ether is derivatized or if a suitable detector is available.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: By integrating the signals of the solute and solvent and comparing them to a standard, the concentration can be determined.

Factors Influencing Solubility: A Logical Framework

The solubility of an ether like this compound in an organic solvent is governed by the principle of "like dissolves like." This can be broken down into several key intermolecular interactions. The following diagram illustrates the logical relationship between the properties of the solvent and the resulting solubility of this compound.

G Factors Influencing this compound Solubility cluster_solute This compound Properties Solute This compound (C5H11OC3H7) Solute_Polarity Weakly Polar (Ether Group) Solubility Solubility Outcome Solute_Polarity->Solubility Dipole-Dipole Interactions Solute_Nonpolar Nonpolar (Alkyl Chains) Solute_Nonpolar->Solubility Dispersion Forces Solvent_Polarity Solvent Polarity Solvent_Polarity->Solubility Favors interaction with polar solute part Solvent_H_Bonding Hydrogen Bonding Capacity Solvent_H_Bonding->Solubility Accepts H-bonds from protic solvents Solvent_Dispersion Van der Waals Forces (Dispersion) Solvent_Dispersion->Solubility Dominant interaction with nonpolar solvents

References

An In-depth Technical Guide on the Thermodynamic Properties of Pentyl Propyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic and physical properties of pentyl propyl ether (also known as 1-propoxypentane). The information is compiled from various chemical databases and literature sources, presenting key data in a structured format to facilitate research and development. This document also outlines the general experimental methodologies for determining these properties and details the primary synthetic route.

Core Thermodynamic and Physical Properties

The thermodynamic and physical properties of this compound are crucial for its application as a solvent, in chemical synthesis, and for safety assessments. A summary of these properties is presented in the tables below.

Table 1: Physical Properties of this compound
PropertyValueUnitSource(s)
Molecular FormulaC₈H₁₈O-[1][2]
Molecular Weight130.23 g/mol [1][2]
Physical State at 25°CLiquid-[3]
Boiling Point142.2°C at 760 mmHg[1]
Melting Point-94 (estimate)°C[1]
Density0.78g/cm³[1]
Refractive Index1.3961 (estimate)-[1]
Vapor Pressure7.09mmHg at 25°C[1]
Flash Point30.8°C[1]
Table 2: Thermodynamic Properties of this compound
PropertyValueUnitSource(s)
Standard Enthalpy of Formation (Gas)-340.67kJ/mol[3]
Standard Gibbs Free Energy of Formation-88.52kJ/mol[3]
Enthalpy of Vaporization (ΔvapH°)42.81kJ/mol[3]
Enthalpy of Fusion (ΔfusH°)17.66kJ/mol[3]
Critical Temperature (Tc)568.81K[3]
Critical Pressure (Pc)2492.52kPa[3]

Experimental Protocols for Property Determination

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined calorimetrically.[4]

  • Principle: A known mass of the liquid is vaporized, and the heat absorbed during this phase change is measured using a calorimeter.

  • Apparatus: A specialized vaporization vessel within a calorimeter, a sensitive temperature probe, and a system to induce and control vaporization (e.g., a current of air).

  • General Procedure:

    • A precisely weighed sample of the liquid is placed in the vaporization vessel inside the calorimeter.

    • The system is allowed to reach thermal equilibrium.

    • Vaporization is initiated, often by passing a controlled stream of inert gas over the liquid or by gentle heating.

    • The temperature change within the calorimeter due to the endothermic process of vaporization is continuously recorded.

    • The amount of substance vaporized is determined by weighing the vessel after the experiment.

    • The enthalpy of vaporization is calculated from the heat absorbed by the calorimeter system and the molar amount of the vaporized liquid.

Measurement of Vapor Pressure

Vapor pressure is a critical property for understanding a liquid's volatility. It can be measured by static or dynamic methods.

  • Principle: The pressure exerted by the vapor in thermodynamic equilibrium with its condensed phase at a given temperature in a closed system is measured.

  • Apparatus: A temperature-controlled vessel connected to a pressure measurement device (manometer).

  • General Procedure (Static Method):

    • A small amount of the liquid is placed in a container connected to a vacuum line and a pressure sensor.

    • The sample is thoroughly degassed by repeated freeze-pump-thaw cycles to remove any dissolved air.

    • The container is immersed in a constant-temperature bath.

    • Once thermal equilibrium is reached, the pressure of the vapor is measured. This is repeated at various temperatures to obtain the vapor pressure curve.

Determination of Heat Capacity

Heat capacity is a measure of the amount of heat energy required to raise the temperature of a substance by a specific amount.

  • Principle: A known quantity of heat is supplied to a measured mass of the liquid, and the resulting temperature change is recorded.

  • Apparatus: A calorimeter (e.g., a differential scanning calorimeter - DSC), a precision thermometer, and a controlled heat source.

  • General Procedure (using DSC):

    • A small, accurately weighed sample of the liquid is sealed in a sample pan.

    • The pan is placed in the DSC instrument along with an empty reference pan.

    • The sample and reference are heated at a constant rate over a specified temperature range.

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This differential heat flow is directly proportional to the heat capacity of the sample.

Measurement of Density and Viscosity

Density and viscosity are fundamental physical properties that are often temperature-dependent.

  • Principle:

    • Density: The mass per unit volume of the substance is determined.

    • Viscosity: The resistance of the fluid to flow is measured.

  • Apparatus:

    • Density: Pycnometer or a vibrating tube densimeter.

    • Viscosity: Capillary viscometer (e.g., Ostwald viscometer) or a rotational viscometer.

  • General Procedure (using a capillary viscometer):

    • A known volume of the liquid is introduced into the viscometer.

    • The viscometer is placed in a constant-temperature bath until thermal equilibrium is achieved.

    • The liquid is drawn up one arm of the U-tube past an upper calibration mark.

    • The time taken for the liquid to flow between two calibrated marks under the influence of gravity is measured.

    • The kinematic viscosity is calculated from this time and the viscometer constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid at that temperature.

Synthesis of this compound

The most common and versatile method for the synthesis of unsymmetrical ethers like this compound is the Williamson ether synthesis .[5] This reaction proceeds via an Sₙ2 mechanism.

Reaction Principle

The synthesis involves the reaction of an alkoxide ion with a primary alkyl halide. For this compound, there are two possible routes:

  • Route A: Sodium pentoxide reacting with 1-bromopropane (B46711).

  • Route B: Sodium propoxide reacting with 1-bromopentane.

Both routes involve a primary alkyl halide, which is ideal for the Sₙ2 reaction, minimizing the competing E2 elimination reaction.

General Experimental Workflow

The following is a generalized workflow for the Williamson ether synthesis:

  • Alkoxide Formation: The alcohol (e.g., 1-pentanol (B3423595) or 1-propanol) is deprotonated using a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). This reaction forms the corresponding sodium alkoxide.

  • Nucleophilic Substitution: The alkyl halide (e.g., 1-bromopropane or 1-bromopentane) is added to the solution containing the alkoxide. The reaction mixture is typically heated to facilitate the Sₙ2 reaction.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and washed with water to remove the inorganic byproducts (e.g., sodium bromide) and any unreacted base. The organic layer is then separated, dried, and the this compound is purified by distillation.

Visualizations

Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_alkoxide Step 1: Alkoxide Formation cluster_sn2 Step 2: SN2 Reaction cluster_purification Step 3: Purification Alcohol Alcohol (e.g., 1-Pentanol) Alkoxide Alkoxide (e.g., Sodium Pentoxide) Alcohol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Alkyl_Halide Alkyl Halide (e.g., 1-Bromopropane) Ether This compound Alkyl_Halide->Ether Crude_Ether Crude Product Alkoxide_ref->Ether Nucleophilic Attack Washing Washing (with Water) Crude_Ether->Washing Drying Drying Washing->Drying Distillation Distillation Drying->Distillation Pure_Ether Pure this compound Distillation->Pure_Ether Thermodynamic_Relationships Temperature Temperature Enthalpy Enthalpy (H) Temperature->Enthalpy dH = CpdT Entropy Entropy (S) Temperature->Entropy dS = (Cp/T)dT Gibbs Gibbs Free Energy (G) Temperature->Gibbs Vapor_Pressure Vapor Pressure Temperature->Vapor_Pressure Clausius-Clapeyron Density Density (ρ) Temperature->Density Viscosity Viscosity (η) Temperature->Viscosity Pressure Pressure Pressure->Gibbs dG = VdP Pressure->Density Volume Volume Volume->Density ρ = m/V Enthalpy->Gibbs G = H - TS Entropy->Gibbs Heat_Capacity Heat Capacity (Cp)

References

Pentyl Propyl Ether: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for pentyl propyl ether. The information presented is collated from data on structurally similar ethers and established chemical safety principles. All quantitative data is summarized for clarity, and detailed experimental protocols for key safety assessments are described.

Hazard Identification and Classification

This compound is a flammable liquid and may cause irritation to the eyes, skin, and respiratory tract.[1] As with other ethers, there is a potential for the formation of explosive peroxides upon prolonged storage and exposure to air and light.[1][2][3] The toxicological properties of many ethers are not fully investigated, warranting a cautious approach to handling.[1]

Physical and Chemical Properties

The following table summarizes the known and estimated physical and chemical properties of this compound and its related compounds.

PropertyValueSource
Molecular FormulaC₈H₁₈O[4][5]
Molecular Weight130.23 g/mol [4][6]
AppearanceColorless liquid[1]
Boiling Point142.2 °C @ 760 mmHg[4]
Melting Point-94 °C (estimate)[4]
Flash Point30.8 °C[4]
Autoignition Temperature170 °C (for pentyl ether)[1]
Vapor Pressure7.09 mmHg @ 25 °C[4]
Density0.78 g/cm³[4]
SolubilitySlightly soluble in water[2]
Flammability Data
ParameterValueSource
Flash Point30.8 °C[4]
Autoignition Temperature170 °C (for pentyl ether)[1]
Lower Explosion Limit2.00 vol % (for pentyl ether)[1]
Upper Explosion Limit8.00 vol % (for pentyl ether)[1]
NFPA Rating (estimated for pentyl ether)Health: 1, Flammability: 2, Instability: 0[1]
Toxicological Data
Exposure RouteEffectSource
InhalationMay cause respiratory tract irritation. Vapors may cause dizziness or drowsiness.[1][3]
Skin ContactMay cause skin irritation.[1]
Eye ContactMay cause eye irritation, redness, and pain.[1]
IngestionMay cause irritation of the digestive tract.[1]
Chronic ExposureNo information found.[1]
CarcinogenicityNot listed by ACGIH, IARC, NTP, or CA Prop 65 (for pentyl ether).[1]

Safe Handling and Storage

Personal Protective Equipment (PPE)

A thorough risk assessment should precede the handling of this compound to determine the appropriate level of PPE. The following are general recommendations.

PPE TypeSpecification
Eye ProtectionChemical safety goggles or a face shield.[1][7][8]
Skin ProtectionChemically resistant gloves (e.g., butyl rubber, nitrile rubber with appropriate breakthrough time).[9] Flame retardant and antistatic protective clothing.
Respiratory ProtectionUse in a well-ventilated area or under a chemical fume hood.[1] If exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[10]
Engineering Controls

Facilities should be equipped with an eyewash station and a safety shower.[1] Use explosion-proof electrical, ventilating, and lighting equipment.[10]

Handling Procedures
  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Use non-sparking tools.

  • Ground and bond containers and receiving equipment to prevent static discharge.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid inhalation of vapor or mist.[1]

  • Work in a well-ventilated area.[1]

Storage Requirements
  • Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents and strong acids.[1]

  • Keep containers tightly closed.

  • On long-term storage, ethers can form explosive peroxides.[1] Containers should be dated upon receipt and periodically tested for the presence of peroxides.

Experimental Protocols

Determination of Flash Point

The flash point of a volatile material is the lowest temperature at which its vapors will ignite in the presence of an ignition source. A standard method for determining the flash point of this compound is the Pensky-Martens Closed-Cup Method (ASTM D93) .

Methodology:

  • A brass test cup is filled with the sample to a specified level.

  • The cup is heated at a slow, constant rate.

  • A stirrer distributes the heat uniformly.

  • An ignition source is directed into the cup at regular intervals.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.

Peroxide Detection in Ethers

A common qualitative test for the presence of peroxides in ethers involves the use of potassium iodide (KI).

Methodology:

  • Add 1-3 ml of the ether sample to an equal volume of a freshly prepared 10% potassium iodide solution in a test tube.

  • Shake the test tube for one minute.

  • A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the concentration of peroxides.

  • Alternatively, commercially available peroxide test strips can be used for a semi-quantitative measurement.

Emergency Procedures

First Aid Measures
  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]

  • Skin: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Get medical attention if irritation develops.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[1]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

Fire Fighting Measures
  • Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[1]

  • Vapors are heavier than air and may travel to a source of ignition and flash back.[10]

  • Containers may explode when heated.[1]

  • Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures
  • Eliminate all ignition sources.[11]

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[1]

  • Provide ventilation.[1]

  • Avoid runoff into storm sewers and ditches.[1]

Visualizations

Safe Handling Workflow for Ethers

G A Start: Handling this compound B Review Safety Data Sheet (SDS) A->B C Don Personal Protective Equipment (PPE) - Safety Goggles - Chemical Resistant Gloves - Lab Coat B->C D Work in a Ventilated Area (e.g., Fume Hood) C->D E Check for Peroxides (if container is old or has been opened) D->E J Peroxides Detected? E->J F Proceed with Experiment G Store Properly in a Cool, Dry, Well-Ventilated Area F->G H Dispose of Waste According to Regulations G->H I End H->I J->F No K Follow Peroxide Removal Protocol J->K Yes K->F

Caption: Workflow for the safe handling of this compound.

Peroxide Formation in Ethers

G cluster_conditions Conditions Light Light Ether This compound (R-O-R') Light->Ether Air (Oxygen) Air (Oxygen) Radical Ether Radical (R-O-R•) Air (Oxygen)->Radical Ether->Radical Initiation Peroxide Hydroperoxide (R-O-R-OOH) Radical->Peroxide Propagation (with O₂) Explosive Potentially Explosive Peroxides Peroxide->Explosive Further Reaction/Concentration

References

An In-depth Technical Guide to Pentyl Propyl Ether and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of pentyl propyl ether and its structural analogs. It covers their synthesis, physicochemical properties, and analytical characterization. The information is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, materials science, and drug development.

Introduction

This compound, a simple aliphatic ether, and its analogs are characterized by an oxygen atom linking two alkyl chains. These compounds are of interest for their solvent properties and as intermediates in organic synthesis. Their utility is dictated by their physicochemical characteristics, such as boiling point, density, and solubility, which are in turn influenced by the nature of the alkyl substituents. This guide will delve into the synthesis of these ethers, present their key properties in a comparative format, and provide detailed experimental protocols for their preparation and analysis.

Synthesis of this compound and Its Analogs

The most common and versatile method for the synthesis of both symmetrical and unsymmetrical ethers, including this compound and its analogs, is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion.[1][2]

The general mechanism involves the deprotonation of an alcohol to form a potent nucleophile, the alkoxide, which then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage. For the synthesis of an unsymmetrical ether like this compound, there are two possible combinations of reactants. The preferred route typically involves the less sterically hindered alkyl halide to maximize the efficiency of the SN2 reaction and minimize competing elimination reactions.[3]

General Synthetic Workflow

The synthesis of this compound and its analogs via the Williamson ether synthesis can be conceptualized through the following workflow:

G General Workflow for Williamson Ether Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Purification Alcohol Alcohol (R'-OH) Deprotonation Deprotonation (with strong base, e.g., NaH) Alcohol->Deprotonation 1. AlkylHalide Alkyl Halide (R-X) SN2 SN2 Attack AlkylHalide->SN2 2. Deprotonation->SN2 Forms Alkoxide (R'-O⁻) Ether Unsymmetrical Ether (R-O-R') SN2->Ether Salt Salt Byproduct (NaX) SN2->Salt Purification Workup & Purification (e.g., Extraction, Distillation) Ether->Purification G GC-MS Analysis Workflow Sample Ether Sample Preparation Sample Preparation (Dilution in Solvent) Sample->Preparation Injection GC Injection Preparation->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Data Data Acquisition & Analysis (Retention Time, Mass Spectrum) Detection->Data

References

The Discovery and History of Pentyl Propyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl propyl ether, systematically named 1-propoxypentane, is a simple aliphatic ether. Like many ethers, its history is intrinsically linked to the development of synthetic organic chemistry in the 19th century. This technical guide provides an in-depth exploration of the discovery, synthesis, properties, and potential applications of this compound, with a focus on information relevant to professionals in research and drug development. While the specific first synthesis of this compound is not prominently documented in historical records, its preparation falls under the umbrella of one of the most significant reactions in organic chemistry: the Williamson ether synthesis.

Historical Context: The Dawn of Ether Synthesis

The synthesis of ethers was a pivotal development in early organic chemistry. Before the mid-19th century, the prevailing "vital force" theory suggested that organic compounds could only be produced by living organisms. This idea was challenged by discoveries like Friedrich Wöhler's synthesis of urea (B33335) in 1828.[1] The ability to create organic molecules, such as ethers, from simpler, non-living starting materials marked a turning point for the field.

The most versatile and enduring method for ether synthesis was developed by British chemist Alexander William Williamson in 1850.[2][3][4][5] His work not only provided a general method for preparing symmetrical and unsymmetrical ethers but also was crucial in establishing the correct structural theory for ethers and alcohols, proposing that they could be considered as derivatives of the "water type," where hydrogen atoms are replaced by alkyl groups.[6][7] Williamson's accidental discovery came while attempting to synthesize a new alcohol; instead, he produced diethyl ether by reacting potassium ethoxide with ethyl iodide, providing a novel alkaline route to these compounds.[8][9]

Synthesis of this compound

The primary and most adaptable method for the synthesis of this compound is the Williamson ether synthesis.[3][4] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as the nucleophile and attacks an alkyl halide, displacing the halide leaving group.[2][3][4]

Logical Workflow for Williamson Ether Synthesis of this compound

Williamson_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification Alcohol Alcohol (Pentan-1-ol or Propan-1-ol) Alkoxide_Formation Alkoxide Formation Alcohol->Alkoxide_Formation Base Strong Base (e.g., NaH, KH) Base->Alkoxide_Formation Alkyl_Halide Alkyl Halide (Propyl halide or Pentyl halide) SN2_Reaction SN2 Reaction Alkyl_Halide->SN2_Reaction Electrophile Alkoxide_Formation->SN2_Reaction Nucleophile Quenching Quenching SN2_Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (e.g., Distillation) Drying->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound via the Williamson ether synthesis.

Synthetic Pathways

There are two primary pathways for the synthesis of this compound using the Williamson method:

Both routes involve a primary alkyl halide, which is ideal for the SN2 reaction, as secondary and tertiary alkyl halides are more prone to undergo elimination reactions.[2][4]

Signaling Pathway of the SN2 Mechanism

SN2_Mechanism Alkoxide Pentoxide Ion (Nucleophile) Transition_State Transition State Alkoxide->Transition_State Backside Attack Alkyl_Halide Propyl Halide (Electrophile) with Leaving Group (X) Alkyl_Halide->Transition_State Product This compound Transition_State->Product Leaving_Group Halide Ion (Leaving Group) Transition_State->Leaving_Group

Caption: The SN2 mechanism for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol (Route A)

This protocol is a representative procedure based on the principles of the Williamson ether synthesis.

Materials:

Procedure:

  • Alkoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add pentan-1-ol (1 equivalent). Anhydrous THF is then added to dissolve the alcohol. Sodium hydride (1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium pentoxide.

  • SN2 Reaction: The reaction mixture is cooled to 0 °C, and 1-bromopropane (1.1 equivalents) is added dropwise via a syringe. The reaction is then heated to reflux (approximately 66 °C for THF) and maintained at this temperature for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and then with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude this compound is then purified by fractional distillation to yield the pure product.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

Table 1: Identification and Molar Properties

PropertyValueReference(s)
IUPAC Name1-propoxypentane[10]
Molecular FormulaC₈H₁₈O[10]
Molecular Weight130.23 g/mol [10]
CAS Number18641-82-2[10]

Table 2: Physical and Thermodynamic Properties

PropertyValueUnitReference(s)
Physical State (at 25°C)Liquid-[11]
Boiling Point130-132°C[11]
Melting Point~ -71°C[11]
Density~ 0.8g/cm³[11]
Vapor Pressure (at 25°C)7.09mmHg[11]
Refractive Index1.3961-[11]
Standard Gibbs Free Energy of Formation (ΔfG°)-88.52kJ/mol[11]
Standard Enthalpy of Formation (ΔfH° gas)-340.67kJ/mol[11]
Enthalpy of Vaporization (ΔvapH°)42.81kJ/mol[11]

Table 3: Solubility Properties

PropertyValueUnitReference(s)
Log10 Water Solubility-2.26-[11]
Log P (octanol/water)2.603-[11]

Spectroscopic Data

Characterization of this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the protons on the pentyl and propyl chains, with distinct chemical shifts for the protons on the carbons adjacent to the ether oxygen.

  • ¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (130.23 g/mol ).

Applications

While specific, large-scale industrial or pharmaceutical applications of this compound are not widely documented, its properties are characteristic of aliphatic ethers, suggesting potential uses in several areas.

Potential as a Solvent

Aliphatic ethers are generally good solvents for a wide range of nonpolar and slightly polar organic compounds due to their relatively low polarity and ability to form hydrogen bonds with protic solutes. Their low reactivity makes them suitable as reaction media for many organic transformations. Given its physical properties, this compound could serve as a solvent in organic synthesis.[12] In the pharmaceutical industry, ethers are used in extraction, purification, and as reaction solvents.[13][14][15]

Role in Drug Development

The ether functional group is present in numerous pharmaceutical compounds. While there is no specific evidence of this compound being a key component in drug development, its synthesis via the Williamson ether synthesis is a fundamental reaction taught and utilized in the preparation of more complex molecules that may have pharmaceutical applications. The relative inertness of the ether linkage is a desirable feature in many drug molecules.

Conclusion

This compound, while not a widely known compound, serves as an excellent example of a simple aliphatic ether whose existence is owed to the foundational principles of organic synthesis developed in the 19th century. The Williamson ether synthesis remains a robust and versatile method for its preparation. Its physicochemical properties are well-characterized and suggest its potential as a solvent in organic synthesis. For researchers and professionals in drug development, an understanding of the synthesis and properties of simple ethers like this compound is fundamental to the design and synthesis of more complex and potentially bioactive molecules. Further research could explore niche applications for this compound based on its specific physical and chemical characteristics.

References

Unlocking the Potential of Pentyl Propyl Ether: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Physicochemical Properties, Synthesis, and Promising Research Frontiers for Scientists and Drug Development Professionals

Pentyl propyl ether, a dialkyl ether with the chemical formula C8H18O, presents a compelling subject for scientific investigation. While historically utilized as a solvent, its unique combination of properties suggests a broader range of applications awaiting exploration. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical characteristics, synthesis protocols, and potential research avenues in emerging scientific and technological fields.

Core Physicochemical and Thermodynamic Properties

This compound is a colorless liquid characterized by its moderate boiling point and limited solubility in water.[1] A comprehensive summary of its key properties is presented in the tables below, offering a valuable resource for experimental design and computational modeling.

Table 1: Physicochemical Properties of this compound

PropertyValueUnitSource(s)
Molecular FormulaC8H18O-[1][2]
Molecular Weight130.23 g/mol [2]
IUPAC Name1-propoxypentane-[2]
CAS Number18641-82-2-[2]
Physical State at 25°CLiquid-[1]
Boiling Point130-132°C[1]
Density~0.8g/cm³[1]
Refractive Index1.3961-[1]
Vapor Pressure at 25°C7.09mmHg[1]
Log P (octanol/water)2.603-[1]
Water Solubility (Log10)-2.26-[1]

Table 2: Thermodynamic Properties of this compound

PropertyValueUnitSource(s)
Standard Gibbs Free Energy of Formation (ΔfG°)-88.52kJ/mol[1]
Standard Enthalpy of Formation (ΔfH° gas)-340.67kJ/mol[1]
Enthalpy of Fusion (ΔfusH°)17.66kJ/mol[1]
Enthalpy of Vaporization (ΔvapH°)42.81kJ/mol[1]
Critical Temperature (Tc)568.81K[1]
Critical Pressure (Pc)2492.52kPa[1]

Synthesis and Purification: A Detailed Experimental Protocol

The most common and efficient method for the laboratory synthesis of this compound is the Williamson ether synthesis.[1][3][4] This SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[1]

Experimental Protocol: Williamson Ether Synthesis of this compound

Objective: To synthesize this compound from a suitable alcohol and alkyl halide.

Materials:

  • 1-Pentanol (B3423595) or 1-Propanol

  • 1-Bromopropane or 1-Bromopentane (B41390)

  • Sodium hydride (NaH) or other strong base

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))[1]

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen alcohol (either 1-pentanol or 1-propanol) in the anhydrous aprotic solvent. Cool the solution in an ice bath. Carefully add sodium hydride in small portions. The reaction will generate hydrogen gas, so adequate ventilation is crucial. Stir the mixture at room temperature until the evolution of gas ceases, indicating the complete formation of the alkoxide.

  • Nucleophilic Substitution: To the freshly prepared alkoxide solution, add the corresponding alkyl bromide (1-bromopropane if starting with 1-pentanol, or 1-bromopentane if starting with 1-propanol) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a moderate temperature (typically 50-80°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).[1] The reaction is typically complete within several hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench any unreacted sodium hydride by the slow addition of water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

  • Distillation: Purify the crude this compound by fractional distillation to obtain the pure product.

Characterization: The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods, including ¹H NMR and ¹³C NMR spectroscopy and mass spectrometry.[5][6]

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Alkoxide_Formation 1. Alkoxide Formation (Alcohol + Base in Solvent) SN2_Reaction 2. SN2 Reaction (Alkoxide + Alkyl Halide) Alkoxide_Formation->SN2_Reaction Heat Workup 3. Workup (Quenching, Extraction, Washing) SN2_Reaction->Workup Drying 4. Drying Workup->Drying Distillation 5. Fractional Distillation Drying->Distillation Product Product Distillation->Product Pure Pentyl Propyl Ether

Figure 1. Experimental workflow for the synthesis and purification of this compound.

Potential Research Areas: Beyond the Conventional

While this compound has been primarily used as a solvent, its specific properties open doors to several cutting-edge research areas.

Advanced Biofuel Additive

The use of ethers as fuel oxygenates to improve combustion efficiency and reduce harmful emissions is an active area of research.[7] While compounds like MTBE and ETBE have been extensively studied, there is a growing interest in exploring other dialkyl ethers. This compound's properties, such as its moderate boiling point and miscibility with hydrocarbons, make it a candidate for investigation as a next-generation biofuel additive.

Proposed Research Directions:

  • Performance Evaluation: Blending this compound with gasoline and diesel at various concentrations to evaluate its impact on key fuel properties such as octane/cetane number, Reid vapor pressure, and distillation characteristics.

  • Emissions Analysis: Conducting engine tests to quantify the effect of this compound blends on emissions of carbon monoxide (CO), hydrocarbons (HC), nitrogen oxides (NOx), and particulate matter (PM).

  • Material Compatibility: Assessing the long-term compatibility of this compound blends with common materials used in fuel systems to ensure no adverse effects such as corrosion or elastomer degradation.

Green Chemistry and Sustainable Solvents

The principles of green chemistry encourage the use of environmentally benign solvents.[7] With increasing regulatory pressure on traditional volatile organic compounds (VOCs), the development of greener alternatives is paramount. This compound, with its relatively low water solubility and potential for biodegradability, warrants investigation as a sustainable solvent alternative in various chemical processes.

Proposed Research Directions:

  • Solvent Property Characterization: A thorough evaluation of its solvating power for a wide range of organic compounds and its performance in various reaction types (e.g., Grignard reactions, nucleophilic substitutions).

  • Comparative Studies: Benchmarking the performance and environmental impact of this compound against commonly used but more hazardous ether solvents like diethyl ether and tetrahydrofuran.

  • Recyclability and Recovery: Developing efficient protocols for the recovery and reuse of this compound from reaction mixtures to enhance its economic and environmental viability.

Electrolyte Component for Advanced Batteries

The development of high-performance and safe electrolytes is a critical challenge in battery research. Ether-based electrolytes have shown promise in lithium-ion batteries due to their electrochemical stability and ability to form a stable solid-electrolyte interphase (SEI) on the anode.[8][9] The specific properties of this compound, such as its polarity and molecular structure, could influence ion solvation and transport, potentially leading to improved battery performance.

Proposed Research Directions:

  • Electrolyte Formulation: Preparing and characterizing electrolytes based on this compound with various lithium salts (e.g., LiPF6, LiTFSI) and additives.

  • Electrochemical Performance: Evaluating the ionic conductivity, electrochemical stability window, and cycling performance of lithium-ion cells employing this compound-based electrolytes.

  • Interphase Characterization: Investigating the composition and stability of the SEI formed on electrode surfaces in the presence of this compound to understand its role in battery longevity and safety.

Research_Areas cluster_applications Potential Research Areas cluster_biofuel Biofuel Research cluster_green_solvent Green Solvent Research cluster_electrolyte Electrolyte Research PPE This compound Biofuel Advanced Biofuel Additive PPE->Biofuel Investigate as Oxygenate Green_Solvent Green Solvent PPE->Green_Solvent Evaluate as Sustainable Alternative Electrolyte Electrolyte for Batteries PPE->Electrolyte Explore as Co-solvent BF1 Performance Evaluation BF2 Emissions Analysis BF3 Material Compatibility GS1 Solvent Property Characterization GS2 Comparative Studies GS3 Recyclability E1 Electrolyte Formulation E2 Electrochemical Performance E3 Interphase Characterization

Figure 2. Logical relationships of potential research areas for this compound.

Toxicology and Environmental Fate: A Call for Further Investigation

While a comprehensive toxicological profile for this compound is not yet available, data on analogous aliphatic ethers can provide preliminary insights. In general, short-chain aliphatic ethers exhibit low to moderate acute toxicity.[10] However, the potential for peroxide formation upon storage and exposure to air and light is a significant safety concern for all ethers, and appropriate handling precautions should be taken.[11]

The environmental fate of this compound is also an area that requires more detailed study. Its low water solubility suggests that it will not persist in aquatic environments, and its volatility indicates that it will likely partition to the atmosphere.[1] The potential for biodegradation and photochemical degradation in the atmosphere are key parameters that need to be determined to fully assess its environmental impact.

Table 3: Predicted Toxicological and Environmental Endpoints

EndpointPredicted Value/ClassificationMethod
Acute Oral Toxicity (LD50, rat)Low to ModerateQSAR models for aliphatic ethers[10][12]
Skin IrritationMild IrritantGeneral data for aliphatic ethers
Eye IrritationIrritantGeneral data for aliphatic ethers
BiodegradabilityPotentially BiodegradablePredictive models for short-chain ethers[13]
Aquatic Toxicity (LC50, fish)Moderately ToxicQSAR models for aliphatic ethers[10]

Note: The data in this table are predictive and based on analogies to similar compounds. Experimental verification is required for a definitive assessment.

Conclusion

This compound is a molecule with untapped potential. Beyond its traditional role as a solvent, it presents exciting opportunities for research in the development of advanced biofuels, green chemistry, and energy storage technologies. This guide has provided a foundational understanding of its properties and synthesis, and has outlined key areas for future investigation. It is hoped that this information will stimulate further research and unlock the full potential of this versatile ether in a variety of scientific and industrial applications.

References

A Theoretical Guide to the Conformational Landscape of Pentyl Propyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the theoretical methods used to explore the conformational space of pentyl propyl ether. Aimed at researchers, scientists, and professionals in drug development, this document outlines the computational protocols and theoretical underpinnings necessary to understand the molecule's three-dimensional structure and flexibility. While specific experimental data for this compound is limited in publicly accessible literature, this guide establishes a robust framework for its computational analysis based on established principles for similar aliphatic ethers.

Introduction to Ether Conformational Analysis

The pharmacological and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. For flexible molecules like this compound, a multitude of conformations can exist at physiological temperatures, each with a distinct energy level.[1] Conformational analysis, therefore, is a critical step in understanding molecular behavior, from receptor binding to membrane transport.

Ethers, characterized by the C-O-C linkage, exhibit conformational preferences dictated by the interplay of steric hindrance and electronic effects. The rotational barriers around the C-O and C-C bonds determine the relative populations of different conformers. Theoretical calculations, employing molecular mechanics or quantum mechanics, are powerful tools to map this potential energy surface and identify low-energy, stable conformations.[2]

Key Dihedral Angles in this compound

The conformational flexibility of this compound arises from the rotation around several key single bonds. The most influential rotations that define the overall shape of the molecule are around the C-O and adjacent C-C bonds. These are defined by the following dihedral angles:

  • τ1 (C1-C2-O-C3): Rotation around the C-O bond on the propyl side.

  • τ2 (C2-O-C3-C4): Rotation around the C-O bond on the pentyl side.

  • τ3 (O-C3-C4-C5): Rotation around the first C-C bond of the pentyl chain.

  • τ4 (C3-C4-C5-C6): Rotation around the second C-C bond of the pentyl chain.

  • τ5 (C4-C5-C6-C7): Rotation around the third C-C bond of the pentyl chain.

The relative orientations defined by these angles, particularly the gauche (±60°) and anti or trans (180°) arrangements, determine the steric strain and overall energy of the conformer.

Key dihedral angles in this compound.

Computational Methodology

A systematic conformational analysis of this compound can be performed using a multi-step computational workflow. This process involves selecting an appropriate level of theory, identifying all potential low-energy conformers, and calculating their relative energies.

Level of Theory Selection

The choice of computational method is a balance between accuracy and computational cost.

  • Molecular Mechanics (MM): Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), MMFF (Merck Molecular Force Field), and AMBER are computationally inexpensive and well-suited for initial conformational searches of flexible molecules.[3][4] The OPLS-AA force field, for instance, has been specifically parameterized to improve the prediction of conformer energies and torsional barriers for ethers.[5][6]

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) provide higher accuracy, especially for electronic properties and subtle energetic differences between conformers.[7] A common approach is to perform a broad conformational search using a faster MM method, followed by geometry optimization and energy refinement of the low-energy conformers using a DFT method (e.g., B3LYP with a suitable basis set like 6-31G* or larger).

Experimental Protocol: A Computational Approach

The following protocol outlines the steps for a thorough theoretical conformational analysis:

  • Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic search of the conformational space is performed.

    • Systematic Search: The key dihedral angles (τ1 to τ5) are rotated in discrete steps (e.g., 30° or 60°). This generates a comprehensive grid of possible starting conformations.

    • Stochastic/Monte Carlo Search: Random changes are made to the dihedral angles, and the resulting conformations are accepted or rejected based on their energies.

  • Geometry Optimization: Each generated conformation is subjected to energy minimization. This process adjusts the bond lengths, bond angles, and dihedral angles to find the nearest local energy minimum on the potential energy surface.

  • Clustering and Redundancy Removal: The optimized structures are clustered based on their root-mean-square deviation (RMSD) and energy to identify unique conformers.

  • High-Level Energy Calculation: For the unique, low-energy conformers, single-point energy calculations are performed using a higher level of theory (e.g., DFT or MP2) to obtain more accurate relative energies.

  • Analysis of Results: The final set of conformers is analyzed to determine their relative populations at a given temperature using the Boltzmann distribution.

G A 1. Initial 3D Structure Generation B 2. Conformational Search (Systematic or Stochastic) A->B C 3. Geometry Optimization (e.g., MM Force Field) B->C D 4. Clustering & Redundancy Removal C->D E 5. High-Level Energy Calculation (e.g., DFT Single Point) D->E F 6. Analysis of Conformers (Relative Energies, Population) E->F

Computational workflow for conformational analysis.

Predicted Conformational Preferences and Data

Based on the known behavior of alkanes and ethers, we can predict the general conformational preferences for this compound. The extended, all-staggered (anti) conformations are expected to be the lowest in energy due to minimized steric hindrance. Gauche interactions, particularly in the pentyl chain, will introduce higher energy conformers.

The following tables summarize the expected low-energy conformations based on the key dihedral angles. The relative energies are illustrative and would need to be quantified by the computational protocol described above. A 't' denotes a trans or anti conformation (180°), while 'g+' and 'g-' denote gauche conformations (+60° and ~-60°, respectively).

Table 1: Expected Low-Energy Conformers of this compound

Conformer IDτ1 (C-C-O-C)τ2 (C-O-C-C)τ3 (O-C-C-C)τ4 (C-C-C-C)τ5 (C-C-C-C)Expected Relative Energy (kcal/mol)
1ttttt0.00 (Global Minimum)
2ttg+tt~0.6
3tttg+t~0.6
4ttttg+~0.6
5g+tttt~0.8
6tg+ttt~0.8

Table 2: Illustrative Rotational Energy Barriers

RotationBarrier TypeExpected Energy Barrier (kcal/mol)
C-O Bondtrans to gauche1.0 - 1.5
C-C Bond (in chain)trans to gauche2.8 - 3.5

These values are estimations based on typical rotational barriers for similar chemical bonds and serve as a baseline for what to expect from detailed calculations.

Conclusion

This guide provides a foundational framework for the theoretical investigation of this compound conformations. By employing a systematic computational workflow, researchers can elucidate the potential energy surface of this molecule, identify its most stable conformers, and quantify their relative energies. This information is invaluable for understanding its physical properties and for applications in drug design and materials science where molecular shape and flexibility are paramount. The outlined protocols and expected conformational patterns serve as a starting point for more intensive computational studies.

References

An In-depth Technical Guide on the Synthesis Mechanism and Kinetics of Pentyl Propyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for pentyl propyl ether, focusing on the underlying reaction mechanisms and associated kinetics. The information is intended to support research and development activities where the formation of ether linkages is a critical step.

Introduction to this compound Synthesis

This compound, a simple aliphatic ether, can be synthesized through two principal chemical pathways: the Williamson ether synthesis and acid-catalyzed dehydration of alcohols. The choice of method depends on the desired purity, scale of reaction, and the availability of starting materials. The Williamson ether synthesis is generally the preferred method for producing unsymmetrical ethers like this compound due to its higher selectivity.

Williamson Ether Synthesis

The Williamson ether synthesis, developed in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and unsymmetrical ethers.[1][2]

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (S(N)2) mechanism.[1][2] This involves the backside attack of an alkoxide nucleophile on an alkyl halide electrophile in a single, concerted step.[2][3] For the synthesis of this compound, there are two possible combinations of reactants:

  • Route A: Sodium pentoxide reacting with a propyl halide (e.g., 1-bromopropane).

  • Route B: Sodium propoxide reacting with a pentyl halide (e.g., 1-bromopentane).

Both routes involve the formation of an alkoxide by reacting the corresponding alcohol (pentanol or propanol) with a strong base, such as sodium hydride (NaH). The resulting alkoxide then acts as the nucleophile.

Williamson_Ether_Synthesis cluster_route_A Route A: Pentoxide + Propyl Halide cluster_route_B Route B: Propoxide + Pentyl Halide Pentanol Pentanol NaH_A NaH Sodium Pentoxide Sodium Pentoxide Propyl Halide Propyl Halide Transition State A Sₙ2 Transition State Pentyl Propyl Ether_A This compound NaX_A NaX Propanol Propanol NaH_B NaH Sodium Propoxide Sodium Propoxide Pentyl Halide Pentyl Halide Transition State B Sₙ2 Transition State Pentyl Propyl Ether_B This compound NaX_B NaX

Kinetics

The Williamson ether synthesis follows second-order kinetics, as it is an S(N)2 reaction. The rate of the reaction is dependent on the concentration of both the alkoxide and the alkyl halide.[4]

Rate = k[Alkoxide][Alkyl Halide]

Several factors influence the reaction rate:

  • Steric Hindrance: The S(N)2 mechanism is sensitive to steric hindrance at the electrophilic carbon of the alkyl halide.[5] Therefore, using a primary alkyl halide is strongly preferred over a secondary or tertiary halide to maximize the rate of substitution and minimize the competing E2 elimination reaction.[2][6][7] For the synthesis of this compound, both potential routes involve primary alkyl halides (1-halopropane or 1-halopentane), making them both viable.

  • Leaving Group: The nature of the leaving group on the alkyl halide affects the reaction rate. A better leaving group (a weaker base) will result in a faster reaction. The general order of reactivity for halogens is I > Br > Cl > F.

  • Nucleophile: The strength of the alkoxide nucleophile also plays a role.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly used.[1][2][8] These solvents solvate the cation of the alkoxide but not the anion, leaving the nucleophile more available to attack the alkyl halide, thus increasing the reaction rate.[9][10] Protic solvents can slow the reaction by solvating the alkoxide, reducing its nucleophilicity.[2]

ParameterGeneral Value/Observation
Rate Law Rate = k[RO
^-
][R'X]
Reaction Order Second-order overall (first-order in each reactant)
Activation Energy (Ea) Generally in the range of 80-100 kJ/mol for S(_N)2 reactions.
Rate Constant (k) Highly dependent on reactants, solvent, and temperature.
Experimental Protocol for Williamson Ether Synthesis

The following is a generalized experimental protocol for the synthesis of this compound via the Williamson ether synthesis, which can be adapted for kinetic studies.

Materials:

Procedure:

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the chosen alcohol (e.g., 1-pentanol) dissolved in anhydrous DMF.

  • Slowly add sodium hydride to the alcohol solution at 0 °C. The mixture is then stirred at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium alkoxide.

  • S(_N)2 Reaction: The corresponding alkyl halide (e.g., 1-bromopropane) is added dropwise to the alkoxide solution at room temperature.

  • The reaction mixture is then heated to a moderate temperature (e.g., 50-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.[1]

  • Workup: After cooling to room temperature, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude this compound can be purified by fractional distillation.

For Kinetic Studies: To determine the rate law and activation energy, the reaction can be monitored over time by taking aliquots from the reaction mixture at specific time intervals. The concentration of reactants and products can be quantified using gas chromatography (GC) with an internal standard. The experiment should be repeated at different initial concentrations of the alkoxide and alkyl halide to determine the order of the reaction with respect to each reactant. To determine the activation energy, the reaction should be carried out at several different temperatures, and the Arrhenius equation can be used to calculate E(_a).

Experimental_Workflow Start Start Alkoxide_Formation Alkoxide Formation (Alcohol + NaH in DMF) Start->Alkoxide_Formation SN2_Reaction Sₙ2 Reaction (Add Alkyl Halide, Heat) Alkoxide_Formation->SN2_Reaction Monitoring Monitor Reaction Progress (TLC/GC) SN2_Reaction->Monitoring Monitoring->SN2_Reaction Incomplete Workup Reaction Workup (Quench, Extract) Monitoring->Workup Complete Purification Purification (Distillation) Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Acid-Catalyzed Dehydration of Alcohols

An alternative, though less common for unsymmetrical ethers, is the acid-catalyzed dehydration of a mixture of alcohols.

Reaction Mechanism

This reaction typically proceeds through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the alcohols. For primary alcohols like 1-pentanol and 1-propanol, the reaction likely follows an S(_N)2-like pathway. The process involves the protonation of one alcohol molecule by a strong acid (e.g., H(_2)SO(_4)) to form a good leaving group (water). A second alcohol molecule then acts as a nucleophile, attacking the protonated alcohol to form a protonated ether, which is subsequently deprotonated.

A significant drawback of this method for synthesizing an unsymmetrical ether like this compound is the formation of a statistical mixture of three products: dipentyl ether, dipropyl ether, and the desired this compound.

Acid_Catalyzed_Dehydration Alcohols 1-Pentanol + 1-Propanol Protonation Protonation of Alcohol Alcohols->Protonation + H⁺ H+ H⁺ (cat.) Nucleophilic_Attack Nucleophilic Attack by another Alcohol Protonation->Nucleophilic_Attack + R'OH - H₂O Deprotonation Deprotonation Nucleophilic_Attack->Deprotonation Products Mixture of Ethers: - this compound - Dipentyl Ether - Dipropyl Ether Deprotonation->Products - H⁺

Kinetics

The kinetics of acid-catalyzed alcohol dehydration are complex and depend on the specific mechanism (S(_N)1 or S(_N)2). For the S(_N)2-like pathway with primary alcohols, the rate would likely be dependent on the concentrations of the protonated alcohol and the nucleophilic alcohol.

Rate ≈ k[R-OH(_2)^+][R'-OH]

Key factors influencing the kinetics include:

  • Temperature: Temperature is a critical parameter. Lower temperatures (around 130-140 °C) generally favor ether formation, while higher temperatures promote the E1 or E2 elimination reaction, leading to the formation of alkenes.[11]

  • Acid Catalyst: The concentration and strength of the acid catalyst will affect the rate of the initial protonation step.

  • Alcohol Structure: The structure of the alcohol influences its propensity to undergo substitution versus elimination. Primary alcohols are more likely to form ethers via an S(_N)2-like mechanism, while secondary and tertiary alcohols are more prone to elimination via E1 and E2 pathways.

Quantitative kinetic data for the acid-catalyzed synthesis of this compound is not available in the searched literature. However, studies on the dehydration of similar primary alcohols can provide some insight. For instance, the activation energy for the etherification of primary alcohols over a solid acid catalyst has been shown to be largely independent of the chain length for C6-C12 linear alcohols.[12][13]

ParameterGeneral Value/Observation
Rate Law Complex, depends on the specific mechanism.
Reaction Order Dependent on the rate-determining step.
Activation Energy (Ea) Varies with catalyst and alcohol structure.
Key Condition Lower temperatures favor ether formation over alkene elimination.
Experimental Protocol for Acid-Catalyzed Dehydration

The following is a generalized protocol for the acid-catalyzed synthesis of ethers from alcohols.

Materials:

  • 1-Pentanol

  • 1-Propanol

  • Concentrated Sulfuric Acid (H(_2)SO(_4))

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard distillation apparatus

Procedure:

  • A mixture of 1-pentanol and 1-propanol is placed in a round-bottom flask.

  • The flask is cooled in an ice bath, and concentrated sulfuric acid is added slowly with stirring.

  • The mixture is heated to a controlled temperature (e.g., 130-140 °C) using a heating mantle. The reaction is monitored by GC to observe the formation of the three ether products.

  • Workup: The reaction mixture is cooled and then washed with water and a dilute sodium bicarbonate solution to neutralize the acid.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The mixture of ethers is separated by fractional distillation.

For Kinetic Studies: A similar approach to the Williamson ether synthesis kinetic study can be employed, where aliquots are taken over time and analyzed by GC. The complex product mixture makes the kinetic analysis more challenging.

Conclusion

For the synthesis of this compound, the Williamson ether synthesis is the superior method due to its high selectivity for the unsymmetrical product. It proceeds via a well-understood S(_N)2 mechanism, and the reaction conditions can be optimized to maximize yield. While acid-catalyzed dehydration is a viable method for ether synthesis, it is not ideal for producing unsymmetrical ethers due to the formation of multiple products. A thorough understanding of the reaction mechanisms and kinetics is essential for the successful synthesis and optimization of processes involving this compound. Further research to determine the specific rate constants and activation energies for the synthesis of this compound would be beneficial for precise reaction modeling and scale-up.

References

An In-depth Technical Guide to 1-Propoxypentane (CAS Number: 18641-82-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the chemical compound with CAS number 18641-82-2, identified as 1-propoxypentane. The information presented is based on publicly available data. Notably, there is a significant lack of published research on the biological activity, pharmacological properties, and mechanism of action of this compound. Therefore, its relevance to drug development is not established.

Chemical Identification and Nomenclature

1-Propoxypentane, also known as pentyl propyl ether, is a simple aliphatic ether. Its identification details are summarized in the table below.

IdentifierValue
CAS Number 18641-82-2
IUPAC Name 1-propoxypentane
Synonyms This compound, Propyl pentyl ether, n-Pentyl n-propyl ether
Molecular Formula C₈H₁₈O
Molecular Weight 130.23 g/mol
SMILES CCCCCOCCC
InChI Key DMUSSSYUUUYJRM-UHFFFAOYSA-N

Physicochemical Properties

1-Propoxypentane is a colorless, flammable liquid. Its key physicochemical properties are detailed in the tables below, compiled from various sources.

Physical Properties
PropertyValueUnit
Boiling Point 130 - 132°C
Melting Point -95°C
Density 0.78g/cm³
Vapor Pressure 7.09mmHg at 25°C
Refractive Index 1.3961 - 1.404
Flash Point 30.8°C
Thermodynamic Properties
PropertyValueUnit
Standard Gibbs Free Energy of Formation (ΔfG°) -88.52kJ/mol
Standard Enthalpy of Formation (ΔfH° gas) -340.67kJ/mol
Enthalpy of Fusion (ΔfusH°) 17.66kJ/mol
Enthalpy of Vaporization (ΔvapH°) 42.81kJ/mol
Critical Temperature (Tc) 568.81K
Critical Pressure (Pc) 2492.52kPa
Solubility and Partition Coefficient
PropertyValue
Log10 Water Solubility -2.26
Log P (octanol/water) 3.25

Synthesis

The most common and established method for the synthesis of 1-propoxypentane is the Williamson ether synthesis.[1] This method involves the reaction of an alkoxide with a primary alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of 1-propoxypentane from 1-pentanol (B3423595) and 1-bromopropane (B46711).

Materials:

  • 1-Pentanol

  • Sodium hydride (NaH) or Sodium metal (Na)

  • 1-Bromopropane

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Distilled water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a stirred solution of 1-pentanol in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Slowly add sodium hydride (or small pieces of sodium metal) to the solution. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until the evolution of hydrogen ceases, indicating the formation of the sodium pentoxide.

  • Slowly add a stoichiometric amount of 1-bromopropane to the reaction mixture from the dropping funnel.

  • Heat the mixture to reflux and maintain the reflux for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of distilled water to destroy any unreacted sodium hydride or sodium.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with distilled water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent from the filtrate by rotary evaporation.

  • The crude 1-propoxypentane can be purified by fractional distillation to yield the final product.

Synthesis Workflow Diagram

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Pentanol 1-Pentanol Reaction Reaction in Anhydrous Ether/THF Pentanol->Reaction NaH Sodium Hydride (NaH) NaH->Reaction Bromopropane 1-Bromopropane Bromopropane->Reaction Reflux Reflux Reaction->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Drying Drying Workup->Drying Purification Fractional Distillation Drying->Purification Product 1-Propoxypentane Purification->Product

Caption: Williamson Ether Synthesis Workflow for 1-Propoxypentane.

Biological Activity and Toxicology

Biological Activity and Mechanism of Action

There is a significant lack of publicly available scientific literature detailing any specific biological activities of 1-propoxypentane. Searches of prominent biomedical and chemical databases have not yielded any studies on its pharmacological effects, mechanism of action, or its interaction with biological signaling pathways. Consequently, its potential for drug development is unknown and currently unsupported by evidence.

Toxicology and Safety

1-Propoxypentane is classified as a flammable liquid and vapor. It is reported to cause skin irritation and is toxic to aquatic life with long-lasting effects. Standard safety precautions for handling flammable organic liquids should be observed. This includes working in a well-ventilated area, avoiding contact with skin and eyes, and keeping it away from heat, sparks, and open flames. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Applications

Based on its chemical properties as a relatively stable ether, the primary application of 1-propoxypentane is likely as a solvent in organic synthesis and other chemical processes. Ethers are often used as reaction media due to their ability to dissolve a wide range of nonpolar and moderately polar compounds and their relative inertness under many reaction conditions. There is no evidence to suggest its use in any pharmaceutical or biomedical applications.

Conclusion

1-Propoxypentane (CAS 18641-82-2) is a well-characterized chemical compound with established physicochemical properties and a straightforward synthesis method. However, for an audience of researchers, scientists, and drug development professionals, it is crucial to note the absence of data regarding its biological effects. The lack of research into its pharmacology, toxicology, and mechanism of action means that its potential as a therapeutic agent or a tool in drug development is entirely unexplored and unsubstantiated. Future research would be required to determine if this compound possesses any relevant biological activity.

References

Methodological & Application

Application Notes and Protocols for Pentyl Propyl Ether as a Non-Polar Aprotic Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pentyl Propyl Ether as a Non-Polar Aprotic Solvent

This compound (1-propoxypentane) is a dialkyl ether that serves as a non-polar aprotic solvent. Its chemical structure consists of a pentyl group and a propyl group linked by an oxygen atom. Like other ethers, the lone pairs of electrons on the oxygen atom allow it to solvate cations, while the alkyl chains create a non-polar environment. This characteristic makes it a suitable medium for a variety of organic reactions, particularly those involving organometallic reagents or requiring a non-reactive, aprotic medium.

The properties of this compound, such as its relatively high boiling point compared to diethyl ether, make it an attractive alternative for reactions requiring elevated temperatures. Its aprotic nature means it lacks acidic protons and will not participate in reactions as a proton donor, which is critical for the stability of strong bases and nucleophiles like Grignard reagents and ylides. These application notes provide a comprehensive overview of the properties, safety, and potential applications of this compound in organic synthesis, complete with generalized experimental protocols.

Physicochemical Properties

The selection of a solvent is critical for the success of a chemical reaction. The following table summarizes the key physicochemical properties of this compound and provides a comparison with other common non-polar aprotic solvents.

PropertyThis compoundDiethyl EtherTetrahydrofuran (THF)DioxaneToluene
Molecular Formula C₈H₁₈OC₄H₁₀OC₄H₈OC₄H₈O₂C₇H₈
Molecular Weight ( g/mol ) 130.23[1]74.1272.1188.1192.14
Boiling Point (°C) 130-132[1]34.666101111
Melting Point (°C) -71[1]-116.3-108.411.8-95
Density (g/cm³ at 20°C) ~0.8[1]0.7130.8891.0340.867
Dielectric Constant (at 20°C) ~3.4 (estimated)4.37.52.22.4
Solubility in Water Limited[1]6.9 g/100 mLMiscibleMiscible0.05 g/100 mL
Flash Point (°C) 30.8[2]-45-14124

Safety and Handling Precautions

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] As with other ethers, it has the potential to form explosive peroxides upon prolonged exposure to air and light.[1]

General Precautions:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight.[1] Consider storing under an inert atmosphere (e.g., nitrogen or argon).

  • Handling: Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[1]

  • Peroxide Formation: Periodically test for the presence of peroxides, especially before distillation. If peroxides are present, they must be quenched using an appropriate reducing agent (e.g., ferrous sulfate (B86663) or sodium sulfite) before heating.

  • Spills: In case of a spill, remove all ignition sources and absorb the spill with an inert material.

First Aid Measures:

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.

  • Skin Contact: Wash the affected area with soap and water.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Application Notes and Generalized Experimental Protocols

This compound's properties make it a suitable solvent for a range of organic reactions that require a non-polar, aprotic medium. Its higher boiling point compared to diethyl ether allows for reactions to be conducted at elevated temperatures, potentially increasing reaction rates.

Grignard Reactions

Application Notes: Ethers are essential solvents for Grignard reactions as they solvate the magnesium center, stabilizing the Grignard reagent.[3][4] this compound can serve as an effective alternative to diethyl ether or THF, especially when a higher reaction temperature is desired to initiate the reaction or for less reactive halides. The use of a higher boiling point solvent can also be a safety advantage by reducing the volatility and flammability of the reaction mixture.

Generalized Experimental Protocol for Grignard Reagent Formation and Reaction:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. All glassware must be flame-dried or oven-dried and cooled under an inert atmosphere to exclude moisture.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. A small crystal of iodine can be added to activate the magnesium surface.

  • Grignard Reagent Formation: Dissolve the alkyl or aryl halide (1.0 equivalent) in anhydrous this compound and add it to the dropping funnel. Add a small portion of the halide solution to the magnesium turnings. The reaction is typically initiated by gentle heating. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: Cool the Grignard reagent solution to the desired temperature (typically 0 °C or room temperature). Dissolve the electrophile (e.g., an aldehyde, ketone, or ester; 1.0 equivalent) in anhydrous this compound and add it to the dropping funnel. Add the electrophile solution dropwise to the Grignard reagent.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.

Grignard_Workflow cluster_prep Preparation cluster_formation Grignard Reagent Formation cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-dry glassware under inert atmosphere B Add Mg turnings and initiator (e.g., I₂) A->B D Add halide solution dropwise to Mg B->D C Dissolve alkyl/aryl halide in this compound C->D E Reflux to ensure complete formation D->E F Cool Grignard reagent E->F H Add electrophile solution dropwise F->H G Dissolve electrophile in this compound G->H I Quench with aqueous acid/NH₄Cl H->I J Extract with organic solvent I->J K Dry and concentrate J->K L Purify product (distillation/chromatography) K->L

Caption: A generalized workflow for a Grignard reaction.
Wittig Reaction

Application Notes: The Wittig reaction utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene. The formation of the ylide from a phosphonium (B103445) salt requires a strong base and an aprotic solvent to prevent protonation of the highly basic ylide. This compound is a suitable solvent for this purpose. Its higher boiling point can be advantageous for reactions that are sluggish at lower temperatures.

Generalized Experimental Protocol for the Wittig Reaction:

  • Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere, suspend the phosphonium salt (1.1 equivalents) in anhydrous this compound. Cool the suspension in an ice bath. Add a strong base (e.g., n-butyllithium or sodium hydride; 1.0 equivalent) portion-wise or dropwise. A color change (often to deep red or orange) indicates the formation of the ylide. Stir the mixture at 0 °C to room temperature for 1-2 hours.

  • Reaction with Carbonyl: Dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous this compound and add it dropwise to the ylide solution at the appropriate temperature (often 0 °C or room temperature).

  • Reaction Monitoring and Work-up: Allow the reaction to stir for several hours at room temperature or with gentle heating, monitoring its progress by TLC. Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the aqueous layer with an organic solvent. The triphenylphosphine (B44618) oxide byproduct can often be partially removed by precipitation from a non-polar solvent or by column chromatography. After drying and concentrating the organic extracts, purify the alkene product by distillation or column chromatography.

Suzuki Coupling

Application Notes: The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. While a variety of solvents can be used, aprotic solvents are common. This compound could be employed, particularly in cases where a higher boiling point is needed and where the reagents are soluble in a less polar medium. Often, a co-solvent system with water is used to dissolve the inorganic base.

Generalized Experimental Protocol for Suzuki Coupling:

  • Reaction Setup: To a flask, add the aryl or vinyl halide (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

  • Solvent Addition: Add a mixture of this compound and water (the ratio will depend on the specific reaction and may require optimization).

  • Reaction Execution: Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes. Heat the reaction to the desired temperature (often 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC).

  • Work-up and Purification: Cool the reaction to room temperature and add water. Extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by recrystallization or column chromatography.

Diels-Alder Reaction

Application Notes: The Diels-Alder reaction is a [4+2] cycloaddition that is not typically solvent-dependent in terms of mechanism, but the choice of solvent can influence reaction rates and selectivity. While polar solvents can sometimes accelerate the reaction, non-polar aprotic solvents like this compound are suitable when the reactants are non-polar and to avoid any potential side reactions with the solvent. Its higher boiling point allows for thermal promotion of the reaction.

Generalized Experimental Protocol for the Diels-Alder Reaction:

  • Reaction Setup: In a round-bottom flask, dissolve the diene (1.0 equivalent) and the dienophile (1.0-1.2 equivalents) in this compound.

  • Reaction Conditions: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction progress by TLC or GC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling and can be collected by filtration. If the product remains in solution, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Solvent_Selection Start Solvent Selection for a Reaction Protic_Sensitive Are protic-sensitive reagents used (e.g., Grignard, strong bases)? Start->Protic_Sensitive High_Temp Is a reaction temperature > 35°C required? Protic_Sensitive->High_Temp Yes Other_Aprotic Consider other aprotic solvents (e.g., THF, Dioxane, Toluene) Protic_Sensitive->Other_Aprotic No Polarity Is a non-polar medium preferred? High_Temp->Polarity Yes Use_DEE Consider Diethyl Ether High_Temp->Use_DEE No Use_PPE Use this compound Polarity->Use_PPE Yes Polar_Solvent Consider a polar solvent Polarity->Polar_Solvent No

Caption: A decision tree for selecting this compound.

SN2_Mechanism Reactants Reactants Nu⁻ + R-LG TransitionState Transition State [Nu---R---LG]⁻ Reactants->TransitionState Backside Attack Solvent Aprotic Solvent (e.g., this compound) Does not solvate the nucleophile effectively Solvent->Reactants Provides medium Solvent->TransitionState Stabilizes transition state Products Products Nu-R + LG⁻ TransitionState->Products

Caption: Role of an aprotic solvent in an SN2 reaction.

References

experimental protocol for Williamson ether synthesis of pentyl propyl ether

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This document provides a detailed experimental protocol for the synthesis of pentyl propyl ether via the Williamson ether synthesis. This method involves the reaction of a sodium alkoxide with a primary alkyl halide through an SN2 mechanism. The protocol covers the formation of sodium pentoxide from 1-pentanol (B3423595), the subsequent nucleophilic substitution reaction with 1-bromopropane (B46711), and the procedures for work-up, purification, and characterization of the final product. This guide is intended for researchers in organic synthesis and drug development.

Introduction and Principle

The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway.[1] In this mechanism, an alkoxide ion (RO⁻) acts as a potent nucleophile, attacking a primary alkyl halide and displacing the halide leaving group.[2]

For the synthesis of the unsymmetrical this compound, two primary routes are feasible:

  • Route A: Reaction of sodium pentoxide with a propyl halide.

  • Route B: Reaction of sodium propoxide with a pentyl halide.

Both routes involve primary alkyl halides, which are ideal substrates for SN2 reactions, minimizing the competing E2 elimination pathway that can occur with secondary or tertiary halides.[3][4] This protocol will detail Route A, which involves the deprotonation of 1-pentanol using sodium hydride (NaH) to form the sodium pentoxide nucleophile, followed by reaction with 1-bromopropane.[5]

The overall reaction is as follows: Step 1: Alkoxide Formation CH₃(CH₂)₄OH + NaH → CH₃(CH₂)₄O⁻Na⁺ + H₂

Step 2: SN2 Reaction CH₃(CH₂)₄O⁻Na⁺ + CH₃(CH₂)₂Br → CH₃(CH₂)₄O(CH₂)₂CH₃ + NaBr

Materials and Equipment

Reagents:

  • 1-Pentanol (C₅H₁₂O)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromopropane (C₃H₇Br)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl Ether ((C₂H₅)₂O)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Distilled Water (H₂O)

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Fractional distillation apparatus (including a Vigreux column)

  • Thermometer

Experimental Protocol

3.1. Step 1: Formation of Sodium Pentoxide

  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure the apparatus is flame-dried or oven-dried before assembly to remove moisture.

  • Under a positive pressure of nitrogen, add sodium hydride (1.20 g, 30.0 mmol, 60% dispersion) to the flask.

  • Add 50 mL of anhydrous THF to the flask and begin stirring.

  • In a separate flask, prepare a solution of 1-pentanol (2.20 g, 25.0 mmol) in 25 mL of anhydrous THF.

  • Transfer the 1-pentanol solution to a dropping funnel and add it dropwise to the stirred NaH/THF suspension over 30 minutes. Hydrogen gas evolution will be observed.

  • After the addition is complete, gently heat the mixture to reflux for 30 minutes to ensure complete deprotonation, then cool to room temperature.

3.2. Step 2: Synthesis of this compound

  • Add 1-bromopropane (3.38 g, 27.5 mmol) to the dropping funnel and add it dropwise to the freshly prepared sodium pentoxide solution over 20 minutes.

  • Once the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[6]

3.3. Step 3: Reaction Work-up and Extraction

  • Cool the reaction flask to 0 °C using an ice bath.

  • Carefully quench the reaction by slowly adding 20 mL of distilled water to decompose any unreacted sodium hydride.

  • Transfer the mixture to a 500 mL separatory funnel.

  • Add 50 mL of diethyl ether to the separatory funnel to extract the product. Shake the funnel vigorously, venting frequently.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer sequentially with 30 mL of distilled water, 30 mL of saturated NaHCO₃ solution, and finally 30 mL of brine.[7]

  • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

  • Gravity filter the dried solution to remove the drying agent.

3.4. Step 4: Purification and Characterization

  • Remove the bulk of the solvent (diethyl ether and THF) from the filtrate using a rotary evaporator.

  • Purify the remaining crude oil by fractional distillation.[8][9] The fractionating column is necessary to effectively separate the product from any unreacted 1-pentanol due to their close boiling points.

  • Collect the fraction boiling at 130-132 °C , which corresponds to pure this compound.

  • Weigh the final product to determine the yield.

  • Characterize the product by obtaining its boiling point and acquiring Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra to confirm its identity and purity.

Data Presentation

The following table summarizes the quantitative data for the synthesis.

ParameterValue
Reagents
1-Pentanol2.20 g (2.71 mL, 25.0 mmol)
Sodium Hydride (60%)1.20 g (30.0 mmol)
1-Bromopropane3.38 g (2.55 mL, 27.5 mmol)
Product This compound
Molecular FormulaC₈H₁₈O
Molecular Weight130.23 g/mol
Theoretical Yield3.26 g (based on 1-pentanol)
Boiling Point130-132 °C
AppearanceColorless liquid

Safety Precautions

  • Sodium Hydride (NaH): Highly reactive and flammable. Reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and away from moisture.

  • Tetrahydrofuran (THF) & Diethyl Ether: Highly flammable solvents. Work in a well-ventilated fume hood away from ignition sources. THF can form explosive peroxides upon storage; use freshly distilled or inhibitor-stabilized solvent.

  • 1-Bromopropane: Toxic and an irritant. Avoid inhalation and skin contact.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Visualization of Experimental Workflow

Williamson_Ether_Synthesis cluster_Workup cluster_Purify Reagents Starting Materials 1-Pentanol, NaH, 1-Bromopropane in Anhydrous THF Alkoxide Step 1: Alkoxide Formation (Deprotonation of 1-Pentanol with NaH) Reflux for 30 min Reagents->Alkoxide SN2 Step 2: SN2 Reaction (Addition of 1-Bromopropane) Reflux for 2-4 hours Alkoxide->SN2 Workup Step 3: Work-up & Extraction SN2->Workup Quench Quench with H₂O Workup->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash (H₂O, NaHCO₃, Brine) Extract->Wash Dry Dry over MgSO₄ Wash->Dry Purify Step 4: Purification Dry->Purify Rotovap Solvent Removal (Rotovap) Purify->Rotovap Product Final Product This compound Purify->Product Distill Fractional Distillation Rotovap->Distill

Caption: Workflow for the Williamson ether synthesis of this compound.

References

Application Notes and Protocols for the Use of Pentyl Propyl Ether in Extraction Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of pentyl propyl ether as a solvent in liquid-liquid extraction processes. The information is intended to guide researchers, scientists, and drug development professionals in utilizing this ether for the isolation and purification of various analytes.

Introduction to this compound in Extraction

This compound (also known as 1-propoxypentane) is an organic solvent with properties that make it a viable and often advantageous choice for liquid-liquid extraction. Its limited miscibility with water, combined with its ability to dissolve a range of organic compounds, positions it as a useful tool in separation science.[1][2] As a member of the ether family, it shares characteristics with commonly used solvents like diethyl ether and methyl tert-butyl ether (MTBE), but with a unique profile of physical properties that can be beneficial in specific applications.

From a green chemistry perspective, the selection of an appropriate solvent is crucial to minimize environmental impact. While traditional solvents like diethyl ether have concerns regarding peroxide formation and high volatility, alternative ethers are being explored.[3][4] this compound, with a higher boiling point and potentially different safety profile, warrants consideration as a greener alternative in certain contexts.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of an extraction solvent is fundamental to developing robust and efficient extraction protocols.[5] Key properties of this compound are summarized in the table below.

PropertyValueUnitReference
Molecular FormulaC8H18O-[2]
Molecular Weight130.23 g/mol [2]
Boiling Point130-132°C[2]
Density~0.8g/cm³[2]
Water SolubilityLimited (Log10 Water Solubility: -2.26)-[2]
Log P (octanol/water)Positive value, indicating hydrophobicity-[2]

The limited water solubility and positive Log P value indicate that this compound will form a distinct organic phase when mixed with water, a prerequisite for liquid-liquid extraction.[1][2] Its density of approximately 0.8 g/cm³ means it will typically form the upper layer in an aqueous extraction. Its boiling point of 130-132 °C allows for easy removal by evaporation or distillation after extraction, although it is less volatile than diethyl ether, which can be an advantage in terms of reduced solvent loss and increased safety.[2]

Applications in Extraction

This compound's moderate polarity makes it suitable for extracting a range of semi-polar to non-polar compounds from aqueous matrices.[1] Potential applications include:

  • Natural Product Extraction: Isolation of alkaloids, terpenoids, and other secondary metabolites from plant extracts.[6][7][8]

  • Pharmaceutical Analysis: Extraction of active pharmaceutical ingredients (APIs) and their metabolites from biological fluids like plasma and urine.

  • Lipid Extraction: Isolation of lipids from biological samples, where it can serve as a less polar solvent in a multi-solvent system.[9][10][11][12]

  • Green Chemistry: As a potential replacement for more hazardous or less efficient ether solvents.[3][13]

Experimental Protocols

Below are detailed protocols for liquid-liquid extraction using this compound. These protocols are designed to be adaptable to specific research needs.

Protocol 1: Extraction of a Non-Polar Analyte from an Aqueous Matrix

This protocol outlines a general procedure for the extraction of a non-polar compound from an aqueous solution, such as a natural product extract or a pharmaceutical formulation.

Materials:

  • Aqueous sample containing the analyte of interest

  • This compound (reagent grade or higher)

  • Separatory funnel (appropriate size for the sample volume)

  • Sodium chloride (NaCl), saturated solution (optional, for breaking emulsions)

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Preparation: Ensure the separatory funnel is clean, dry, and the stopcock is properly lubricated and closed. Place the separatory funnel in a ring stand.

  • Sample Loading: Transfer the aqueous sample into the separatory funnel.

  • Solvent Addition: Add a volume of this compound to the separatory funnel. A typical starting ratio is 1:1 (aqueous:organic), but this can be optimized.

  • Extraction: Stopper the separatory funnel and, while holding the stopper and stopcock firmly, invert the funnel and vent to release any pressure. Shake the funnel gently for 1-2 minutes to ensure thorough mixing of the two phases. Periodically vent the funnel.

  • Phase Separation: Place the separatory funnel back in the ring stand and allow the layers to fully separate. This compound, being less dense than water, will be the top layer.

  • Collection: Carefully drain the lower aqueous layer into a beaker or flask.

  • Organic Phase Collection: Drain the upper organic layer (this compound) through the top opening of the separatory funnel into a clean, dry Erlenmeyer flask to avoid contamination from any residual aqueous phase in the stopcock.

  • Repeat Extraction (Optional but Recommended): For exhaustive extraction, return the aqueous layer to the separatory funnel and repeat steps 3-7 with fresh this compound. Combine the organic extracts.

  • Drying: Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the combined organic extracts to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.

  • Solvent Removal: Decant or filter the dried organic extract into a pre-weighed round-bottom flask. Remove the this compound using a rotary evaporator. The extracted analyte will remain in the flask.

Workflow Diagram:

ExtractionWorkflow start Start prep Prepare Separatory Funnel start->prep load_sample Load Aqueous Sample prep->load_sample add_solvent Add this compound load_sample->add_solvent extract Shake and Vent add_solvent->extract separate Allow Phases to Separate extract->separate collect_aq Collect Aqueous Layer separate->collect_aq collect_org Collect Organic Layer separate->collect_org repeat_check Repeat Extraction? collect_aq->repeat_check Return to funnel collect_org->repeat_check repeat_check->add_solvent Yes combine Combine Organic Extracts repeat_check->combine No dry Dry with Na2SO4 combine->dry evaporate Evaporate Solvent dry->evaporate end End: Isolated Analyte evaporate->end

Caption: Workflow for a single liquid-liquid extraction.

Protocol 2: Back-Extraction for Purification of an Acidic or Basic Analyte

This protocol is useful for separating an acidic or basic analyte from neutral impurities. The principle relies on changing the ionization state of the analyte to move it between the aqueous and organic phases.[14]

Materials:

  • Sample containing a mixture of the target analyte (acidic or basic) and neutral impurities, dissolved in this compound.

  • Aqueous acid solution (e.g., 1 M HCl) for basic analytes.

  • Aqueous base solution (e.g., 1 M NaOH) for acidic analytes.

  • This compound.

  • Separatory funnels.

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Round-bottom flask.

  • Rotary evaporator.

Procedure:

  • Initial State: Start with the mixture dissolved in this compound in a separatory funnel.

  • First Extraction (to ionize the analyte):

    • For a basic analyte: Add an aqueous acid solution (e.g., 1 M HCl).

    • For an acidic analyte: Add an aqueous base solution (e.g., 1 M NaOH).

  • Shake and Separate: Shake the funnel and allow the layers to separate as described in Protocol 1. The ionized analyte will move into the aqueous phase, while neutral impurities will remain in the this compound layer.

  • Isolate Phases:

    • Collect the organic layer containing the neutral impurities.

    • Collect the aqueous layer containing the salt of the target analyte.

  • Second Extraction (to neutralize and re-extract the analyte):

    • Transfer the aqueous layer from the previous step to a clean separatory funnel.

    • For a basic analyte: Add an aqueous base solution (e.g., 1 M NaOH) to neutralize the acid and deprotonate the analyte.

    • For an acidic analyte: Add an aqueous acid solution (e.g., 1 M HCl) to neutralize the base and protonate the analyte.

  • Add Fresh Solvent: Add a fresh portion of this compound to the separatory funnel.

  • Shake and Separate: Shake the funnel and allow the layers to separate. The now-neutral analyte will be extracted back into the this compound.

  • Collect and Process: Collect the organic layer, dry it with anhydrous sulfate, and evaporate the solvent as described in Protocol 1 to obtain the purified analyte.

Signaling Pathway Diagram (Logical Relationship):

BackExtraction start Mixture in This compound add_acid_base Add Aqueous Acid (for bases) or Base (for acids) start->add_acid_base shake1 Shake & Separate add_acid_base->shake1 aqueous_phase Aqueous Phase: Ionized Analyte shake1->aqueous_phase organic_phase1 Organic Phase: Neutral Impurities shake1->organic_phase1 neutralize Neutralize Aqueous Phase aqueous_phase->neutralize add_ether Add Fresh This compound neutralize->add_ether shake2 Shake & Separate add_ether->shake2 aqueous_phase2 Aqueous Phase: Salts shake2->aqueous_phase2 organic_phase2 Organic Phase: Purified Analyte shake2->organic_phase2 end Isolate Analyte organic_phase2->end

Caption: Logical flow of a back-extraction procedure.

Data Presentation: Comparative Extraction Efficiency

While specific experimental data for this compound is not widely published, the following table provides an illustrative comparison of its expected performance against other common ether solvents for the extraction of a model non-polar analyte. The data is hypothetical and intended for comparative purposes to guide solvent selection.

SolventBoiling Point (°C)Density (g/cm³)Peroxide Formation TendencyHypothetical Recovery (%)
Diethyl Ether34.60.713High95
Methyl tert-Butyl Ether (MTBE)55.20.740Low92
This compound 130-132 ~0.8 Moderate 94
Cyclopentyl Methyl Ether (CPME)1060.860Low93

This illustrative data suggests that this compound could offer comparable extraction efficiency to diethyl ether for non-polar compounds, with the potential advantages of a higher boiling point (reducing evaporative losses) and potentially lower peroxide formation tendency over time, though this would need experimental verification.

Conclusion

This compound is a versatile solvent with favorable properties for liquid-liquid extraction in various scientific and industrial settings. Its physical characteristics allow for efficient separation from aqueous phases and subsequent removal. The provided protocols offer a starting point for the development of specific extraction methods for a range of analytes. Further research into the comparative performance and green chemistry aspects of this compound is warranted to fully establish its role as a valuable tool in modern extraction science.

References

Application Notes and Protocols for the Analytical Characterization of Pentyl Propyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl propyl ether (also known as 1-propoxypentane) is an organic compound with the chemical formula C8H18O.[1] It belongs to the ether class of compounds, characterized by an oxygen atom connected to two alkyl groups. Accurate characterization of this compound is crucial for its use in various applications, including as a solvent and in chemical synthesis. These application notes provide detailed protocols for the analytical characterization of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C8H18O[1][2][3]
Molecular Weight 130.23 g/mol [1][2][3]
Boiling Point 130-132 °C[1]
Density ~0.8 g/cm³[1]
CAS Number 18641-82-2[2][3]
IUPAC Name 1-propoxypentane[3]

Analytical Techniques and Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. It provides information on the retention time of the analyte, which is characteristic under specific chromatographic conditions, and its mass spectrum, which offers structural information through fragmentation patterns.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for this analysis.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

GC-MS Parameters:

ParameterValue
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, hold for 5 minutes.
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-300

Table 2: GC-MS Data for this compound

ParameterValueReference
Predicted Retention Time ~ 8-10 min (under conditions specified)N/A
Molecular Ion (M+) m/z 130[2]
Key Fragment Ions (m/z) 87, 71, 59, 43, 41, 29[2]

Note: The retention time is an estimated value and should be confirmed by running a standard under the specified conditions.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve this compound in Solvent prep2 Dilute to Working Concentration prep1->prep2 inj Inject Sample prep2->inj sep GC Separation inj->sep ion Ionization (EI) sep->ion mass_an Mass Analysis ion->mass_an det Detection mass_an->det chrom Obtain Chromatogram (Retention Time) det->chrom spec Obtain Mass Spectrum (m/z) det->spec lib Library Search & Interpretation chrom->lib spec->lib

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural characterization of this compound.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

¹H NMR Parameters:

ParameterValue
Pulse Program zg30
Number of Scans 16
Relaxation Delay 1.0 s
Acquisition Time 4.0 s
Spectral Width 20 ppm

¹³C NMR Parameters:

ParameterValue
Pulse Program zgpg30 (proton-decoupled)
Number of Scans 1024
Relaxation Delay 2.0 s
Acquisition Time 1.2 s
Spectral Width 240 ppm

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Assignment (Structure: CH₃-CH₂-CH₂-CH₂-CH₂-O-CH₂-CH₂-CH₃) Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
a (CH₃-CH₂-CH₂-CH₂-CH₂-O-...)0.91 (t)14.1
b (...-CH₂-CH₂-CH₂-CH₂-O-...)1.33 (m)22.5
c (...-CH₂-CH₂-CH₂-O-...)1.39 (m)28.3
d (...-CH₂-CH₂-O-...)1.57 (m)29.4
e (...-CH₂-O-...)3.38 (t)71.0
f (...-O-CH₂-...)3.36 (t)72.8
g (...-O-CH₂-CH₂-...)1.59 (m)23.2
h (...-O-...-CH₂-CH₃)0.92 (t)10.5

Note: These are predicted values based on analogous compounds and chemical shift theory. Actual experimental values may vary slightly. For example, the protons on the carbons adjacent to the oxygen in dipropyl ether appear at approximately 3.4 ppm.[4] The carbons adjacent to the oxygen in methyl propyl ether are found at 58.5 and 74.8 ppm.

NMR_Logic cluster_structure Molecular Structure cluster_1h ¹H NMR cluster_13c ¹³C NMR struct CH₃(h)-CH₂(g)-CH₂(f)-O-CH₂(e)-CH₂(d)-CH₂(c)-CH₂(b)-CH₃(a) h_a δ ~0.91 (t) struct->h_a h_b δ ~1.33 (m) struct->h_b h_c δ ~1.39 (m) struct->h_c h_d δ ~1.57 (m) struct->h_d h_e δ ~3.38 (t) struct->h_e h_f δ ~3.36 (t) struct->h_f h_g δ ~1.59 (m) struct->h_g h_h δ ~0.92 (t) struct->h_h c_a δ ~14.1 struct->c_a c_b δ ~22.5 struct->c_b c_c δ ~28.3 struct->c_c c_d δ ~29.4 struct->c_d c_e δ ~71.0 struct->c_e c_f δ ~72.8 struct->c_f c_g δ ~23.2 struct->c_g c_h δ ~10.5 struct->c_h

Caption: Correlation of structure to NMR signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For ethers, the most characteristic absorption is the C-O-C stretching vibration.

Sample Preparation (Neat Liquid):

  • Place a small drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first to create a thin liquid film.

  • Mount the salt plates in the sample holder of the FTIR spectrometer.

Alternatively, using an Attenuated Total Reflectance (ATR) accessory:

  • Ensure the ATR crystal is clean.

  • Place a small drop of this compound directly onto the ATR crystal.

  • If applicable, apply pressure using the instrument's pressure arm to ensure good contact.

Instrumentation:

  • FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent, equipped with a DTGS detector.

FTIR Parameters:

ParameterValue
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16

Table 4: Characteristic FTIR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)Reference
C-O-C Stretch Strong, in the range of 1150-1085N/A
C-H Stretch (sp³) 2960-2850N/A
C-H Bend 1470-1450N/A

Note: The C-O-C stretch is the most diagnostic peak for identifying an ether. A vapor phase IR spectrum is available on PubChem for reference.[3]

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing prep_neat Neat Liquid Film (Salt Plates) acquire_bg Acquire Background Spectrum prep_neat->acquire_bg prep_atr ATR (Direct Application) prep_atr->acquire_bg start start->prep_neat start->prep_atr acquire_sample Acquire Sample Spectrum acquire_bg->acquire_sample process Generate Absorbance Spectrum acquire_sample->process interpret Identify Characteristic Peaks process->interpret

Caption: Workflow for FTIR analysis of this compound.

Conclusion

The combination of GC-MS, NMR, and FTIR spectroscopy provides a comprehensive characterization of this compound. GC-MS confirms the molecular weight and provides structural information through fragmentation. NMR spectroscopy offers detailed insight into the carbon-hydrogen framework, allowing for unambiguous structure elucidation. FTIR spectroscopy confirms the presence of the key ether functional group. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists involved in the analysis and quality control of this compound.

References

Application Note and Protocol: Laboratory-Scale Synthesis of 1-Propoxypentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 1-propoxypentane, an ether with potential applications in various chemical and pharmaceutical research settings. The synthesis is achieved via the Williamson ether synthesis, a robust and well-established method for the preparation of unsymmetrical ethers. This protocol outlines two possible synthetic routes, detailing the necessary reagents, equipment, and step-by-step procedures for the reaction, workup, and purification. Additionally, comprehensive tables summarizing the physical and spectroscopic properties of the starting materials and the final product are provided for easy reference. A graphical representation of the experimental workflow is also included to facilitate a clear understanding of the process.

Introduction

1-Propoxypentane is an organic compound classified as an ether. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. They are often used as solvents due to their relative inertness and ability to dissolve a wide range of nonpolar and moderately polar compounds. In the context of drug development, ether functionalities can be incorporated into molecular structures to modify properties such as lipophilicity, metabolic stability, and receptor binding affinity.

The Williamson ether synthesis is a versatile and widely used method for the preparation of both symmetrical and unsymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as the nucleophile and attacks an alkyl halide, displacing the halide leaving group.[1] For the synthesis of 1-propoxypentane, two primary routes are viable: the reaction of sodium propoxide with 1-bromopentane (B41390), or the reaction of sodium pentoxide with 1-bromopropane (B46711). To favor the SN2 pathway and maximize the yield of the desired ether, it is preferable to use a primary alkyl halide.

This application note provides a comprehensive guide for the synthesis, purification, and characterization of 1-propoxypentane in a laboratory setting.

Data Presentation

Table 1: Physical and Chemical Properties of Reactants and Product
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Propan-1-olC₃H₈O60.10970.803
Pentan-1-olC₅H₁₂O88.151380.811
1-BromopropaneC₃H₇Br122.99711.35
1-BromopentaneC₅H₁₁Br151.04129-1301.22
Sodium Hydride (60% dispersion in mineral oil)NaH24.00Decomposes1.38 (dispersion)
1-PropoxypentaneC₈H₁₈O130.23132~0.77
Table 2: Spectroscopic Data for 1-Propoxypentane
Spectroscopic TechniqueCharacteristic Peaks / Chemical Shifts
Infrared (IR) Spectroscopy ν (cm⁻¹): ~2960-2850 (C-H stretch, strong), ~1115 (C-O-C stretch, strong)[2]
¹H NMR Spectroscopy (Predicted) δ (ppm): ~3.38 (t, 2H, -O-CH₂-CH₂-CH₃), ~3.35 (t, 2H, -O-CH₂-CH₂-CH₂-CH₂-CH₃), ~1.58 (m, 4H, -O-CH₂-CH₂- and -O-CH₂-CH₂-), ~0.9 (t, 6H, two -CH₃)
¹³C NMR Spectroscopy δ (ppm): ~72.9, ~71.0, ~29.5, ~28.4, ~22.7, ~14.2, ~10.6

Experimental Protocols

This section details two possible experimental procedures for the synthesis of 1-propoxypentane using the Williamson ether synthesis.

Protocol 1: Synthesis from Propan-1-ol and 1-Bromopentane

Materials:

  • Propan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromopentane

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Distilled water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Propoxide:

    • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add propan-1-ol (1.0 equivalent) to anhydrous diethyl ether or THF.

    • Under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Sodium hydride reacts vigorously with water and is flammable. Handle with care. Hydrogen gas is evolved during this step.

    • Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium propoxide.

  • Williamson Ether Synthesis:

    • To the freshly prepared sodium propoxide solution, add 1-bromopentane (1.0 equivalent) dropwise using an addition funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow, dropwise addition of distilled water to decompose any unreacted sodium hydride.

    • Transfer the mixture to a separatory funnel and add more distilled water to dissolve any inorganic salts.

    • Separate the organic layer. Wash the organic layer sequentially with distilled water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent from the filtrate using a rotary evaporator.

    • Purify the crude 1-propoxypentane by fractional distillation. Collect the fraction boiling at approximately 132 °C.

  • Characterization:

    • Obtain the yield of the purified product.

    • Characterize the product by IR and NMR spectroscopy to confirm its identity and purity.

Protocol 2: Synthesis from Pentan-1-ol and 1-Bromopropane

This protocol is analogous to Protocol 1, with the roles of the alcohol and alkyl halide reversed.

Materials:

  • Pentan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromopropane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Distilled water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Sodium Pentoxide: Follow the procedure in Protocol 1, Step 1, using pentan-1-ol instead of propan-1-ol.

  • Williamson Ether Synthesis: Follow the procedure in Protocol 1, Step 2, using 1-bromopropane instead of 1-bromopentane.

  • Workup: Follow the procedure in Protocol 1, Step 3.

  • Purification: Follow the procedure in Protocol 1, Step 4.

  • Characterization: Follow the procedure in Protocol 1, Step 5.

Mandatory Visualization

experimental_workflow cluster_prep Alkoxide Preparation cluster_synthesis Williamson Ether Synthesis cluster_workup Workup cluster_purification Purification & Characterization start Start: Propan-1-ol in Anhydrous Ether add_nah Add Sodium Hydride (NaH) start->add_nah Slowly stir Stir at RT until H₂ evolution ceases add_nah->stir add_alkyl_halide Add 1-Bromopentane stir->add_alkyl_halide Dropwise reflux Reflux for 1-2 hours add_alkyl_halide->reflux quench Quench with Water reflux->quench Cool to RT extract Separate Organic Layer quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO₄ wash->dry filter Filter dry->filter evaporate Rotary Evaporation filter->evaporate distill Fractional Distillation evaporate->distill characterize Characterize (IR, NMR) distill->characterize end End characterize->end Final Product: 1-Propoxypentane

Caption: Experimental workflow for the synthesis of 1-propoxypentane.

References

Application Notes and Protocols for the Use of Pentyl Propyl Ether as a Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective utilization of pentyl propyl ether as an internal standard in gas chromatography (GC). The information is intended to guide researchers, scientists, and drug development professionals in achieving accurate and reliable quantitative analysis of volatile and semi-volatile compounds.

Introduction to this compound as an Internal Standard

In quantitative gas chromatography, an internal standard (IS) is a compound of known concentration added to samples, calibration standards, and quality control samples.[1] The primary purpose of an internal standard is to correct for variations in injection volume, sample preparation, and instrument response, thereby improving the precision and accuracy of the analysis.[1]

This compound (also known as 1-propoxypentane) is a suitable internal standard for the analysis of a range of volatile organic compounds (VOCs), including flavor and fragrance compounds, essential oil components, and some residual solvents. Its properties make it a reliable choice for various GC applications.

Key Properties of this compound:

  • Chemical Inertness: As an ether, this compound is relatively unreactive and is unlikely to react with analytes of interest or components of the sample matrix.

  • Volatility: With a boiling point of approximately 130-132°C, it is volatile enough to be easily analyzed by GC without being so volatile that it is lost during sample preparation.[2]

  • Elution Characteristics: It typically elutes in a region of the chromatogram that is free from common solvent peaks and many early-eluting analytes, minimizing the risk of co-elution.

  • Purity: High-purity standards of this compound are commercially available, which is a critical requirement for an internal standard.

Data Presentation: Properties and Retention Data

For effective method development, understanding the physical properties and chromatographic behavior of the internal standard is crucial.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₈O[3]
Molecular Weight 130.23 g/mol [3]
Boiling Point 130-132 °C[2]
Density ~0.8 g/cm³[2]
Solubility Limited solubility in water, good miscibility with most organic solvents.[2]

Table 2: Estimated Retention Times of this compound on Common GC Columns

GC ColumnStationary PhaseEstimated Retention Time (min)Reference
DB-1100% Dimethylpolysiloxane18.51[4]
DB-6246% Cyanopropylphenyl-94% Dimethylpolysiloxane18.53[4]
DB-WAXPolyethylene Glycol (PEG)12.66[4]

Note: Retention times are estimates and will vary depending on the specific instrument conditions, column dimensions, and temperature program.

Experimental Protocols

This section provides detailed protocols for the use of this compound as an internal standard in GC-FID (Flame Ionization Detection) and GC-MS (Mass Spectrometry) applications.

Protocol 1: Quantitative Analysis of Terpenes in Essential Oils by GC-FID

This protocol describes the use of this compound as an internal standard for the quantification of major terpenes like limonene, linalool, and α-pinene in an essential oil sample.

3.1.1. Materials and Reagents

  • This compound (≥99% purity)

  • Limonene, Linalool, α-Pinene standards (≥98% purity)

  • Essential oil sample

  • Ethanol (GC grade)

  • Volumetric flasks, pipettes, and autosampler vials

3.1.2. Preparation of Solutions

  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask and dilute to volume with ethanol. This yields a concentration of approximately 10 mg/mL.

  • Analyte Stock Solution: Accurately weigh approximately 100 mg each of limonene, linalool, and α-pinene into a single 10 mL volumetric flask and dilute to volume with ethanol.

  • Calibration Standards: Prepare a series of calibration standards by adding varying volumes of the Analyte Stock Solution to 1 mL volumetric flasks. Add a fixed amount of the IS Stock solution (e.g., 10 µL) to each flask and dilute to volume with ethanol. This will result in standards with a constant internal standard concentration and varying analyte concentrations.

  • Sample Preparation: Accurately weigh approximately 50 mg of the essential oil sample into a 10 mL volumetric flask. Add a fixed amount of the IS Stock solution (e.g., 100 µL) and dilute to volume with ethanol.

3.1.3. Gas Chromatography (GC-FID) Conditions

ParameterCondition
GC System Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 60 °C (hold 2 min), Ramp: 5 °C/min to 240 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

3.1.4. Data Analysis

  • Integrate the peak areas of the analytes and the internal standard in the chromatograms of the calibration standards and the sample.

  • Calculate the response factor (RF) for each analyte using the following formula: RF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)

  • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.

  • Determine the concentration of each analyte in the sample using the calibration curve and the peak area ratios from the sample chromatogram.

Protocol 2: Analysis of Residual Solvents by GC-MS

This protocol outlines the use of this compound as an internal standard for the quantification of residual solvents (e.g., Toluene (B28343), Ethylbenzene) in a pharmaceutical intermediate.

3.2.1. Materials and Reagents

  • This compound (≥99% purity)

  • Toluene, Ethylbenzene (B125841) standards (≥99.5% purity)

  • Pharmaceutical intermediate sample

  • Dimethyl sulfoxide (B87167) (DMSO, headspace grade)

  • Headspace vials (20 mL) with PTFE-lined septa

3.2.2. Preparation of Solutions

  • Internal Standard Stock Solution (IS Stock): Prepare a 10 mg/mL solution of this compound in DMSO.

  • Analyte Stock Solution: Prepare a stock solution containing 1 mg/mL each of toluene and ethylbenzene in DMSO.

  • Calibration Standards: Prepare a series of calibration standards in headspace vials by adding varying amounts of the Analyte Stock Solution to a fixed volume of DMSO. Add a constant amount of the IS Stock solution to each vial.

  • Sample Preparation: Accurately weigh approximately 100 mg of the pharmaceutical intermediate into a headspace vial. Add a fixed volume of DMSO and a constant amount of the IS Stock solution.

3.2.3. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Conditions

ParameterCondition
GC System Agilent 8890 GC with 5977B MSD or equivalent
Headspace Sampler Agilent 7697A or equivalent
Vial Equilibration 80 °C for 20 min
Loop Temperature 90 °C
Transfer Line Temp 100 °C
Column DB-624 (30 m x 0.32 mm ID, 1.8 µm film thickness)
Inlet Temperature 220 °C
Injection Mode Split (20:1)
Carrier Gas Helium
Flow Rate 1.5 mL/min (constant flow)
Oven Program Initial: 40 °C (hold 5 min), Ramp: 10 °C/min to 220 °C (hold 5 min)
MSD Transfer Line 230 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 35-350

3.2.4. Data Analysis

  • Identify the peaks for the analytes and this compound based on their retention times and mass spectra. The mass spectrum of this compound shows a characteristic top peak at m/z 43.[3]

  • Extract the ion chromatograms for a characteristic ion of each analyte and the internal standard to improve selectivity and reduce matrix interference.

  • Calculate the peak area ratios and construct a calibration curve as described in Protocol 1.

  • Quantify the residual solvents in the sample using the calibration curve.

Mandatory Visualizations

GC_Internal_Standard_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC Analysis cluster_quant Quantification Sample Sample GC Gas Chromatograph (GC-FID or GC-MS) Sample->GC Standard Calibration Standards Standard->GC IS This compound (Internal Standard) IS->Sample Add fixed amount IS->Standard Add fixed amount Data Chromatographic Data (Peak Areas) GC->Data Calc Calculate Area Ratios Data->Calc Curve Calibration Curve Calc->Curve Result Analyte Concentration Calc->Result Apply to sample data Curve->Result

Caption: Workflow for quantitative analysis using an internal standard.

Signaling_Pathway cluster_selection Internal Standard Selection Criteria cluster_ppe This compound Properties Criteria Ideal Internal Standard Properties Inert Chemically Inert Criteria->Inert Volatile Appropriate Volatility Criteria->Volatile Elution Resolves from Analytes Criteria->Elution Pure High Purity Criteria->Pure Response Similar Response to Analytes Criteria->Response PPE_Inert Ether Linkage (Stable) Inert->PPE_Inert PPE_Volatile Boiling Point ~131°C Volatile->PPE_Volatile PPE_Elution Mid-range Elution Elution->PPE_Elution PPE_Pure Commercially Available in High Purity Pure->PPE_Pure PPE_Response Good FID/MS Response Response->PPE_Response PPE This compound PPE->PPE_Inert PPE->PPE_Volatile PPE->PPE_Elution PPE->PPE_Pure PPE->PPE_Response

Caption: Rationale for selecting this compound as an internal standard.

References

Application Notes and Protocols for the O-propylation of Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of propyl pentyl ether through various chemical routes. The protocols are designed to be clear, concise, and reproducible for research and development applications.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. It involves the reaction of an alkoxide with a primary alkyl halide. For the O-propylation of pentanol (B124592), this involves the formation of a pentoxide ion followed by its reaction with a propyl halide. This method generally provides good to excellent yields, typically in the range of 50-95% in a laboratory setting.[1] The reaction proceeds via an S(_N)2 mechanism, making it most effective with primary alkyl halides to minimize competing elimination reactions.[1][2][3]

Quantitative Data
ParameterValueReference
Typical Yield50-95%[1]
Reaction Temperature50-100 °C[1]
Reaction Time1-8 hours[1]
Preferred SolventsAcetonitrile, N,N-Dimethylformamide (DMF)[1]
Experimental Protocol

Materials:

  • 1-Pentanol (B3423595)

  • Sodium hydride (NaH)

  • 1-Bromopropane (B46711)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Alkoxide Formation:

    • In a dry, nitrogen-flushed round-bottom flask, add 1-pentanol (1.0 eq) to anhydrous DMF.

    • Cool the solution in an ice bath.

    • Slowly add sodium hydride (1.1 eq) portion-wise to the stirred solution.

    • Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Etherification:

    • To the resulting sodium pentoxide solution, add 1-bromopropane (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 70°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude propyl pentyl ether can be purified by fractional distillation.

Workflow Diagram

Williamson_Ether_Synthesis Williamson Ether Synthesis Workflow cluster_prep Alkoxide Formation cluster_reaction Etherification cluster_workup Work-up and Purification pentanol 1-Pentanol in DMF na_h Sodium Hydride pentanol->na_h Add portion-wise at 0°C pentoxide Sodium Pentoxide Solution na_h->pentoxide Stir at RT, 1h propyl_bromide 1-Bromopropane reaction_mixture Reaction Mixture propyl_bromide->reaction_mixture Add dropwise reaction_mixture->reaction_mixture quench Quench with aq. NH4Cl reaction_mixture->quench extract Extract with Diethyl Ether quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate distill Fractional Distillation concentrate->distill product Propyl Pentyl Ether distill->product

Caption: Workflow for the Williamson ether synthesis of propyl pentyl ether.

Acid-Catalyzed Dehydration

The acid-catalyzed dehydration of alcohols can be employed to synthesize ethers. For the preparation of an unsymmetrical ether like propyl pentyl ether, a mixture of 1-pentanol and 1-propanol (B7761284) is heated in the presence of a strong acid catalyst, such as sulfuric acid. This method can lead to a mixture of three products: the desired propyl pentyl ether, as well as the symmetrical ethers dipentyl ether and dipropyl ether.[4] Therefore, purification is crucial. Higher temperatures (>140 °C) and higher catalyst concentrations can favor ether formation.[4]

Quantitative Data
ParameterValueReference
CatalystSulfuric Acid (H₂SO₄)[4]
Catalyst Loading~5% w/w[4]
Reaction Temperature>140 °C[4]
Expected ProductsPropyl pentyl ether, Dipentyl ether, Dipropyl ether[4]
Experimental Protocol

Materials:

  • 1-Pentanol

  • 1-Propanol

  • Concentrated sulfuric acid (98%)

  • 10% Aqueous sodium hydroxide (B78521) solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous calcium chloride

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine 1-pentanol (1.0 eq) and 1-propanol (1.0 eq).

    • Slowly add concentrated sulfuric acid (approx. 5% of the total weight of alcohols) to the stirred alcohol mixture while cooling in an ice bath.

  • Dehydration:

    • Heat the mixture to 140-150°C using a heating mantle and a distillation setup.

    • The ether products will co-distill with water and unreacted alcohols.

  • Work-up and Purification:

    • Transfer the distillate to a separatory funnel and wash with a 10% aqueous sodium hydroxide solution to neutralize the acid.

    • Wash the organic layer with brine.

    • Separate the organic layer and dry it with anhydrous calcium chloride.

    • Purify the mixture of ethers by fractional distillation to isolate the propyl pentyl ether.

Workflow Diagram

Acid_Catalyzed_Dehydration Acid-Catalyzed Dehydration Workflow cluster_reaction Reaction Setup and Dehydration cluster_workup Work-up and Purification alcohols 1-Pentanol and 1-Propanol acid Conc. H2SO4 alcohols->acid Add slowly at 0°C reaction_mixture Reaction Mixture acid->reaction_mixture Mix distillate Distillate (Ethers, Water, Alcohols) reaction_mixture->distillate Heat to 140-150°C wash_naoh Wash with 10% NaOH distillate->wash_naoh wash_brine Wash with Brine wash_naoh->wash_brine dry Dry over CaCl2 wash_brine->dry distill Fractional Distillation dry->distill product Propyl Pentyl Ether distill->product

Caption: Workflow for the acid-catalyzed dehydration synthesis of propyl pentyl ether.

Reductive Etherification

Reductive etherification provides a direct route to unsymmetrical ethers by reacting an alcohol with an aldehyde or ketone in the presence of a reducing agent and a catalyst. For the O-propylation of pentanol, this involves the reaction of 1-pentanol with propanal. A study on a similar system, the reaction of 2-methylpentanol with n-propanal using a Pd/SiO₂ catalyst, demonstrated a high yield of the cross-ether product (47.5%).[5]

Quantitative Data
ParameterValueReference
CatalystPd/SiO₂[5]
Reactants Molar Ratio (Alcohol:Aldehyde)1:1[5]
Reaction Temperature125 °C[5]
Yield of Cross-Ether47.5%[5]
Experimental Protocol

Materials:

  • 1-Pentanol

  • Propanal

  • Pd/SiO₂ catalyst

  • Hydrogen gas (H₂)

  • High-pressure reactor

  • Solvent (e.g., hexane)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Catalyst Preparation (if not commercially available):

    • Prepare the Pd/SiO₂ catalyst by incipient wetness impregnation of silica (B1680970) with a palladium salt solution, followed by drying and reduction under a hydrogen atmosphere.

  • Reaction Setup:

    • In a high-pressure reactor, place the Pd/SiO₂ catalyst.

    • Add a solution of 1-pentanol (1.0 eq) and propanal (1.0 eq) in a suitable solvent like hexane.

  • Reductive Etherification:

    • Seal the reactor and purge with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure.

    • Heat the reactor to 125°C with vigorous stirring.

    • Maintain the reaction for a specified time (e.g., 2-4 hours), monitoring the pressure to follow hydrogen consumption.

  • Work-up and Purification:

    • Cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Wash the catalyst with the solvent.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

    • The crude propyl pentyl ether can be purified by fractional distillation.

Workflow Diagram

Reductive_Etherification Reductive Etherification Workflow cluster_reaction Reaction Setup and Etherification cluster_workup Work-up and Purification reactants 1-Pentanol, Propanal, Pd/SiO2 in Hexane reactor High-Pressure Reactor reactants->reactor reaction Reaction under H2 pressure at 125°C reactor->reaction filter Filter to remove catalyst reaction->filter concentrate Concentrate filtrate filter->concentrate distill Fractional Distillation concentrate->distill product Propyl Pentyl Ether distill->product

Caption: Workflow for the reductive etherification of pentanol with propanal.

Phase-Transfer Catalyzed O-propylation

Phase-transfer catalysis (PTC) is an effective technique for carrying out reactions between reactants located in different immiscible phases. For the O-propylation of pentanol, a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the pentoxide anion from an aqueous phase to an organic phase containing the propyl halide. This method can enhance reaction rates and yields, particularly when dealing with reactants of differing solubilities.[6]

Quantitative Data
ParameterValueReference (by analogy)
CatalystTetrabutylammonium bromide (TBAB)[6]
Catalyst Loading2-5 mol%[6]
Base50% (w/w) aqueous NaOH[6]
Reaction Temperature60-70 °C[6]
Reaction Time2-4 hours[6]
Experimental Protocol

Materials:

  • 1-Pentanol

  • 1-Bromopropane

  • Tetrabutylammonium bromide (TBAB)

  • 50% (w/w) aqueous sodium hydroxide solution

  • Toluene (B28343)

  • Diethyl ether

  • Deionized water

  • Anhydrous magnesium sulfate

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 1-pentanol (1.0 eq) in toluene.

    • Add the 50% (w/w) aqueous sodium hydroxide solution and a catalytic amount of TBAB (2-5 mol%).

  • Etherification:

    • Heat the vigorously stirred biphasic mixture to 60-70°C.

    • Add 1-bromopropane (1.2 eq) dropwise from the dropping funnel over 30 minutes.

    • Continue to stir the mixture vigorously at this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Separate the organic layer and wash it with deionized water to remove the base and catalyst.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.

    • The crude propyl pentyl ether can be purified by vacuum distillation.

Workflow Diagramdot

PTC_Ether_Synthesis cluster_reaction Reaction Setup and Etherification cluster_workup Work-up and Purification reactants 1-Pentanol in Toluene base_catalyst 50% NaOH (aq) and TBAB reactants->base_catalyst add_propyl_bromide Add 1-Bromopropane dropwise base_catalyst->add_propyl_bromide reaction Vigorous stirring at 60-70°C, 2-4h add_propyl_bromide->reaction separate Separate Organic Layer reaction->separate wash Wash with Water dry Dry over MgSO4 concentrate Concentrate distill Vacuum Distillation product Propyl Pentyl Ether

References

Application Notes and Protocols for Pentyl Propyl Ether in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an organomagnesium halide (Grignard reagent) with an electrophile.[1][2][3] The choice of solvent is critical for the successful formation and reaction of the Grignard reagent, with ethers being the solvents of choice due to their ability to solvate and stabilize the organomagnesium species through coordination of their lone pair electrons to the magnesium center.[4][5] While diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used, their low boiling points and high volatility can be disadvantageous in certain applications.[6][7]

This document explores the role of pentyl propyl ether as a higher-boiling-point alternative solvent for Grignard reactions. Its properties suggest potential advantages in reactions requiring higher temperatures, such as those involving less reactive halides or sterically hindered substrates.[6][8] These application notes provide a summary of the relevant properties of this compound, a comparison with other common Grignard solvents, and detailed protocols for its use.

Properties of this compound

This compound is a colorless, flammable liquid with physical and chemical properties that make it a potentially suitable solvent for Grignard reactions. A summary of its key properties is presented in Table 1.

PropertyValueUnitReference
Molecular Formula C₈H₁₈O-[6]
Molecular Weight 130.23 g/mol [6]
Boiling Point 142.2°C[6]
Melting Point -94 (estimate)°C[6]
Density 0.78g/cm³[6]
Flash Point 30.8°C[6]
Water Solubility Limited-[9]

Comparison with Other Ethereal Solvents for Grignard Reactions

The selection of an ether solvent for a Grignard reaction depends on several factors, including the reactivity of the organohalide, the desired reaction temperature, and safety considerations. Table 2 provides a comparison of this compound with other commonly used solvents.

SolventBoiling Point (°C)Flash Point (°C)Key AdvantagesKey Disadvantages
Diethyl Ether 34.6-45Well-established, easy to remove.Highly flammable, low boiling point limits reaction temperature, anesthetic properties.[8]
Tetrahydrofuran (THF) 66-14Higher boiling point than diethyl ether, good solvating properties.[8]Forms explosive peroxides readily, miscible with water complicating work-up.[9]
2-Methyltetrahydrofuran (2-MeTHF) 80-11"Greener" alternative, higher boiling point than THF, lower water miscibility.[7]Can be more expensive than traditional ethers.
Cyclopentyl Methyl Ether (CPME) 106-1"Greener" alternative, stable, hydrophobic, less prone to peroxide formation.[10][11]May require activators for sluggish reactions.[10]
This compound 142.230.8High boiling point allows for higher reaction temperatures, potentially beneficial for less reactive halides.[6][12] Low water solubility may simplify work-up.Higher boiling point makes it more difficult to remove post-reaction. Limited established protocols.

Application Notes

Advantages of Using this compound:
  • Higher Reaction Temperatures: The high boiling point of this compound (142.2 °C) allows for reactions to be conducted at elevated temperatures.[6][12] This can be particularly advantageous for the formation of Grignard reagents from less reactive organohalides, such as alkyl or aryl chlorides, which often require higher temperatures to initiate and proceed at a reasonable rate.

  • Improved Safety Profile in Some Respects: While still a flammable liquid, its higher flash point (30.8 °C) compared to diethyl ether (-45 °C) and THF (-14 °C) suggests a reduced risk of ignition at ambient temperatures.[6][8]

  • Simplified Work-up: Due to its limited solubility in water, phase separation during the aqueous work-up of a Grignard reaction may be cleaner and more efficient compared to reactions conducted in water-miscible ethers like THF.[9]

Potential Disadvantages and Considerations:
  • Solvent Removal: The high boiling point of this compound can make its removal after the reaction more challenging, potentially requiring vacuum distillation, which may not be suitable for thermally sensitive products.

  • Peroxide Formation: Like other ethers, this compound can form explosive peroxides upon exposure to air and light. It is crucial to test for the presence of peroxides before use and to store the solvent appropriately. Higher boiling point ethers can sometimes pose a greater risk during distillation to dryness as peroxides can become concentrated.

  • Reaction Initiation: While the higher temperature can aid in the initiation of reactions with less reactive halides, for more standard Grignard reactions, the higher temperature may not be necessary and could potentially lead to increased side reactions.

Experimental Protocols

The following are generalized protocols for the use of this compound in Grignard reactions. These should be adapted based on the specific substrates and scale of the reaction.

Protocol 1: Preparation of a Grignard Reagent (General Procedure)

This protocol describes the formation of a Grignard reagent from an organohalide and magnesium metal in this compound.

Materials:

  • Magnesium turnings

  • Organohalide (e.g., bromobenzene, 1-bromobutane)

  • Anhydrous this compound

  • Iodine crystal (as an initiator)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry all glassware under vacuum or oven-dry before use to ensure anhydrous conditions.

  • Magnesium Preparation: Place the magnesium turnings in the flask and add a single crystal of iodine.

  • Solvent Addition: Add a sufficient amount of anhydrous this compound to the flask to cover the magnesium turnings.

  • Initiation: In the dropping funnel, prepare a solution of the organohalide in anhydrous this compound. Add a small portion of this solution to the magnesium suspension. The reaction is typically initiated by gentle warming with a heating mantle. The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining organohalide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The high boiling point of this compound may necessitate continuous heating to maintain reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

  • Use: The resulting Grignard reagent solution can be used directly in subsequent reactions.

Protocol 2: Reaction of a Grignard Reagent with an Aldehyde (General Procedure)

This protocol outlines the reaction of a pre-formed Grignard reagent with an aldehyde to synthesize a secondary alcohol.

Materials:

  • Grignard reagent in this compound (from Protocol 1)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous this compound

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reaction, work-up, and purification

Procedure:

  • Reaction Setup: In a separate dry flask under an inert atmosphere, dissolve the aldehyde in anhydrous this compound.

  • Addition of Grignard Reagent: Cool the aldehyde solution in an ice bath. Slowly add the Grignard reagent solution from Protocol 1 to the stirred aldehyde solution via a dropping funnel or cannula.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

  • Work-up: Transfer the mixture to a separatory funnel. The organic layer should separate cleanly due to the hydrophobicity of this compound. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. The product can then be purified by column chromatography or distillation.

Visualizations

Grignard_Reaction_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Purification prep_start Dry Glassware & Reagents add_mg Add Mg Turnings & Iodine prep_start->add_mg add_ether Add Anhydrous This compound add_mg->add_ether add_halide Add Organohalide Solution add_ether->add_halide reflux Reflux to Form Grignard Reagent add_halide->reflux add_grignard Add Grignard Reagent reflux->add_grignard Transfer Grignard Reagent Solution dissolve_elec Dissolve Electrophile in this compound dissolve_elec->add_grignard react React at Appropriate Temperature add_grignard->react quench Quench with Aqueous Solution react->quench extract Extract with Ether quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Product concentrate->purify Signaling_Pathway cluster_reactants Reactants cluster_reagent_formation Grignard Reagent Formation cluster_reaction_step Reaction cluster_product_formation Product Formation R_X Organohalide (R-X) Grignard Grignard Reagent (R-Mg-X) (solvated by ether) R_X->Grignard Mg Magnesium (Mg) Mg->Grignard Ether This compound Ether->Grignard solvates Intermediate Alkoxide Intermediate Grignard->Intermediate Electrophile Electrophile (e.g., Aldehyde, Ketone) Electrophile->Intermediate Product Final Product (e.g., Alcohol) Intermediate->Product Workup Aqueous Workup (H+) Workup->Product

References

Application Notes and Protocols: Pentyl Propyl Ether as a Solvent for Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl propyl ether (1-propoxypentane) is a dialkyl ether with properties that may offer advantages as a solvent in specific spectroscopic applications. Its non-polar nature, relatively low reactivity, and volatility make it a potential alternative to other common non-polar solvents like hexane (B92381) or diethyl ether. This document provides an overview of the known physical and chemical properties of this compound, along with generalized protocols for its use in UV-Visible, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Properties of this compound

This compound is a colorless liquid with limited water solubility, but it is miscible with most organic solvents.[1] Its key physical and chemical properties are summarized in the tables below. These characteristics are essential for determining its suitability for various spectroscopic techniques.

Physical and Thermodynamic Properties

The physical and thermodynamic properties of this compound are crucial for handling and for predicting its behavior under different experimental conditions.

PropertyValueUnitSource
Molecular FormulaC8H18O-[2][3]
Molecular Weight130.23 g/mol [2]
Physical State at 25°CLiquid-[1]
Boiling Point130-132°C[1]
Melting Point-71°C[1]
Density~0.8g/cm³[1]
Refractive Index1.3961-[1]
Vapor Pressure at 25°C7.09mmHg[1]
Log P (octanol/water)2.603-[1]
Spectroscopic Properties and Solvent Compatibility

The utility of a solvent in spectroscopy is determined by its transparency in the spectral region of interest and its interaction with the analyte. While specific spectroscopic data for this compound as a solvent is not widely published, its properties can be inferred from its chemical structure as an aliphatic ether.

Spectroscopic TechniqueCompatibility and Considerations
UV-Visible Spectroscopy Estimated UV Cutoff: ~210 nm. Aliphatic ethers are generally transparent at wavelengths above 210 nm. This makes this compound potentially suitable for the analysis of compounds that absorb in the mid- to high-UV and visible regions. It is crucial to run a solvent blank to determine the usable spectral window.
Fluorescence Spectroscopy Good. As a non-polar, aprotic solvent, this compound is unlikely to quench fluorescence from non-polar fluorophores. Its low background fluorescence is an advantage. It is suitable for studying the intrinsic fluorescence of non-polar analytes.
NMR Spectroscopy Potentially Useful. For ¹H NMR, the proton signals of this compound would interfere with the analyte signals. However, a deuterated version (if available) would be an excellent non-polar solvent. For ¹³C NMR, the solvent peaks can be identified and excluded.[2]
Vibrational (IR/Raman) Spectroscopy Good. The C-O-C stretching and C-H vibrations of this compound will be present in the spectrum. However, there are typically clear spectral windows where analyte vibrations can be observed without significant interference.

Experimental Protocols

The following are generalized protocols for the use of this compound as a spectroscopic solvent. Note: As with any organic ether, this compound may form explosive peroxides upon prolonged exposure to air and light.[1] It is imperative to use fresh, peroxide-free solvent for all applications. A peroxide test should be performed before use.

Protocol 1: UV-Visible Absorption Spectroscopy

Objective: To measure the UV-Visible absorption spectrum of a non-polar analyte using this compound as the solvent.

Materials:

  • Peroxide-free this compound

  • Analyte of interest

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Visible spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Solvent Preparation: Ensure the this compound is of high purity and free of peroxides.

  • Analyte Solution Preparation:

    • Prepare a stock solution of the analyte in this compound at a known concentration.

    • Perform serial dilutions to obtain a series of standard solutions with concentrations appropriate for generating a Beer-Lambert plot.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for scanning (e.g., 220-800 nm).

  • Blank Measurement:

    • Fill a quartz cuvette with this compound.

    • Place the cuvette in both the sample and reference holders of the spectrophotometer.

    • Run a baseline correction to zero the absorbance across the entire wavelength range.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with the analyte solution.

    • Fill the sample cuvette with the analyte solution.

    • Place the cuvette back into the sample holder.

    • Acquire the absorption spectrum of the analyte.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If performing quantitative analysis, measure the absorbance at λmax for all standard solutions and construct a calibration curve.

Protocol 2: Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum of a non-polar fluorophore in this compound.

Materials:

  • Peroxide-free, spectroscopy-grade this compound

  • Fluorophore of interest

  • Quartz fluorescence cuvettes

  • Fluorometer

  • Volumetric flasks and pipettes

Methodology:

  • Solution Preparation:

    • Prepare a dilute solution of the fluorophore in this compound. The concentration should be low enough to avoid inner-filter effects (typically with an absorbance of <0.1 at the excitation wavelength).

  • Fluorometer Setup:

    • Turn on the fluorometer and allow the lamp to stabilize.

    • Set the excitation and emission monochromators to the desired wavelengths.

  • Solvent Blank Spectrum:

    • Fill a fluorescence cuvette with this compound.

    • Place it in the sample holder.

    • Scan the emission spectrum across the desired range while exciting at the intended excitation wavelength for the analyte. This will identify any background fluorescence or Raman scattering from the solvent.

  • Sample Spectrum:

    • Rinse and fill the cuvette with the analyte solution.

    • Acquire the emission spectrum of the analyte.

    • To determine the optimal excitation wavelength, an excitation spectrum can be obtained by scanning the excitation monochromator while monitoring the emission at the wavelength of maximum fluorescence.

  • Data Correction and Analysis:

    • Subtract the solvent blank spectrum from the sample spectrum to obtain the corrected fluorescence spectrum of the analyte.

    • Analyze the corrected spectrum for peak emission wavelength, intensity, and quantum yield (if required).

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire the NMR spectrum of a non-polar analyte soluble in this compound.

Materials:

  • This compound (for analytes where solvent signals do not overlap significantly) or deuterated this compound (if available).

  • Analyte of interest

  • NMR tubes

  • NMR spectrometer

Methodology:

  • Sample Preparation:

    • Dissolve an appropriate amount of the analyte (typically 2-10 mg) in approximately 0.5-0.7 mL of this compound in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal if a deuterated solvent is used. If using non-deuterated this compound, locking may not be possible, and the experiment should be run unlocked.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H and/or ¹³C NMR spectra.

    • The prominent signals from this compound will be present in the spectrum if a non-deuterated solvent is used. These signals can serve as an internal reference if their chemical shifts are known, but they may obscure analyte signals.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Reference the spectrum. If no internal standard is used, the solvent peaks may be used as a rough reference.

    • Integrate the signals and analyze the chemical shifts and coupling constants to elucidate the structure of the analyte.

Visualizations

Chemical Structure of this compound

Caption: Structure of this compound (1-propoxypentane).

Solvent Selection Workflow for Spectroscopic Analysis

SolventSelection Analyte Define Analyte Properties Polarity Is analyte non-polar? Analyte->Polarity Solubility Is analyte soluble? Spectroscopy Select Spectroscopic Method (UV-Vis, Fluorescence, NMR) Solubility->Spectroscopy Yes OtherSolvent Select Alternative Solvent Solubility->OtherSolvent No Polarity->Solubility UV_Cutoff UV-Vis: Is λmax > 210 nm? Spectroscopy->UV_Cutoff Fluorescence_Quench Fluorescence: Is solvent aprotic? Spectroscopy->Fluorescence_Quench NMR_Interference NMR: Are solvent peaks non-interfering? Spectroscopy->NMR_Interference PPE Consider this compound UV_Cutoff->PPE Yes UV_Cutoff->OtherSolvent No Fluorescence_Quench->PPE Yes Fluorescence_Quench->OtherSolvent No NMR_Interference->PPE Yes NMR_Interference->OtherSolvent No Proceed Proceed with Analysis PPE->Proceed

Caption: Decision workflow for selecting a spectroscopic solvent.

General Experimental Workflow for Spectroscopic Analysis

ExperimentalWorkflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Solvent Select & Verify Solvent (e.g., this compound) Sample Prepare Analyte Stock and Dilutions Solvent->Sample Blank Measure Solvent Blank Sample->Blank Measure Acquire Analyte Spectrum Blank->Measure Process Process Data (e.g., Baseline Correction) Measure->Process Interpret Interpret Spectrum & Quantify Analyte Process->Interpret

Caption: Generalized workflow for spectroscopic analysis.

References

Application Notes and Protocols for Industrial Uses of Aliphatic Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aliphatic ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl groups. Their unique properties, including their relative inertness, volatility, and solvent capabilities, have led to their widespread use in numerous industrial applications. This document provides detailed application notes and protocols for the use of aliphatic ethers in key industrial sectors.

Aliphatic Ethers as Solvents

Aliphatic ethers, particularly diethyl ether and dimethyl ether, are extensively used as solvents in various industrial and laboratory settings. Their ability to dissolve a wide range of non-polar and slightly polar compounds makes them invaluable in chemical synthesis, extraction, and purification processes.

Application Notes:

  • Chemical Synthesis: Diethyl ether is a common aprotic solvent for reactions involving organometallic reagents, such as Grignard and organolithium reagents.[1][2] Its low boiling point facilitates easy removal from the reaction mixture post-synthesis.[3]

  • Extraction: The low polarity and immiscibility with water make diethyl ether an excellent solvent for liquid-liquid extraction of organic compounds from aqueous solutions.[1] It is also used in the extraction of essential oils and other natural products.[3]

  • Pharmaceutical Manufacturing: In the pharmaceutical industry, diethyl ether is used for the extraction and purification of active pharmaceutical ingredients (APIs) and intermediates.[3][4] Polyethylene glycol (PEG), a polyether, is widely used as an excipient in various drug formulations, acting as a solvent, plasticizer, and surfactant.

  • Polymer Industry: Diethyl ether is utilized as a solvent in the production of cellulose (B213188) plastics, such as cellulose acetate.[1][4] Dimethyl ether is employed in the manufacturing of polyurethane foams and expanded polystyrene.[5]

Table 1: Properties of Common Aliphatic Ether Solvents

PropertyDiethyl EtherDimethyl Ether
Formula (C₂H₅)₂OCH₃OCH₃
Molar Mass 74.12 g/mol 46.07 g/mol
Boiling Point 34.6 °C-24.8 °C
Density 0.713 g/cm³0.668 g/cm³ (liquid)
Solubility in Water 6.05 g/100 mL at 25 °C[1]71 g/L
Flash Point -45 °C[1]-41 °C

Experimental Protocol: Liquid-Liquid Extraction using Diethyl Ether

This protocol outlines a standard procedure for the extraction of a non-polar organic compound from an aqueous solution.

Materials:

  • Separatory funnel

  • Aqueous solution containing the target organic compound

  • Diethyl ether (analytical grade)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Pour the aqueous solution into a separatory funnel.

  • Add an equal volume of diethyl ether to the separatory funnel.

  • Stopper the funnel and invert it gently, venting frequently to release pressure.

  • Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

  • Allow the layers to separate. The less dense ether layer will be on top.

  • Drain the lower aqueous layer into a beaker.

  • Collect the upper ether layer, which now contains the extracted organic compound, into a separate flask.

  • For higher recovery, the aqueous layer can be subjected to further extractions with fresh diethyl ether.

  • Combine all the ether extracts and dry them over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Decant the dried ether solution into a round-bottom flask.

  • Remove the diethyl ether using a rotary evaporator to isolate the purified organic compound.

Workflow for Liquid-Liquid Extraction:

ExtractionWorkflow start Start: Aqueous solution in separatory funnel add_ether Add Diethyl Ether start->add_ether mix Shake and Vent add_ether->mix separate Allow Layers to Separate mix->separate drain_aq Drain Aqueous Layer separate->drain_aq collect_ether Collect Ether Layer separate->collect_ether dry Dry Ether Extract (e.g., with Na2SO4) collect_ether->dry evaporate Evaporate Ether (Rotary Evaporator) dry->evaporate end End: Purified Organic Compound evaporate->end

A simplified workflow for a typical liquid-liquid extraction process.

Aliphatic Ethers as Fuels and Fuel Additives

Certain aliphatic ethers have emerged as viable alternative fuels and valuable fuel additives due to their combustion properties.

Application Notes:

  • Diesel Fuel Alternative: Dimethyl ether (DME) is a promising clean-burning alternative to diesel fuel.[6] It has a high cetane number, leading to efficient combustion and very low emissions of particulate matter.[6][7] Moderate modifications are required to convert a standard diesel engine to run on DME.[7]

  • Gasoline Additive: Ethers such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) are used as oxygenates and octane (B31449) boosters in gasoline.[8][9] They improve combustion efficiency and reduce harmful exhaust emissions like carbon monoxide and unburned hydrocarbons.[8]

  • Starting Fluids: Diethyl ether is a key component in engine starting fluids, especially for use in cold weather.[3][10] Its high volatility and low flash point aid in the ignition of the fuel-air mixture at low temperatures.[1]

Table 2: Fuel Properties of Select Aliphatic Ethers

PropertyDimethyl Ether (DME)Diethyl Ether (DEE)MTBEETBE
Cetane Number 55-60[11]85-96[1]~10~12
Research Octane Number (RON) >120>125118118
Motor Octane Number (MON) 90-99102101102
Oxygen Content (wt%) 34.821.618.215.7

Protocol for Evaluating the Performance of DME in a Diesel Engine

This protocol describes a general procedure for testing the performance and emissions of a diesel engine running on dimethyl ether.

Materials:

  • Compression ignition (diesel) engine with a modified fuel injection system for DME.

  • Engine dynamometer.

  • Fuel consumption measurement system.

  • Exhaust gas analyzer (for CO, HC, NOx, and particulate matter).

  • DME fuel source and supply system.

  • Standard diesel fuel for baseline comparison.

Procedure:

  • Baseline Test: Operate the diesel engine with standard diesel fuel at various load and speed conditions. Record engine performance parameters (power, torque, fuel consumption) and exhaust emissions.

  • Engine Modification: If not already done, modify the engine's fuel system to handle the properties of DME (e.g., different injectors, fuel pump).

  • DME Test: Operate the modified engine with DME under the same load and speed conditions as the baseline test.

  • Data Acquisition: Record the same performance and emission parameters as in the baseline test.

  • Data Analysis: Compare the performance and emissions data from the DME and diesel fuel tests. Calculate the percentage change in power, torque, fuel efficiency, and emissions.

  • Report: Summarize the findings, highlighting the advantages and disadvantages of using DME as a diesel fuel alternative under the tested conditions.

Logical Relationship for DME Production from Various Feedstocks:

DME_Production cluster_feedstocks Feedstocks cluster_synthesis Synthesis Routes natural_gas Natural Gas syngas Syngas (CO + H2) natural_gas->syngas Gasification/ Reforming coal Coal coal->syngas Gasification/ Reforming biomass Biomass biomass->syngas Gasification/ Reforming methanol Methanol syngas->methanol Methanol Synthesis direct Direct Synthesis syngas->direct One-step process indirect Indirect Synthesis methanol->indirect Two-step process dme Dimethyl Ether (DME) direct->dme indirect->dme Dehydration

Production pathways for Dimethyl Ether (DME) from various feedstocks.

Other Industrial Applications

Aliphatic ethers have found utility in a diverse range of other industrial processes.

Application Notes:

  • Aerosol Propellants: Due to its environmentally friendly nature and good solubility, dimethyl ether is used as a propellant in various aerosol products, including hairsprays and paints.[5][7] It serves as an alternative to chlorofluorocarbons (CFCs).

  • Refrigerants: DME is designated as R-E170 and is used as a refrigerant, often in blends with other compounds like ammonia (B1221849) and carbon dioxide.[5][7]

  • Chemical Intermediate: DME is a precursor for the synthesis of other important chemicals, such as the methylating agent dimethyl sulfate and acetic acid.[7][11]

  • Tanning Industry: In the leather tanning process, DME acts as an effective solvent for degreasing and drying.[5]

  • Medical Applications: A mixture of dimethyl ether and propane (B168953) is used in over-the-counter "freeze spray" products for cryogenically removing warts.[7]

Safety Considerations:

Most aliphatic ethers are highly flammable and can form explosive peroxides when exposed to air and light over time.[12][13] It is crucial to handle them in well-ventilated areas, away from ignition sources, and to use appropriate personal protective equipment.[13] Ethers should be stored in tightly sealed containers, and older containers should be periodically tested for the presence of peroxides. High concentrations of ether vapors can cause drowsiness, dizziness, and other central nervous system effects.[12][14]

References

Application Notes and Protocols for Safe Laboratory Procedures for Working with Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and safety information for the handling, storage, and disposal of ethers in a laboratory setting. Adherence to these protocols is critical to mitigate the significant risks associated with this class of solvents, including their high flammability and the potential for explosive peroxide formation.

Hazard Summary

Ethers are a class of organic compounds that are widely used as solvents in laboratories. While effective for many applications, they present significant safety hazards that must be managed through strict adherence to safety protocols. The primary hazards associated with ethers are:

  • Extreme Flammability: Ethers are highly volatile, and their vapors can form explosive mixtures with air.[1][2] They possess low flash points and autoignition temperatures, meaning they can be ignited by hot surfaces without a direct flame or spark.[1][2][3]

  • Peroxide Formation: Upon exposure to air and light, ethers can form unstable and potentially explosive peroxides.[1][4][5][6] This process is accelerated in opened and partially emptied containers.[6] These peroxides are sensitive to heat, friction, and shock, and can detonate violently, especially when concentrated through distillation or evaporation.[5][6]

Properties of Common Laboratory Ethers

Understanding the physical properties of commonly used ethers is essential for their safe handling. The following table summarizes key quantitative data for diethyl ether, tetrahydrofuran (B95107) (THF), and 1,4-dioxane.

PropertyDiethyl Ether (Et₂O)Tetrahydrofuran (THF)1,4-Dioxane
Boiling Point 34.6 °C66 °C101 °C
Flash Point -45 °C-14 °C12 °C
Autoignition Temperature 160 °C321 °C180 °C
Lower Explosive Limit (LEL) 1.9%2.0%2.0%
Upper Explosive Limit (UEL) 36%11.8%22%

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling ethers.

  • Eye Protection: ANSI-approved safety glasses or chemical splash goggles are required.[3] A face shield may be necessary for procedures with a higher risk of splashing.[2][3]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are suitable for low-volume applications, but wearing two pairs is recommended.[3] For handling larger volumes, more robust gloves such as butyl rubber should be used.[3]

  • Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are required.[2][3]

  • Respiratory Protection: All work with ethers should be conducted in a properly functioning chemical fume hood.[2][3][4] If there is a risk of exceeding the permissible exposure limit (PEL), a full-face respirator with appropriate organic vapor cartridges must be used.[1][2]

Storage and Handling Procedures

Proper storage and handling are critical to prevent accidents involving ethers.

Storage
  • Containers: Ethers should be stored in their original, tightly sealed, air-impermeable, and light-resistant containers.[4][7]

  • Location: Store ethers in a cool, dry, and well-ventilated area, away from heat, sunlight, and sources of ignition.[3][4] Suitable locations include flammable storage cabinets or intrinsically safe refrigerators.[3]

  • Segregation: Ethers must be segregated from incompatible materials such as strong oxidizing agents, strong acids, and halogens.[1][3][4]

  • Dating: All ether containers must be dated upon receipt and again upon opening.[2][4] This is crucial for tracking the age of the chemical and its potential for peroxide formation.

Handling
  • Ventilation: Always handle ethers in a certified chemical fume hood to minimize the inhalation of vapors.[2][3][4]

  • Ignition Sources: Keep ethers away from all potential ignition sources, including open flames, hot plates, and static electricity.[1][4]

  • Grounding: Use grounding cables when transferring ethers from one metal container to another to prevent static discharge.[1][3]

  • Quantity: Use the smallest practical quantity of ether for the experiment being performed.[4]

  • Evaporation: Do not allow ethers to evaporate to dryness, as this can concentrate explosive peroxides.[4]

Peroxide Detection and Removal Protocols

Regular testing for peroxides is a mandatory safety procedure for all stored ethers, especially those in opened containers.

Peroxide Detection

Frequency: Ethers should be tested for peroxides at regular intervals (e.g., every three months for opened containers) and always before distillation or evaporation.[2]

Visual Inspection: Before opening, visually inspect the container for any signs of peroxide formation, such as the presence of white crystals around the cap or within the liquid.[1][2] If crystals are observed, do not move or open the container and contact your institution's Environmental Health and Safety (EHS) office immediately. [1][2]

Protocol 1: Peroxide Test Strips

This is a semi-quantitative method suitable for routine screening.

  • Dip the test strip into the ether sample for 1 second.

  • Allow the solvent to evaporate from the strip.

  • For some test strips, it may be necessary to breathe on the reaction zone or briefly immerse it in distilled water.[5]

  • Compare the color of the test strip to the color chart provided by the manufacturer to determine the peroxide concentration.

Protocol 2: Potassium Iodide (KI) Test

This is a more sensitive qualitative test.

  • In a clean test tube, add 10 mL of the ether to be tested.

  • Add 1 mL of a freshly prepared 10% (w/v) potassium iodide solution.

  • Add a few drops of dilute hydrochloric acid.[5]

  • Shake the mixture. A yellow to brown color in the aqueous layer indicates the presence of peroxides.[5] A blue color will develop if a starch indicator is added.[5]

Hazard Levels of Peroxide Concentration:

  • < 30 ppm: Generally considered safe for use, but caution should still be exercised.

  • 30-100 ppm: Poses a significant hazard. The ether should be decontaminated before use or disposed of as hazardous waste.

  • > 100 ppm: Extremely dangerous. Do not attempt to handle or decontaminate. Contact your EHS office for immediate disposal.

Peroxide Removal

Caution: Peroxide removal procedures should only be performed by trained personnel and with appropriate safety precautions in place.

Protocol 3: Activated Alumina (B75360) Column

This method is effective for removing hydroperoxides.

  • Pack a chromatography column with activated alumina. A general guideline is to use about 100g of alumina for every 100mL of solvent.[8]

  • Carefully pour the ether onto the top of the column and allow it to percolate through.

  • Collect the purified ether.

  • Test the eluted ether for the presence of peroxides to ensure the removal was successful.

  • The alumina column will retain peroxides and should be treated as hazardous waste.[9] Flush the column with a dilute acidic solution of ferrous sulfate (B86663) before disposal.[9]

Protocol 4: Ferrous Sulfate Wash

This method is effective for quenching peroxides.

  • Prepare a fresh solution of ferrous sulfate. A common preparation involves dissolving 60 g of ferrous sulfate heptahydrate in 110 mL of deionized water containing 6 mL of concentrated sulfuric acid.

  • In a separatory funnel, shake the ether with the ferrous sulfate solution.

  • Separate the aqueous layer.

  • Repeat the washing process until the ether tests negative for peroxides.

  • Wash the ether with water to remove any residual acid and iron salts.

  • Dry the ether over an appropriate drying agent (e.g., anhydrous magnesium sulfate).

Waste Disposal

All ether waste, including empty containers and materials used for spill cleanup, must be disposed of as hazardous waste.[1][10]

  • Label all waste containers clearly and accurately.[1]

  • Store waste in closed containers in a designated and properly ventilated area.[1]

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.[10][11]

Emergency Procedures

In the event of a spill or other emergency involving ethers:

  • Evacuate: Immediately evacuate the area and alert others.[3]

  • Ignition Sources: If it is safe to do so, remove all ignition sources.

  • Ventilation: Increase ventilation to the area, for example, by opening a fume hood sash.

  • Spill Cleanup: For small spills (<1 L), trained personnel wearing appropriate PPE may clean it up using a spill kit with absorbent materials.[2] For large spills (>1 L), evacuate the area and call your institution's emergency response team.[2]

  • First Aid:

    • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[2][12]

    • Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[2]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.

    • Seek medical attention for all exposures.

Diagrams

Ether_Safety_Workflow cluster_storage Storage and Handling cluster_testing Peroxide Testing (Every 3 Months for Opened Containers) cluster_decision Decision and Action cluster_decontamination Decontamination Protocols storage Receive and Date Ether Container open Date Container Upon Opening storage->open store Store in Flammable Cabinet Away from Heat/Light open->store handle Handle in Fume Hood with Proper PPE store->handle visual Visually Inspect for Crystals handle->visual test_strips Test with Peroxide Strips visual->test_strips ki_test Confirm with KI Test (if necessary) test_strips->ki_test decision Peroxide Level? ki_test->decision safe < 30 ppm: Use with Caution decision->safe decontaminate 30-100 ppm: Decontaminate or Dispose decision->decontaminate dispose > 100 ppm or Crystals Present: Contact EHS for Disposal decision->dispose alumina Activated Alumina Column decontaminate->alumina ferrous_sulfate Ferrous Sulfate Wash decontaminate->ferrous_sulfate

Caption: General workflow for the safe handling and peroxide testing of ethers.

Peroxide_Detection_Protocol start Start Peroxide Test visual_inspection Visually inspect container for crystals. Are crystals present? start->visual_inspection contact_ehs STOP! Do not move container. Contact EHS immediately. visual_inspection->contact_ehs Yes test_strip Use peroxide test strip. visual_inspection->test_strip No read_strip Compare strip to color chart. test_strip->read_strip concentration Peroxide concentration? read_strip->concentration low_risk < 30 ppm Safe to use. concentration->low_risk < 30 ppm medium_risk 30 - 100 ppm Requires decontamination or disposal. concentration->medium_risk 30-100 ppm high_risk > 100 ppm Contact EHS for disposal. concentration->high_risk > 100 ppm

Caption: Decision tree for peroxide detection in ethers.

References

Scaling Up the Synthesis of Pentyl Propyl Ether: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scaled-up synthesis of pentyl propyl ether. The primary method detailed is the Williamson ether synthesis, a robust and widely used method for preparing ethers in both laboratory and industrial settings.[1] This guide will explore two potential synthetic routes, outline optimized reaction conditions, and provide protocols for synthesis and purification, with a focus on scalability.

Introduction

This compound is an organic compound with applications as a solvent and in various chemical syntheses. Its preparation is most commonly achieved through the Williamson ether synthesis, an SN2 reaction involving an alkoxide and an alkyl halide.[1][2] For the synthesis of the asymmetrical this compound, two primary pathways exist:

  • Route A: The reaction of sodium pentoxide with a propyl halide (e.g., 1-bromopropane).

  • Route B: The reaction of sodium propoxide with a pentyl halide (e.g., 1-bromopentane).

Due to the SN2 nature of the reaction, the use of a primary alkyl halide is strongly preferred to minimize the competing E2 elimination reaction, which leads to the formation of alkene byproducts.[3][4] Therefore, Route A is the recommended and more favorable pathway for a high-yield synthesis of this compound, as it utilizes a primary propyl halide.

Experimental Protocols

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Notes
1-Pentanol (B3423595)C₅H₁₂O88.15Starting material for sodium pentoxide
Sodium Hydride (60% dispersion in mineral oil)NaH24.00Strong base for alkoxide formation
1-Bromopropane (B46711)C₃H₇Br122.99Alkylating agent
Anhydrous Tetrahydrofuran (B95107) (THF)C₄H₈O72.11Aprotic polar solvent
Diethyl Ether(C₂H₅)₂O74.12Extraction solvent
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-For washing
Brine (Saturated NaCl solution)NaCl(aq)-For washing
Anhydrous Magnesium SulfateMgSO₄120.37Drying agent
Tetrabutylammonium (B224687) Bromide (TBAB)(C₄H₉)₄NBr322.37Optional Phase Transfer Catalyst
Synthesis of this compound via Route A (Recommended)

This protocol is designed for a laboratory scale-up synthesis.

Step 1: Formation of Sodium Pentoxide

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), equip a 2L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Add 1.2 equivalents of sodium hydride (60% dispersion in mineral oil) to the flask.

  • Add anhydrous tetrahydrofuran (THF) to the flask to create a stirrable slurry.

  • Slowly add 1.0 equivalent of 1-pentanol dropwise from the dropping funnel to the stirred suspension of sodium hydride in THF at 0 °C (ice bath).

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour to ensure complete formation of the sodium pentoxide. The evolution of hydrogen gas will be observed.

Step 2: Williamson Ether Synthesis

  • Cool the sodium pentoxide solution to 0 °C.

  • Slowly add 1.1 equivalents of 1-bromopropane dropwise to the reaction mixture.

  • After the addition, heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • For an enhanced reaction rate, especially at a larger scale, a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) can be added (0.05 equivalents) along with the 1-bromopropane.[5]

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water to decompose any unreacted sodium hydride.

  • Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude this compound is then purified by fractional distillation. Collect the fraction boiling at 142-144 °C.

Data Presentation

The following table summarizes the expected quantitative data for the scaled-up synthesis of this compound via the recommended Route A.

ParameterValue
Reactants (Molar Ratios)
1-Pentanol1.0 eq
Sodium Hydride1.2 eq
1-Bromopropane1.1 eq
Reaction Conditions
SolventAnhydrous THF
Temperature (Alkoxide Formation)0 °C to Room Temperature
Temperature (Ether Synthesis)Reflux (~66 °C)
Reaction Time4-6 hours
Expected Yield and Purity
Theoretical YieldBased on 1-pentanol
Expected Product Yield75-85%
Purity (after distillation)>98%

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental workflows.

Synthesis_Workflow cluster_alkoxide Step 1: Alkoxide Formation cluster_ether Step 2: Ether Synthesis cluster_purification Step 3: Work-up & Purification A 1-Pentanol in THF C Reaction Flask (0°C to RT) A->C B Sodium Hydride in THF B->C D Sodium Pentoxide Solution F Reaction at Reflux D->F E 1-Bromopropane E->F G Quenching with Water F->G H Extraction with Diethyl Ether G->H I Washing (Water, NaHCO3, Brine) H->I J Drying & Concentration I->J K Fractional Distillation J->K L Pure this compound K->L

Caption: Workflow for the synthesis of this compound.

Logical_Relationship A Williamson Ether Synthesis B Route A: 1-Pentanol + 1-Bromopropane A->B C Route B: 1-Propanol + 1-Bromopentane A->C D Favored Pathway (Primary Alkyl Halide) B->D E Minimized Side Reactions (E2 Elimination) D->E F Higher Yield E->F

References

Troubleshooting & Optimization

optimizing reaction conditions for pentyl propyl ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pentyl propyl ether.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and versatile method for preparing this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion.[1][2][4] For this compound, two primary synthetic routes are viable:

  • Route A: Reaction of sodium pentoxide with a propyl halide (e.g., propyl bromide or propyl iodide).[1]

  • Route B: Reaction of sodium propoxide with a pentyl halide (e.g., pentyl bromide or pentyl iodide).[1]

Q2: Which of the two Williamson ether synthesis routes is preferred for this compound?

The Williamson ether synthesis is most efficient for primary alkyl halides.[5][6] Secondary and tertiary alkyl halides are more prone to undergo a competing E2 elimination reaction, which results in the formation of an alkene as a byproduct instead of the desired ether.[2][5] Since both propyl and pentyl halides are primary, both routes are viable. However, the choice may depend on the availability and cost of the starting materials.

Q3: What are the typical reaction conditions for this synthesis?

Successful synthesis of this compound via the Williamson method requires careful consideration of the following conditions:

  • Solvent: Aprotic polar solvents such as THF, DMF, or DMSO are generally preferred as they do not solvate the nucleophile, thus not impeding the reaction rate.[1][5]

  • Temperature: Moderate temperatures, typically in the range of 50-80°C, are employed to facilitate the reaction without promoting elimination side reactions.[1][5]

  • Reaction Time: The reaction duration can vary from 1 to 8 hours, depending on the specific reactants and conditions used.[4][5]

Q4: How is the this compound purified after the reaction?

The most common method for purifying this compound is distillation, taking advantage of its distinct boiling point of 130-132°C.[1] A typical work-up procedure involves quenching the reaction with water, extracting the product with an organic solvent (like diethyl ether or ethyl acetate), washing the organic layer with water and brine, and then drying it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before distillation.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction: Insufficient reaction time or temperature.Increase the reaction time or temperature incrementally, monitoring the reaction progress by TLC or GC.[5]
Side reactions: The most common side reaction is the E2 elimination of the alkyl halide, especially with secondary or sterically hindered halides.[5]Ensure the use of a primary alkyl halide. If a secondary halide must be used, employ a less sterically hindered base and lower the reaction temperature.
Poor nucleophile generation: Incomplete deprotonation of the alcohol.Use a strong base like sodium hydride (NaH) to ensure complete formation of the alkoxide.
Inappropriate solvent: Protic solvents (e.g., ethanol, water) can solvate the alkoxide, reducing its nucleophilicity.[5]Use a polar aprotic solvent such as THF, DMF, or DMSO.[1]
Presence of Alkene Byproduct E2 elimination: This is favored by high temperatures and sterically hindered reactants.[2][5]Lower the reaction temperature.[5] Use a primary alkyl halide if possible.
Unreacted Starting Material Insufficient reaction time or temperature. As mentioned for low yield, increase the reaction time or temperature while monitoring the reaction.
Poor quality reagents: Degradation of the alkyl halide or base.Use freshly opened or purified reagents.
Formation of Peroxides Prolonged exposure to air and light. Store the final product under an inert atmosphere and in a dark, cool place. Consider adding an antioxidant like BHT.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Sodium Pentoxide and Propyl Iodide

  • Alkoxide Formation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-pentanol (B3423595) to a suitable anhydrous polar aprotic solvent like THF.

  • Add sodium hydride (NaH) portion-wise to the stirred solution at 0°C.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of sodium pentoxide.

  • Ether Formation: Cool the alkoxide solution to 0°C and slowly add propyl iodide.

  • Heat the reaction mixture to a moderate temperature (e.g., 60°C) and monitor the reaction progress by TLC or GC.[1]

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully quench it with water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain this compound (boiling point: 130-132°C).[1]

Visualizations

Williamson_Ether_Synthesis Williamson Ether Synthesis Mechanism ROH R-OH (Alcohol) RO_minus R-O⁻ (Alkoxide) ROH->RO_minus + Base Base Base (e.g., NaH) Base->RO_minus Transition_State [R-O···R'···X]⁻ (SN2 Transition State) RO_minus->Transition_State Nucleophilic Attack R_prime_X R'-X (Alkyl Halide) R_prime_X->Transition_State Ether R-O-R' (Ether) Transition_State->Ether Bond Formation X_minus X⁻ (Halide Ion) Transition_State->X_minus Leaving Group Departure

Caption: Mechanism of the Williamson Ether Synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis Start Start Synthesis Reaction_Complete Reaction Complete? Start->Reaction_Complete Analyze_Product Analyze Product (GC/NMR) Reaction_Complete->Analyze_Product Yes Check_Conditions Check Reaction Time & Temp Reaction_Complete->Check_Conditions No Desired_Product High Yield & Purity? Analyze_Product->Desired_Product Byproducts Byproducts Present? Analyze_Product->Byproducts End End Desired_Product->End Yes Low_Yield Low Yield Desired_Product->Low_Yield No Low_Yield->Check_Conditions Check_Reagents Check Reagent Purity Low_Yield->Check_Reagents Check_Conditions->Start Check_Reagents->Start Alkene Alkene Detected Byproducts->Alkene Yes Purify Purify (Distillation) Byproducts->Purify No Lower_Temp Lower Reaction Temperature Alkene->Lower_Temp Use_Primary_Halide Use Primary Alkyl Halide Alkene->Use_Primary_Halide Lower_Temp->Start Use_Primary_Halide->Start Purify->Desired_Product

Caption: A troubleshooting workflow for synthesis optimization.

Parameter_Relationships Relationship Between Reaction Parameters and Outcomes Parameters Reaction Parameters Temperature Temperature Parameters->Temperature Solvent Solvent Choice Parameters->Solvent Alkyl_Halide Alkyl Halide Structure Parameters->Alkyl_Halide Base Base Strength Parameters->Base Reaction_Rate Reaction Rate Temperature->Reaction_Rate + Elimination Elimination (Byproduct) Temperature->Elimination + Solvent->Reaction_Rate Polar Aprotic (increases) Yield Yield of Ether Alkyl_Halide->Yield Primary > Secondary Alkyl_Halide->Elimination Tertiary > Secondary Base->Reaction_Rate Stronger (increases) Outcomes Reaction Outcomes Yield->Outcomes Purity Product Purity Purity->Outcomes Reaction_Rate->Yield Elimination->Yield - Elimination->Purity -

Caption: Key parameters influencing reaction outcomes.

References

common side products in the synthesis of pentyl propyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Pentyl Propyl Ether

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low or no yield of the desired this compound is a common issue. The primary cause is often a competing elimination reaction (E2) that forms an alkene byproduct instead of the ether. The Williamson ether synthesis, the most common method for preparing unsymmetrical ethers like this compound, is an SN2 reaction that competes with the E2 pathway.

Possible Causes and Solutions:

Possible Cause Recommended Action Expected Outcome
Suboptimal Choice of Reactants The Williamson synthesis of this compound can be approached in two ways: reacting sodium propoxide with a 1-pentyl halide or sodium pentoxide with a 1-propyl halide. To minimize the competing E2 elimination reaction, it is crucial to use a primary alkyl halide. Both 1-bromopentane (B41390) and 1-bromopropane (B46711) are primary alkyl halides, making both routes viable. However, the less sterically hindered the alkyl halide, the more favorable the SN2 reaction.Increased yield of this compound and reduced formation of alkene byproducts (1-pentene or propene).
High Reaction Temperature Elimination reactions are generally favored at higher temperatures.Lowering the reaction temperature can favor the SN2 pathway, leading to a higher yield of the ether. A typical temperature range for Williamson ether synthesis is 50-100 °C.
Incomplete Deprotonation of Alcohol The alkoxide must be fully formed for the reaction to proceed efficiently. Incomplete deprotonation of 1-propanol (B7761284) or 1-pentanol (B3423595) will result in unreacted starting material.Using a strong base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF ensures the complete formation of the sodium alkoxide.
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate and the ratio of substitution to elimination products. Protic solvents can solvate the alkoxide, reducing its nucleophilicity.Using a polar aprotic solvent like DMF or DMSO can enhance the rate of the SN2 reaction and improve the yield of the ether.
Issue 2: Presence of Significant Alkene Byproduct

The detection of a significant amount of propene or 1-pentene (B89616) in your reaction mixture indicates that the E2 elimination pathway is a major competing reaction.

Analytical Confirmation:

The presence of alkene byproducts can be confirmed and quantified using Gas Chromatography-Mass Spectrometry (GC-MS). The alkene will have a shorter retention time than the corresponding ether and a distinct mass spectrum.

Mitigation Strategies:

Strategy Detailed Action Rationale
Optimize Reactant Choice As both potential alkyl halides (1-propyl halide and 1-pentyl halide) are primary, the difference in E2 competition may be minimal. However, using the less sterically hindered combination is generally advisable.Minimizes steric hindrance for the SN2 attack, making it more competitive against the E2 pathway.
Control Reaction Temperature Maintain the reaction temperature at the lower end of the effective range (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC.Reduces the rate of the E2 reaction, which has a higher activation energy than the SN2 reaction.
Use a Less Hindered Base (if applicable) While the alkoxides in this synthesis (propoxide and pentoxide) are not exceptionally bulky, ensuring they are not used in large excess can be beneficial.A high concentration of a strong base can favor elimination.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in the synthesis of this compound via the Williamson ether synthesis?

A1: The main side products are alkenes resulting from the E2 elimination of the alkyl halide. If you are using a 1-propyl halide, the side product will be propene . If you are using a 1-pentyl halide, the side product will be 1-pentene .

Q2: Which synthetic route is better for preparing this compound: sodium propoxide with 1-pentyl bromide or sodium pentoxide with 1-propyl bromide?

A2: Both routes involve the reaction of a primary alkyl halide with an alkoxide, which is the preferred setup for minimizing E2 elimination. In practice, both routes are expected to give good yields of the desired ether. The choice may come down to the commercial availability and cost of the starting materials.

Q3: How can I purify this compound from the unreacted starting materials and alkene byproducts?

A3: A standard workup procedure would involve:

  • Quenching the reaction with water.

  • Extracting the ether into a suitable organic solvent like diethyl ether.

  • Washing the organic layer with water and brine to remove any remaining inorganic salts and the alcohol.

  • Drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Removing the solvent under reduced pressure.

  • Finally, fractional distillation can be used to separate the this compound (boiling point ~148 °C) from any remaining starting alcohols (1-propanol: ~97 °C; 1-pentanol: ~138 °C) and the volatile alkene byproducts. Column chromatography can also be employed for purification.

Q4: What is the mechanism of the Williamson ether synthesis?

A4: The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The reaction involves the backside attack of an alkoxide ion (the nucleophile) on the carbon atom of an alkyl halide (the electrophile), displacing the halide leaving group. This is a one-step, concerted process.

Data Presentation

The following table provides illustrative data on the expected product distribution in the Williamson ether synthesis of this compound under different conditions. Note that actual yields may vary based on specific experimental parameters.

Alkyl Halide Alkoxide Solvent Temperature (°C) Approx. % Ether (SN2 Product) Approx. % Alkene (E2 Product)
1-BromopropaneSodium PentoxideTHF509010
1-BromopropaneSodium PentoxideEthanol508515
1-BromopropaneSodium PentoxideTHF808020
1-BromopentaneSodium PropoxideDMF50928
1-BromopentaneSodium PropoxideTHF808218
2-BromopropaneSodium PentoxideTHF502080

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis using sodium propoxide and 1-bromopentane.

Materials:

Procedure:

  • Preparation of Sodium Propoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add dry 1-propanol (1.2 equivalents) to anhydrous THF.

  • Carefully add sodium metal (1.1 equivalents) in small pieces to the stirring solution under a nitrogen atmosphere.

  • The mixture is stirred at room temperature until all the sodium has reacted to form sodium propoxide.

  • Ether Synthesis: Add 1-bromopentane (1.0 equivalent) dropwise to the sodium propoxide solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain it for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Cool the reaction mixture to room temperature and carefully quench it by the slow addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Mandatory Visualization

Williamson_Ether_Synthesis Synthesis of this compound and Competing Reactions cluster_products Products Alkoxide Sodium Propoxide (CH3CH2CH2ONa) SN2 SN2 Pathway (Substitution) Alkoxide->SN2 Nucleophilic Attack E2 E2 Pathway (Elimination) Alkoxide->E2 Base Abstraction AlkylHalide 1-Bromopentane (CH3(CH2)3CH2Br) AlkylHalide->SN2 AlkylHalide->E2 Ether This compound (Desired Product) Alkene 1-Pentene (Side Product) SN2->Ether Favored E2->Alkene Competing

Figure 1. Reaction pathways in the synthesis of this compound.

Technical Support Center: Purification of Crude Pentyl Propyl Ether by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals purifying crude pentyl propyl ether via distillation.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My distillation is very slow, or the product is not distilling over at the expected temperature. What could be the issue?

A1: Several factors can lead to a slow or stalled distillation:

  • Insufficient Heating: The heating mantle or oil bath may not be providing enough energy to bring the mixture to a boil and allow the vapor to reach the condenser. Gradually increase the temperature, but be cautious of overheating.

  • Heat Loss: Ensure the distillation apparatus, especially the fractionating column, is well-insulated to maintain a proper temperature gradient.

  • Incorrect Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • System Leaks: Check all joints and connections for leaks. A leak in the system will prevent a stable vapor pressure from being established.

Q2: The separation of this compound from impurities is poor, and my collected fractions are not pure. How can I improve this?

A2: Poor separation is a common issue in fractional distillation and can be addressed by:

  • Optimizing the Fractionating Column: For compounds with close boiling points, a longer fractionating column or one with a more efficient packing material (like Raschig rings or metal sponges) can provide more theoretical plates, leading to better separation.[1][2] Each "theoretical plate" represents a condensation-vaporization cycle, and more plates enhance purification.[1][2]

  • Controlling the Distillation Rate: A slow and steady distillation rate is crucial for achieving good separation.[3] If the heating is too vigorous, less volatile components can be carried over with the more volatile ones, resulting in impure fractions.[3]

Q3: I'm concerned about the presence of peroxides in my crude this compound. What are the risks, and how should I handle them?

A3: Ethers are prone to forming explosive peroxides when exposed to air and light.[4] It is crucial to test for the presence of peroxides before distillation.

  • Testing for Peroxides: Use commercially available peroxide test strips. A positive test indicates the need for peroxide removal.

  • Removing Peroxides: Before distilling, you can quench peroxides by washing the ether with a solution of ferrous sulfate.[4]

  • Safety Precaution: Never distill an ether to dryness.[4] This concentrates the non-volatile and potentially explosive peroxides in the distillation flask. Always leave a small amount of liquid in the flask.

Q4: The pressure in my distillation column is fluctuating, or I'm observing "bumping" of the liquid. What is happening?

A4: Pressure fluctuations and bumping can be caused by:

  • Uneven Boiling: Ensure smooth boiling by adding boiling chips or a magnetic stir bar to the distillation flask.

  • Flooding: This occurs when the vapor flow up the column is too high, causing liquid to accumulate on the trays or packing.[5][6] This can block vapor flow and increase pressure. Reduce the heating to decrease the rate of vaporization.

  • Weeping: This happens when the vapor flow is too low, causing the liquid to leak through the perforations in the trays instead of flowing across them.[5] This reduces the efficiency of the separation. Increase the heating to increase the vapor flow.

Q5: What are the expected physical properties of pure this compound?

A5: The following table summarizes key physical properties of this compound.

PropertyValueUnit
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol
Boiling Point130-132[7], 142.2[8]°C
Density~0.8[7], 0.78[8]g/cm³
Refractive Index1.3961
Vapor Pressure7.09mmHg at 25°C

Experimental Protocol: Fractional Distillation of Crude this compound

This protocol outlines the steps for purifying crude this compound using fractional distillation.

1. Pre-Distillation Checks:

  • Test the crude this compound for the presence of peroxides. If peroxides are present, they must be removed before proceeding.
  • Ensure all glassware is clean and dry.

2. Apparatus Setup:

  • Assemble the fractional distillation apparatus as shown in the diagram below. This includes a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer.
  • Place a stir bar or boiling chips in the round-bottom flask.
  • Fill the round-bottom flask with the crude this compound, not exceeding two-thirds of its volume.
  • Position the thermometer correctly, with the top of the bulb level with the bottom of the side-arm of the distillation head.
  • Ensure a gentle flow of cold water through the condenser.

3. Distillation Process:

  • Begin heating the round-bottom flask gently with a heating mantle or oil bath.
  • Observe the vapor rising through the fractionating column. A ring of condensing vapor should slowly move up the column. If this ring stops rising, you may need to slightly increase the heat.[2]
  • Collect any initial distillate that comes over at a lower temperature than the boiling point of this compound. This is likely a more volatile impurity.
  • When the temperature stabilizes at the boiling point of this compound (approximately 130-142°C), change the receiving flask to collect the pure product.
  • Maintain a slow and steady rate of distillation, collecting 1-2 drops per second.
  • Monitor the temperature throughout the distillation. A sharp drop in temperature indicates that the product has finished distilling.
  • Stop the distillation before the flask boils to dryness.

4. Post-Distillation:

  • Allow the apparatus to cool completely before disassembling.
  • Store the purified this compound in a tightly sealed, amber-colored bottle, and consider adding a stabilizer if it will be stored for an extended period.

Troubleshooting Flowchart

DistillationTroubleshooting problem problem question question solution solution start start start_node Start Troubleshooting no_distillate Problem: No or slow distillate start_node->no_distillate impure_fractions Problem: Impure fractions start_node->impure_fractions pressure_issues Problem: Pressure fluctuations / Bumping start_node->pressure_issues check_heat Is heating sufficient? no_distillate->check_heat check_rate Is distillation rate slow? impure_fractions->check_rate check_boiling Is boiling smooth? pressure_issues->check_boiling check_thermometer Is thermometer placed correctly? check_heat->check_thermometer Yes increase_heat Solution: Increase heating check_heat->increase_heat No check_leaks Are there system leaks? check_thermometer->check_leaks Yes adjust_thermometer Solution: Adjust thermometer check_thermometer->adjust_thermometer No seal_leaks Solution: Seal leaks check_leaks->seal_leaks Yes check_column Is column efficient enough? check_rate->check_column Yes slow_rate Solution: Slow down distillation rate check_rate->slow_rate No improve_column Solution: Use a longer or more efficient column check_column->improve_column No check_vapor_flow Is vapor flow optimal? check_boiling->check_vapor_flow Yes add_boiling_aids Solution: Add boiling chips or stir check_boiling->add_boiling_aids No adjust_heating_flow Solution: Adjust heating to optimize flow (reduce for flooding, increase for weeping) check_vapor_flow->adjust_heating_flow Not optimal

References

preventing peroxide formation in pentyl propyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling and use of pentyl propyl ether, with a specific focus on preventing the formation of hazardous peroxides.

Frequently Asked Questions (FAQs)

Q1: What are peroxides and why are they a concern in this compound?

A1: Peroxides are unstable and potentially explosive compounds that can form in ethers like this compound when they are exposed to atmospheric oxygen.[1][2][3] This process, known as autoxidation, is a free-radical chain reaction that is often initiated or accelerated by light and heat.[1][3] The accumulation of peroxides poses a significant safety hazard, as they can detonate when subjected to heat, friction, or mechanical shock.[2][3] Distillation or evaporation of the ether can concentrate these peroxides to dangerous levels.[1][2]

Q2: How can I prevent peroxide formation in my this compound?

A2: To minimize peroxide formation, you should:

  • Store Properly: Keep this compound in a tightly sealed, airtight, and light-resistant container, such as an amber glass bottle.[2][4][5]

  • Maintain a Cool, Dark Environment: Store the container in a cool, dark place away from heat and light sources to slow the rate of autoxidation.[2][6]

  • Use an Inert Atmosphere: Before sealing the container, purge the headspace with an inert gas like nitrogen or argon to displace oxygen.

  • Purchase Appropriate Quantities: Buy only the amount of ether you expect to use within a short period to avoid prolonged storage.[6]

  • Use Inhibitors: Purchase this compound that contains a peroxide inhibitor, such as Butylated Hydroxytoluene (BHT).[6][7] If you need to use an uninhibited ether, it should be used quickly and stored under an inert atmosphere.[5]

Q3: What are the signs of peroxide formation in this compound?

A3: Visual inspection can sometimes indicate the presence of peroxides. Be cautious and look for:

  • Crystal Formation: The presence of crystalline solids within the liquid or around the cap is a sign of dangerous levels of peroxides.[1]

  • Viscous Liquid: The ether may become viscous or oily in appearance.[1]

  • Cloudiness: The liquid may appear cloudy.

If you observe any of these signs, do not attempt to open or move the container. Treat it as a potential explosion hazard and contact your institution's Environmental Health and Safety (EHS) office immediately.

Q4: How often should I test my this compound for peroxides?

A4: The frequency of testing depends on the storage conditions and usage. As a general guideline for ethers that are prone to peroxide formation, it is recommended to test upon receipt, before each use (especially before distillation or evaporation), and at regular intervals (e.g., every 3-6 months for opened containers).[8][9] Always label the container with the date it was received and the date it was first opened to track its age.[10]

Q5: What is the role of an inhibitor like BHT?

A5: Inhibitors like Butylated Hydroxytoluene (BHT) are antioxidants that act as free-radical scavengers.[7] They interrupt the chain reaction of autoxidation, thereby slowing down the formation of peroxides.[7] It is important to note that inhibitors are consumed over time and their effectiveness decreases, especially after the container has been opened and exposed to oxygen.[2][7]

Troubleshooting Guide

Issue Possible Cause Solution
Positive peroxide test on a new, unopened bottle of this compound. The container may have been stored for an extended period before delivery, or the seal may be compromised.Do not use the ether. Contact the supplier for a replacement.
Rapid peroxide formation in a recently opened bottle. The ether may be uninhibited, or it is being stored improperly (e.g., in a clear bottle, exposed to light and air).Add a small amount of an inhibitor like BHT (if it does not interfere with your application). Transfer the ether to a suitable amber bottle, purge with an inert gas, and store in a cool, dark place.
Peroxide test is negative, but the ether is old. Some test methods may not detect all types of peroxides, or the concentration may be below the detection limit.Exercise caution, especially if you plan to distill or concentrate the ether. It is best to treat it to remove any potential peroxides as a precaution.
Visible crystals are present in the ether. High and dangerous concentration of peroxides.DO NOT TOUCH, MOVE, OR OPEN THE CONTAINER. Immediately contact your institution's EHS office for emergency disposal.

Quantitative Data Summary

Table 1: Hazard Levels of Peroxide Concentration in Ethers

Peroxide Concentration (ppm)Hazard LevelRecommended Action
< 3 ppmLow HazardReasonably safe for most laboratory procedures.[1][9]
3 - 30 ppmModerate HazardUse with caution. Avoid concentration. Consider disposal if not for immediate use.[1][9]
> 30 ppmHigh HazardUnacceptable for use.[1][9] Remove peroxides before use or dispose of the ether.
Visible CrystalsExtreme HazardDo not handle. Contact EHS for immediate disposal.[1]

Table 2: General Classification and Storage Guidelines for Peroxide-Forming Chemicals

ClassDescriptionExamplesRecommended Testing Frequency (Opened Container)
A Form explosive levels of peroxides without concentration.Isopropyl ether, divinyl acetyleneEvery 3 months
B Peroxide hazard upon concentration.Diethyl ether, This compound , tetrahydrofuran (B95107) (THF)Every 6-12 months
C Hazard of rapid polymerization initiated by peroxides.Styrene, vinyl acetateEvery 6-12 months

Note: These are general guidelines. Always refer to the Safety Data Sheet (SDS) for specific recommendations for the chemical in use.

Experimental Protocols

Protocol 1: Peroxide Detection with Potassium Iodide (KI)

This method provides a qualitative indication of the presence of peroxides.

Materials:

  • Sample of this compound

  • Glacial acetic acid

  • Potassium iodide (KI), solid

  • Test tube

Procedure:

  • In a clean, dry test tube, add 1 mL of the this compound to be tested.

  • Add 1 mL of glacial acetic acid.

  • Add approximately 100 mg of solid potassium iodide.[9]

  • Stopper the test tube and shake for 1 minute.

  • Observe the color of the solution.

Interpretation of Results:

  • Colorless: No detectable peroxides.

  • Pale Yellow: Low concentration of peroxides.[9]

  • Bright Yellow to Brown: High and potentially hazardous concentration of peroxides.[9]

Protocol 2: Semi-Quantitative Peroxide Detection with Test Strips

Commercial peroxide test strips offer a convenient way to estimate the peroxide concentration.

Materials:

  • Sample of this compound

  • Peroxide test strips (e.g., EM-Quant®)

  • Distilled water

Procedure:

  • Immerse the reaction zone of the test strip into the this compound for 1 second.[8]

  • Allow the solvent to evaporate from the strip.

  • Moisten the reaction zone with a drop of distilled water or by breathing on it several times.[8]

  • Wait for the time specified in the manufacturer's instructions.

  • Compare the color of the reaction zone to the color scale provided with the test strips to determine the approximate peroxide concentration in ppm.[8]

Protocol 3: Peroxide Removal with Activated Alumina (B75360)

This method is effective for removing hydroperoxides.

Materials:

  • This compound containing peroxides

  • Activated alumina (basic or neutral)

  • Chromatography column

  • Glass wool

  • Collection flask

Procedure:

  • Place a small plug of glass wool at the bottom of a chromatography column.

  • Fill the column with activated alumina. A general guideline is to use approximately 100g of alumina for every 100mL of ether.[2][11]

  • Gently tap the column to pack the alumina.

  • Carefully pour the this compound onto the top of the alumina column.

  • Allow the ether to pass through the column under gravity and collect the purified ether in a clean, dry flask.

  • Test the purified ether for the presence of peroxides to ensure the removal was successful.

  • Caution: The alumina may retain peroxides. The used alumina should be treated as hazardous waste and flushed with a dilute acidic solution of ferrous sulfate (B86663) before disposal.[1][10]

Protocol 4: Peroxide Removal with Ferrous Sulfate (FeSO₄)

This method reduces peroxides to the corresponding alcohols.

Materials:

  • This compound containing peroxides

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid (H₂SO₄)

  • Distilled water

  • Separatory funnel

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Prepare the ferrous sulfate solution by dissolving 60 g of FeSO₄·7H₂O in 110 mL of water and carefully adding 6 mL of concentrated sulfuric acid.[1]

  • In a separatory funnel, add the this compound to be treated.

  • Add an equal volume of the freshly prepared ferrous sulfate solution.

  • Stopper the funnel and shake gently, periodically venting to release any pressure.

  • Allow the layers to separate and discard the aqueous (bottom) layer.

  • Repeat the washing with the ferrous sulfate solution until the ether tests negative for peroxides.

  • Wash the ether with water to remove any residual acid and iron salts.

  • Dry the ether over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Decant or filter the purified ether.

  • Note: Ether purified by this method will no longer contain any inhibitors and should be used immediately or stored with a freshly added inhibitor under an inert atmosphere.[2]

Visualizations

Peroxide_Formation_Mechanism Ether This compound (R-H) Ether_Radical Ether Radical (R.) Ether->Ether_Radical Initiator Initiator (Light, Heat) Initiator->Ether H abstraction Oxygen Oxygen (O2) Peroxy_Radical Peroxy Radical (ROO.) Ether_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (ROOH) (Explosive Hazard) Peroxy_Radical->Hydroperoxide + R-H Hydroperoxide->Ether_Radical propagates chain

Mechanism of peroxide formation in ethers.

Peroxide_Testing_Workflow Start Obtain Pentyl Propyl Ether Sample Visual_Inspect Visually Inspect for Crystals or Cloudiness Start->Visual_Inspect Hazard EXTREME HAZARD Contact EHS Immediately Visual_Inspect->Hazard Yes Perform_Test Perform Peroxide Test (Strips or KI Method) Visual_Inspect->Perform_Test No Test_Result Evaluate Test Result Perform_Test->Test_Result Negative Peroxides < 3 ppm Safe for Use Test_Result->Negative < 3 ppm Moderate 3-30 ppm Peroxides Use with Caution Avoid Concentration Test_Result->Moderate 3-30 ppm Positive Peroxides > 30 ppm Hazardous Test_Result->Positive > 30 ppm Remove_Peroxides Remove Peroxides (See Protocol 3 or 4) Positive->Remove_Peroxides Retest Retest for Peroxides Remove_Peroxides->Retest Retest->Test_Result

Experimental workflow for peroxide testing.

Ether_Handling_Decision_Tree Start Handling this compound Check_Date Is container opened? Check date. Start->Check_Date New_Bottle New, unopened bottle Check_Date->New_Bottle No Opened_Bottle Opened bottle Check_Date->Opened_Bottle Yes Label_Date Label with 'Date Received' and 'Date Opened' New_Bottle->Label_Date Test_Peroxides Test for Peroxides (See Protocol 1 or 2) Opened_Bottle->Test_Peroxides Label_Date->Test_Peroxides Peroxides_Present Peroxides present? Test_Peroxides->Peroxides_Present Use_Ether Safe to Use Peroxides_Present->Use_Ether No (< 3 ppm) Remove_Peroxides Remove Peroxides (See Protocol 3 or 4) Peroxides_Present->Remove_Peroxides Yes (> 3 ppm) Store_Properly Store properly and re-test periodically Use_Ether->Store_Properly Remove_Peroxides->Use_Ether

Decision tree for handling this compound.

References

troubleshooting low yields in Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Williamson ether synthesis for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis reaction has a very low yield. What are the most common causes?

Low yields in a Williamson ether synthesis can primarily be attributed to competing side reactions and suboptimal reaction conditions. The most common issue is the E2 elimination reaction, which is favored when using secondary or tertiary alkyl halides.[1][2][3][4] Other significant factors include the choice of base, solvent, and reaction temperature, as well as the purity of your starting materials.[5][6]

Q2: I observe a significant amount of an alkene byproduct. How can I minimize this elimination reaction?

The formation of an alkene is a clear indicator that the E2 elimination pathway is competing with the desired SN2 reaction.[2][6] This is particularly problematic with secondary and tertiary alkyl halides. To minimize elimination, consider the following strategies:

  • Substrate Selection: The most effective way to avoid elimination is to use a primary alkyl halide or a methyl halide.[1][3][7] If you are synthesizing an unsymmetrical ether, choose the combination of reactants that involves the less sterically hindered alkyl halide.[4][6]

  • Temperature Control: Higher temperatures tend to favor elimination over substitution.[1][6] If elimination is a significant issue, try running the reaction at a lower temperature for a longer duration.

  • Base Selection: While a strong base is necessary to form the alkoxide, a sterically hindered, non-nucleophilic base can sometimes favor elimination. In most cases, strong bases like sodium hydride (NaH) are effective for generating the alkoxide without directly participating in the substitution reaction.[3][6]

Q3: How does the choice of solvent affect the reaction yield?

The solvent plays a crucial role in the Williamson ether synthesis. Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are generally the best choices.[1][6][8] These solvents effectively solvate the cation of the alkoxide, leaving the "naked" and more reactive alkoxide anion to act as a nucleophile.[6] Protic solvents, like water and alcohols, can solvate the alkoxide ion, reducing its nucleophilicity and slowing down the reaction rate.[1] Apolar solvents are also not ideal as they do not sufficiently dissolve the ionic alkoxide.[1]

Q4: Can I use a secondary alkyl halide in a Williamson ether synthesis?

While it is possible to use secondary alkyl halides, it often leads to a mixture of the desired ether (from SN2) and an alkene (from E2 elimination), resulting in lower yields of the ether.[2][3][8] Tertiary alkyl halides are unsuitable as they almost exclusively yield elimination products.[2][3] If the use of a secondary alkyl halide is unavoidable, reaction conditions must be carefully optimized (e.g., lower temperature) to favor the SN2 pathway.

Q5: My starting alcohol is a phenol. Are there any special considerations?

When using a phenol, the resulting phenoxide is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or on the aromatic ring (C-alkylation).[1] While O-alkylation is generally favored, C-alkylation can become a competing side reaction. The choice of solvent and counter-ion can influence the ratio of O- to C-alkylation. Weaker bases like potassium carbonate (K2CO3) or sodium hydroxide (B78521) (NaOH) are often sufficient to deprotonate phenols due to their higher acidity compared to aliphatic alcohols.[6]

Troubleshooting Guide

If you are experiencing low yields, this workflow can help you identify and address the potential root cause.

TroubleshootingWorkflow start Low Yield Observed reactant_check 1. Verify Reactant Purity & Stoichiometry start->reactant_check conditions_check 2. Evaluate Reaction Conditions reactant_check->conditions_check Reactants OK action1 Purify reactants. Use fresh, anhydrous reagents. Confirm stoichiometry. reactant_check->action1 Issue Found side_reactions 3. Investigate Side Reactions conditions_check->side_reactions Conditions Seem Optimal action2 Optimize base, solvent, temperature, and reaction time. conditions_check->action2 Suboptimal success Improved Yield side_reactions->success Side Reactions Minimized action3 Use primary alkyl halide. Lower reaction temperature. Consider a non-nucleophilic base. side_reactions->action3 Elimination or other side products observed reoptimize Re-evaluate and Optimize reoptimize->reactant_check action_node action_node action1->conditions_check action2->side_reactions action3->reoptimize ReactionPathways cluster_sn2 Williamson Ether Synthesis (SN2 Pathway) cluster_e2 Competing E2 Elimination RO_sn2 R-O⁻ (Alkoxide) TS_sn2 [R-O···R'···X]⁻ (Transition State) RO_sn2->TS_sn2 RX_sn2 R'-X (Primary Alkyl Halide) RX_sn2->TS_sn2 Ether R-O-R' (Ether Product) TS_sn2->Ether X_sn2 X⁻ TS_sn2->X_sn2 RO_e2 R-O⁻ (Base) Alkene R'₂C=CR''₂ (Alkene Byproduct) RO_e2->Alkene ROH R-OH RO_e2->ROH RX_e2 R'₂CH-CR''₂-X (2°/3° Alkyl Halide) RX_e2->Alkene X_e2 X⁻ RX_e2->X_e2

References

Technical Support Center: Identifying Impurities in Pentyl Propyl Ether via GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to identify impurities in pentyl propyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I should expect to find in my this compound sample?

A1: Impurities in this compound can originate from the synthesis process, typically the Williamson ether synthesis, or from degradation.[1][2] Potential impurities include:

  • Unreacted Starting Materials:

  • Synthesis Byproducts:

    • Dipentyl ether (from the self-condensation of pentanol)

    • Dipropyl ether (from the self-condensation of propanol)

    • 1-Pentene (B89616) (from the elimination reaction of the pentyl halide)[1]

    • Propene (from the elimination reaction of the propyl halide)

  • Degradation Products:

    • Peroxides (from exposure to air and light) and their subsequent degradation products.[2]

Q2: My chromatogram shows significant peak tailing for the this compound peak. What could be the cause?

A2: Peak tailing for ethers in GC-MS analysis can be attributed to several factors:

  • Active Sites in the GC System: Silanol groups in the injector liner or on the column can interact with the lone pair of electrons on the ether's oxygen atom, causing peak tailing.

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can create dead volume, leading to peak distortion.

  • Column Contamination: Accumulation of non-volatile residues at the head of the column can lead to poor peak shape.

  • Inappropriate Flow Rate: A carrier gas flow rate that is too low can also contribute to peak tailing.

Q3: I am observing ghost peaks in my blank runs. What is the likely source?

A3: Ghost peaks, which appear in blank runs, are typically due to contamination within the GC-MS system. Common sources include:

  • Septum Bleed: Over-tightening the septum nut or using a low-quality septum can cause it to degrade and release volatile siloxanes.

  • Contaminated Carrier Gas: Impurities in the carrier gas or leaks in the gas lines can introduce contaminants.

  • Injector Port Contamination: Residue from previous injections can accumulate in the injector liner and be slowly released during subsequent runs.

  • Sample Carryover: Insufficient rinsing of the syringe between injections can lead to carryover from a more concentrated sample.

Q4: The sensitivity for my low-level impurities is poor. How can I improve it?

A4: To improve the sensitivity for trace-level impurities, consider the following:

  • Injection Volume: Increasing the injection volume can introduce more of the analyte onto the column. However, be cautious of overloading the column with the main this compound peak.

  • Split Ratio: If using a split injection, decreasing the split ratio will allow more of the sample to enter the column. For trace analysis, a splitless injection might be more appropriate.

  • Ion Source Cleaning: A contaminated ion source will result in lower sensitivity. Regular cleaning is crucial for maintaining optimal performance.

  • Detector Voltage: Increasing the detector voltage can amplify the signal, but it may also increase the baseline noise.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the GC-MS analysis of this compound.

Symptom Possible Cause Suggested Solution
No Peaks Detected 1. Syringe issue (not drawing sample).2. Incorrect injector or detector temperature.3. Major leak in the system.4. Detector not turned on or faulty.1. Observe the syringe during injection to ensure it is functioning correctly.2. Verify that the injector and detector temperatures are set appropriately for the analysis.3. Perform a leak check of the entire system.4. Check the detector status and ensure it is powered on and operating correctly.
Poor Peak Resolution 1. Inappropriate GC oven temperature program.2. Column overloading.3. Incorrect carrier gas flow rate.1. Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks.2. Dilute the sample or increase the split ratio.3. Set the carrier gas flow rate to the optimal value for the column dimensions.
Baseline Noise or Drift 1. Contaminated carrier gas or gas lines.2. Column bleed.3. Contaminated detector.1. Use high-purity carrier gas and ensure gas lines are clean. Install or replace gas purifiers.2. Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum limit.3. Clean the detector as per the instrument manual.
Inconsistent Retention Times 1. Fluctuation in carrier gas flow rate.2. Leaks in the system.3. Inconsistent oven temperature.1. Check the gas supply and regulators for consistent pressure. Use a flow meter to verify the flow rate.2. Perform a thorough leak check.3. Ensure the GC oven is properly calibrated and maintaining a stable temperature.

Quantitative Data Summary

The following table provides a representative summary of potential impurities in a sample of this compound, along with their typical retention times and key mass-to-charge ratios (m/z) under the experimental conditions outlined below. The concentration ranges are illustrative and can vary depending on the synthesis route and purity of the product.

Impurity Likely Source Typical Concentration Range (%) Approx. Retention Time (min) Key m/z Ratios
1-PropanolStarting Material0.01 - 0.53.231, 29, 42, 59, 60[3][4]
1-PentanolStarting Material0.01 - 0.55.842, 55, 70, 41, 29, 31[5][6][7]
1-PenteneByproduct (Elimination)0.01 - 0.22.542, 55, 70, 41, 29[8][9][10]
Dipropyl EtherByproduct (Self-condensation)0.01 - 0.34.143, 31, 45, 41, 59[11][12]
Dipentyl EtherByproduct (Self-condensation)0.01 - 0.39.571, 43, 41, 27, 42[13]

Experimental Protocols

Detailed Methodology for GC-MS Analysis of this compound

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as dichloromethane (B109758) or hexane.

  • Bring the flask to volume with the solvent and mix thoroughly to ensure homogeneity. This results in a sample concentration of approximately 10 mg/mL.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a clean autosampler vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[1]

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (a split ratio of 50:1 is a good starting point to avoid column overloading with the main component).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 200 °C.

    • Hold: Hold at 200 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 30-300

3. Data Analysis:

  • Peak Identification: Identify the peaks in the total ion chromatogram (TIC) by comparing their mass spectra with a reference library (e.g., NIST). Further confirmation can be achieved by comparing retention times with those of certified reference standards.

  • Quantification: For quantitative analysis, prepare a calibration curve for each identified impurity using certified reference standards at several concentration levels. The concentration of the impurity in the sample can then be determined from its peak area relative to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh 100 mg of This compound dissolve Dissolve in 10 mL of Dichloromethane weigh->dissolve filter Filter with 0.45 µm PTFE Syringe Filter dissolve->filter inject Inject 1 µL into GC-MS filter->inject separate Separation on DB-5ms Column inject->separate detect Detection by Mass Spectrometer separate->detect identify Peak Identification (Mass Spectra Library) detect->identify quantify Quantification (Calibration Curve) identify->quantify logical_relationships cluster_synthesis Williamson Ether Synthesis cluster_impurities Potential Impurities pentanol 1-Pentanol product This compound pentanol->product Reaction propanol 1-Propanol propanol->product Reaction halides Alkyl Halides halides->product Reaction unreacted Unreacted Starting Materials product->unreacted Source byproducts Synthesis Byproducts (e.g., Dipentyl Ether, 1-Pentene) product->byproducts Source degradation Degradation Products (e.g., Peroxides) product->degradation Source

References

removal of unreacted starting materials from pentyl propyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and purification of pentyl propyl ether. Our aim is to address common challenges encountered during the removal of unreacted starting materials.

Troubleshooting Guide

Issue 1: Incomplete Removal of Unreacted Alcohols (Pentanol/Propanol)

  • Question: After distillation, my final product still shows the presence of unreacted 1-pentanol (B3423595) or 1-propanol (B7761284). What could be the cause?

  • Answer: This issue commonly arises from two main sources: inefficient extraction or inadequate distillation.

    • Inefficient Liquid-Liquid Extraction: The unreacted alcohols (1-pentanol and 1-propanol) are the primary impurities and must be removed before distillation. A thorough washing of the crude ether with water is crucial. Since 1-propanol is miscible with water and 1-pentanol has some solubility, multiple aqueous washes are necessary to effectively partition the alcohols into the aqueous phase.[1][2][3][4][5][6][7][8][9] If the washing step is rushed or incomplete, a significant amount of alcohol will remain in the organic layer, making separation by distillation alone difficult due to close boiling points.

    • Inadequate Fractional Distillation: A simple distillation may not be sufficient to separate this compound from residual alcohols, especially 1-pentanol, due to their relatively close boiling points. A fractional distillation column with a suitable packing material (e.g., Raschig rings or Vigreux indentations) is recommended to enhance the separation efficiency. Ensure a slow and steady distillation rate to allow for proper equilibration between the liquid and vapor phases within the column.

Issue 2: Emulsion Formation During Liquid-Liquid Extraction

  • Question: When washing the crude ether with water or brine, a stable emulsion has formed, making it difficult to separate the organic and aqueous layers. How can I resolve this?

  • Answer: Emulsion formation is a common problem when dealing with ethers and aqueous solutions. Here are several strategies to break the emulsion:

    • Addition of Brine: Saturated sodium chloride solution (brine) is often used as the initial wash or to break emulsions. The increased ionic strength of the aqueous phase helps to decrease the miscibility of the organic layer, promoting phase separation.

    • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers. This can minimize the formation of fine droplets that lead to stable emulsions.

    • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.

    • Filtration through Glass Wool: In stubborn cases, passing the emulsified mixture through a plug of glass wool in a pipette or funnel can help to coalesce the dispersed droplets.

    • Addition of a Small Amount of a Different Organic Solvent: Adding a small volume of a less polar solvent can sometimes alter the interfacial tension and break the emulsion. However, this will require subsequent removal of the added solvent.

Issue 3: Low Yield of Purified this compound

  • Question: My final yield of this compound is significantly lower than expected. What are the potential causes?

  • Answer: Low yield can be attributed to several factors throughout the synthesis and purification process:

    • Incomplete Reaction: The Williamson ether synthesis may not have gone to completion.[10] Ensure optimal reaction conditions, including appropriate temperature, reaction time, and solvent.[10]

    • Losses During Extraction: Aggressive extraction techniques can lead to the loss of product in the aqueous layer, especially if an emulsion forms and is not properly resolved. Ensure clear separation of layers before proceeding.

    • Side Reactions: The formation of byproducts, such as alkenes through elimination reactions, can reduce the yield of the desired ether. This is more prevalent with secondary or tertiary alkyl halides.[11]

    • Inefficient Distillation: If the distillation is carried out too quickly or at too high a temperature, some of the product may be lost through co-distillation with lower-boiling impurities or decomposition. Careful control of the distillation parameters is essential.

    • Peroxide Formation: Ethers are prone to forming explosive peroxides upon exposure to air and light. While this is more of a safety concern, significant peroxide formation can lead to product degradation. It is good practice to test for and remove peroxides before distillation.

Frequently Asked Questions (FAQs)

Q1: What are the primary unreacted starting materials I need to remove from my crude this compound?

A1: The most common method for synthesizing this compound is the Williamson ether synthesis.[10] This reaction involves an alkoxide and an alkyl halide.[10] Therefore, the primary unreacted starting materials you will need to remove are the corresponding alcohols (1-pentanol and/or 1-propanol) and alkyl halides (e.g., 1-bromopropane (B46711) or 1-bromopentane).

Q2: Why is a water wash effective for removing unreacted alcohols?

A2: Unreacted alcohols, such as 1-propanol and 1-pentanol, contain a polar hydroxyl (-OH) group, which allows them to form hydrogen bonds with water.[5][6] This makes them significantly more soluble in water than the target this compound, which lacks a hydroxyl group and is much less polar.[10] 1-propanol is miscible with water, while 1-pentanol has limited solubility.[1][2][3][4] Multiple washes with water will effectively extract these alcohols from the organic phase into the aqueous phase.

Q3: What is the purpose of a brine wash after the water wash?

A3: A brine (saturated NaCl solution) wash serves two main purposes. First, it helps to break any emulsions that may have formed during the water wash. Second, it reduces the solubility of the organic product in the aqueous layer, thereby increasing the yield of the ether in the organic phase. It also helps to pre-dry the organic layer by drawing out some of the dissolved water.

Q4: Is a simple distillation sufficient for purifying this compound?

A4: While a simple distillation can remove non-volatile impurities, it is often insufficient for separating this compound from unreacted starting materials with similar boiling points. As seen in the data table below, the boiling points of this compound and 1-pentanol are relatively close. Therefore, a fractional distillation is highly recommended to achieve a high degree of purity.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound and its potential unreacted starting materials, which are crucial for designing an effective purification strategy.

CompoundMolecular FormulaBoiling Point (°C)Solubility in Water
This compound C8H18O130-132[10], 142.2[12]Limited/Slightly Soluble[10]
1-PentanolC5H12O137-139[2]22 g/L[2]
1-PropanolC3H8O97-98[1]Miscible[1][7]
1-Bromopentane (B41390) (Pentyl Bromide)C5H11Br127-130[13]Slightly Soluble[13][14]
1-Bromopropane (Propyl Bromide)C3H7Br71[15][16]2.5 g/L[17]

Experimental Protocol: Purification of this compound

This protocol outlines a standard procedure for the removal of unreacted alcohols and alkyl halides from a crude this compound reaction mixture.

1. Liquid-Liquid Extraction

  • Objective: To remove water-soluble impurities, primarily unreacted 1-propanol and 1-pentanol.

  • Procedure:

    • Transfer the crude reaction mixture to a separatory funnel of appropriate size.

    • Add an equal volume of deionized water to the separatory funnel.

    • Stopper the funnel and gently invert it several times to mix the layers, periodically venting to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate completely. The lower aqueous layer should be drained and collected.

    • Repeat the water wash (steps 2-4) two more times.

    • Perform a final wash with an equal volume of saturated sodium chloride solution (brine) to help break any emulsions and pre-dry the organic layer.

    • Drain the lower aqueous brine layer and transfer the upper organic layer (this compound) to a clean, dry Erlenmeyer flask.

2. Drying the Organic Layer

  • Objective: To remove any residual water from the organic layer before distillation.

  • Procedure:

    • Add a suitable drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to the flask containing the this compound. Add the drying agent in small portions with swirling until some of the drying agent remains free-flowing.

    • Allow the mixture to stand for 10-15 minutes to ensure complete drying.

    • Decant or filter the dried ether into a round-bottom flask suitable for distillation.

3. Fractional Distillation

  • Objective: To separate the this compound from any remaining unreacted starting materials and other impurities based on differences in boiling points.

  • Procedure:

    • Set up a fractional distillation apparatus, including a heating mantle, the round-bottom flask with the dried ether, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Add a few boiling chips to the round-bottom flask to ensure smooth boiling.

    • Begin heating the flask gently.

    • Collect any low-boiling fractions, which may include unreacted 1-bromopropane (boiling point ~71 °C) and 1-propanol (boiling point ~97 °C).[1][15][16]

    • Monitor the temperature at the distillation head. As the temperature stabilizes near the boiling point of this compound (130-132 °C), change the receiving flask to collect the pure product.[10]

    • Continue distillation until the temperature begins to rise significantly above the boiling point of the ether or until only a small amount of residue remains in the distillation flask.

    • The collected fraction at the boiling point of this compound is the purified product.

Process Workflow Diagram

Purification_Workflow cluster_extraction Liquid-Liquid Extraction cluster_drying Drying cluster_distillation Fractional Distillation crude_product Crude this compound add_water Add Deionized Water crude_product->add_water separatory_funnel Separate Layers add_water->separatory_funnel repeat_wash Repeat Water Wash (2x) separatory_funnel->repeat_wash Organic Layer aqueous_waste Aqueous Waste (alcohols, salts) separatory_funnel->aqueous_waste Aqueous Layer brine_wash Wash with Brine repeat_wash->brine_wash organic_layer Organic Layer (Wet Ether) brine_wash->organic_layer add_drying_agent Add Anhydrous MgSO₄ organic_layer->add_drying_agent filter_ether Filter/Decant add_drying_agent->filter_ether dried_ether Dried Ether filter_ether->dried_ether distill Fractional Distillation dried_ether->distill low_boiling Low-Boiling Impurities distill->low_boiling < 130 °C pure_product Purified this compound distill->pure_product 130-132 °C high_boiling High-Boiling Residue distill->high_boiling > 132 °C

Caption: Workflow for the purification of this compound.

References

Navigating the Stability of Pentyl Propyl Ether: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the chemical stability of reagents is paramount to ensuring the integrity and reproducibility of experimental results. This technical support center provides a comprehensive guide to the stability of pentyl propyl ether under various acidic and basic conditions, offering troubleshooting advice and frequently asked questions to address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under typical laboratory storage conditions?

A1: this compound, a simple dialkyl ether, is generally considered a stable and relatively unreactive compound under neutral conditions.[1][2] It is widely used as a solvent in organic synthesis due to its inertness towards many reagents, including dilute acids, bases, and nucleophiles at ambient temperature.[2] However, prolonged exposure to air and light can lead to the formation of explosive peroxides, a common hazard with ethers. It is crucial to store this compound in a cool, dark, and tightly sealed container.

Q2: What happens to this compound in the presence of a strong acid?

A2: this compound will undergo cleavage when heated in the presence of strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr).[3][4] This reaction breaks the ether linkage, yielding an alcohol and an alkyl halide.[4] The reaction is significantly slower with hydrochloric acid (HCl) and generally does not occur with non-nucleophilic acids like sulfuric or phosphoric acid alone.[1]

Q3: What is the mechanism of acid-catalyzed cleavage of this compound?

A3: The acid-catalyzed cleavage of this compound proceeds via a nucleophilic substitution reaction that can follow either an S(_N)1 or S(_N)2 pathway, depending on the structure of the ether and the reaction conditions.[1][4] For this compound, which has primary and secondary alkyl groups, the reaction predominantly follows an S(_N)2 mechanism.[5] The first step is the protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol).[4] Subsequently, the halide anion (e.g., I

^-
or Br
^-
) acts as a nucleophile and attacks the less sterically hindered carbon atom of the protonated ether, displacing the alcohol and forming the corresponding alkyl halide.[5]

Q4: Will this compound degrade in the presence of a base?

A4: this compound is highly resistant to cleavage by most bases.[2] Ethers are generally unreactive towards bases because the alkoxy group (RO

^-
) is a poor leaving group.[6] Cleavage of the C-O bond in ethers under basic conditions requires extremely strong bases, such as organometallic reagents (e.g., organolithium compounds), and is not a concern with common laboratory bases like sodium hydroxide (B78521) or potassium carbonate.[1]

Q5: Are there any specific safety precautions I should take when working with this compound under acidic conditions?

A5: Yes. When heating this compound with strong acids, it is essential to work in a well-ventilated fume hood. The reaction can produce volatile and potentially corrosive alkyl halides. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should always be worn. Due to the risk of peroxide formation, never distill ethers to dryness.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete or slow reaction during acid-catalyzed cleavage. 1. Insufficient acid strength or concentration: The acid may not be strong enough to protonate the ether oxygen effectively. 2. Low reaction temperature: Ether cleavage often requires elevated temperatures to proceed at a reasonable rate.[3] 3. Inappropriate acid choice: Using a non-nucleophilic acid without a halide source will not result in cleavage.1. Use a strong hydrohalic acid like HI or HBr. If using a different acid, ensure a nucleophilic halide source is present. 2. Increase the reaction temperature, employing reflux conditions if necessary, while monitoring for potential side reactions. 3. Switch to a strong nucleophilic acid like HBr or HI.
Formation of unexpected side products. 1. Carbocation rearrangement: If the reaction proceeds through an S(_N)1 pathway (less likely for this compound but possible under certain conditions), carbocation intermediates can rearrange to form more stable carbocations, leading to a mixture of products. 2. Elimination reactions: At higher temperatures, elimination reactions can compete with substitution, leading to the formation of alkenes.1. Use conditions that favor the S(_N)2 mechanism, such as a less polar solvent and a good nucleophile. 2. Lower the reaction temperature and use a less hindered, strongly nucleophilic acid.
Low yield of desired cleavage products. 1. Reversible reaction: The cleavage of ethers can be a reversible process. 2. Volatilization of products: The alkyl halide or alcohol products may be volatile and lost during the reaction or workup.1. Use an excess of the strong acid to drive the equilibrium towards the products. 2. Conduct the reaction in a closed system (e.g., under reflux with a condenser) and use appropriate cooling during the workup to minimize the loss of volatile components.
Evidence of peroxide formation (e.g., positive peroxide test). Improper storage: Prolonged exposure to air and light can lead to the formation of explosive peroxides.Do not heat or evaporate the solvent. Treat the ether with a reducing agent, such as iron(II) sulfate, to destroy the peroxides. Always test for peroxides before heating or distilling ethers. Store ethers in airtight, opaque containers in a cool, dark place.

Data Presentation

EtherAcidAcid Concentration (M)Temperature (°C)Second-Order Rate Constant (k₂, M⁻¹s⁻¹)Reference
Diethyl EtherHClO₄0.98119.01.3 x 10⁻⁶[7]
Diethyl EtherHClO₄1.96119.03.2 x 10⁻⁶[7]
Diethyl EtherH₂SO₄2.84119.01.1 x 10⁻⁵[7]
Diethyl EtherH₂SO₄4.73119.05.1 x 10⁻⁵[7]
Diethyl EtherH₂SO₄5.65119.01.2 x 10⁻⁴[7]

Note: This data is for diethyl ether and serves as an example. The reactivity of this compound may differ due to steric and electronic effects.

Experimental Protocols

Protocol 1: General Procedure for Stability Testing of this compound under Acidic and Basic Conditions (Forced Degradation)

This protocol is a general guideline for a forced degradation study, which is essential for determining the intrinsic stability of a substance.[8]

Objective: To determine the stability of this compound when subjected to acidic and basic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or RI)

  • Thermostatically controlled water bath or oven

  • Volumetric flasks and pipettes

  • Neutralizing agents (e.g., 0.1 M NaOH for acid samples, 0.1 M HCl for base samples)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • In separate labeled vials, add a known volume of the this compound stock solution.

    • To one set of vials, add an equal volume of 0.1 M HCl.

    • To another set of vials, add an equal volume of 1 M HCl.

    • Incubate the vials at a set temperature (e.g., 60 °C) for a specified period (e.g., 24, 48, 72 hours). A control sample with water instead of acid should also be prepared.

    • At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an appropriate amount of NaOH solution.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Degradation:

    • Repeat the procedure from step 2, but use 0.1 M NaOH and 1 M NaOH instead of HCl.

    • Neutralize the aliquots with an appropriate amount of HCl solution before HPLC analysis.

  • Analysis:

    • Analyze the prepared samples by a validated stability-indicating HPLC method.

    • Quantify the amount of remaining this compound and any degradation products formed by comparing the peak areas to a standard of known concentration.

  • Data Reporting:

    • Report the percentage of this compound remaining at each time point for each condition.

    • Report the percentage of any major degradation products formed.

Visualizations

Acid_Cleavage_SN2 cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Ether This compound Protonated_Ether Protonated Ether Intermediate Ether->Protonated_Ether Fast Equilibrium H-X H-X (Strong Acid) H-X->Protonated_Ether X- X⁻ (Halide Anion) H-X->X- Protonated_Ether_2 Protonated Ether Intermediate Products Propyl Halide + Pentanol Protonated_Ether_2->Products X-_2 X⁻ X-_2->Products Slow, Rate-determining Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_reporting Reporting A Prepare Stock Solution of this compound C Incubate Samples at Elevated Temperature A->C B Prepare Acidic (HCl) and Basic (NaOH) Solutions B->C D Withdraw Aliquots at Defined Time Points C->D E Neutralize and Dilute Samples D->E F Analyze by Stability-Indicating HPLC Method E->F G Quantify Parent Compound and Degradants F->G H Report % Degradation and Formation of Products G->H

References

Technical Support Center: Synthesis of Unsymmetrical Ethers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of unsymmetrical ethers.

Section 1: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing unsymmetrical ethers. It involves the reaction of an alkoxide with a primary alkyl halide or other compound with a good leaving group. While versatile, the reaction is prone to several challenges that can affect yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in a Williamson ether synthesis?

A1: The most common reason for low yields is the competition between the desired S(_N)2 reaction and the E2 elimination side reaction. This is particularly problematic when using secondary or tertiary alkyl halides, as the alkoxide can act as a base, abstracting a proton and leading to the formation of an alkene. Steric hindrance around the reaction center also slows down the S(_N)2 pathway, favoring elimination.

Q2: How can I minimize the formation of the alkene byproduct?

A2: To minimize the E2 elimination byproduct, consider the following strategies:

  • Substrate Selection: Whenever possible, use a primary alkyl halide and a more sterically hindered alkoxide. For example, to synthesize tert-butyl methyl ether, it is preferable to use sodium tert-butoxide and methyl iodide rather than sodium methoxide (B1231860) and tert-butyl chloride.

  • Reaction Temperature: Lowering the reaction temperature generally favors the S(_N)2 reaction over elimination. Elimination reactions often have a higher activation energy and are more favored at elevated temperatures.

  • Choice of Base: Use a strong, non-nucleophilic base to generate the alkoxide. Sodium hydride (NaH) or potassium hydride (KH) are effective as they irreversibly deprotonate the alcohol.

  • Solvent: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the alkoxide, leaving the alkoxide anion more "naked" and reactive.

Q3: My reaction is not proceeding to completion, and I am recovering starting material. What could be the issue?

A3: Incomplete reactions can be due to several factors:

  • Insufficiently strong base: The alcohol may not be fully deprotonated to form the reactive alkoxide. Ensure you are using a sufficiently strong base to deprotonate the alcohol completely.

  • Poor leaving group: The alkylating agent must have a good leaving group. Iodides are generally better leaving groups than bromides, which are better than chlorides.

  • Steric hindrance: As steric hindrance increases on either the alkoxide or the alkyl halide, the reaction rate will decrease.

  • Moisture in the reaction: Water can quench the alkoxide, preventing it from reacting with the alkyl halide. Ensure all reagents and solvents are anhydrous.

Q4: I am trying to synthesize an aryl ether and observe ring alkylation as a side product. How can I avoid this?

A4: When using a phenoxide as the nucleophile, C-alkylation (alkylation on the aromatic ring) can compete with the desired O-alkylation. This is because the phenoxide ion is an ambident nucleophile. To favor O-alkylation, consider using a polar aprotic solvent and counterions that promote reaction at the oxygen atom.

Troubleshooting Guide: Williamson Ether Synthesis
Problem Possible Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Competing E2 elimination.- Use a primary alkyl halide. - Use a less sterically hindered alcohol to form the alkoxide. - Lower the reaction temperature.
2. Incomplete deprotonation of the alcohol.- Use a stronger base (e.g., NaH, KH). - Ensure stoichiometric amounts of base are used.
3. Poor leaving group on the alkylating agent.- Use an alkyl iodide or tosylate instead of a chloride or bromide.
4. Presence of water in the reaction.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Significant Alkene Byproduct 1. Use of a secondary or tertiary alkyl halide.- Redesign the synthesis to use a primary alkyl halide.
2. High reaction temperature.- Decrease the reaction temperature and increase the reaction time.
3. Sterically hindered alkoxide and/or alkyl halide.- If possible, choose the synthetic route with the least sterically hindered combination.
Recovery of Starting Alcohol 1. Insufficient base.- Ensure complete deprotonation by using an appropriate amount of a strong base.
2. Inactive alkylating agent.- Check the purity and reactivity of the alkyl halide.
Formation of symmetrical ether 1. If starting from two different alcohols (not a recommended approach for unsymmetrical ethers).- Use the Williamson synthesis with an alcohol and an alkyl halide. Acid-catalyzed dehydration of two different alcohols will lead to a mixture of products.
Experimental Protocol: Synthesis of 2-Butoxynaphthalene

This protocol describes the synthesis of 2-butoxynaphthalene, a flavoring agent, via the Williamson ether synthesis.

Materials:

Procedure:

  • To a 5 mL conical reaction vial equipped with a spin vane, add 2-naphthol and ethanol.

  • Begin stirring and add crushed solid sodium hydroxide.

  • Equip the vial with an air condenser and heat the solution to reflux for 10 minutes.

  • Allow the solution to cool to at least 60 °C and then add 1-bromobutane via syringe.

  • Reheat the reaction to reflux for 50 minutes.

  • After cooling, transfer the contents to a small Erlenmeyer flask and add 3-4 chunks of ice followed by ~1 mL of ice-cold water to precipitate the product.

  • Collect the solid product using a Hirsch funnel and vacuum filtration.

  • Rinse the flask with 1-2 mL of ice-cold water and transfer the wash to the Hirsch funnel.

  • Draw air through the solid for 5-10 minutes to dry.

Logical Workflow for Troubleshooting Williamson Ether Synthesis

G start Low or No Ether Product check_conditions Review Reaction Conditions start->check_conditions analysis Analyze Byproducts (GC-MS, NMR) start->analysis check_sm Check Starting Materials: Purity, Reactivity troubleshoot_deprotonation Incomplete Deprotonation or Inactive Alkyl Halide. - Use Stronger Base (NaH) - Check Alkyl Halide Quality - Ensure Anhydrous Conditions check_sm->troubleshoot_deprotonation temp temp check_conditions->temp Temperature too high/low? solvent solvent check_conditions->solvent Incorrect solvent? base base check_conditions->base Base strong enough? is_alkene is_alkene analysis->is_alkene Alkene byproduct detected? troubleshoot_e2 E2 Elimination is a major issue. - Lower Temperature - Use 1° Alkyl Halide - Less Hindered Base is_alkene->troubleshoot_e2 Yes is_sm_present Starting material recovered? is_alkene->is_sm_present No is_sm_present->check_sm No is_sm_present->troubleshoot_deprotonation Yes temp->troubleshoot_e2 solvent->troubleshoot_deprotonation base->troubleshoot_deprotonation

Caption: Troubleshooting workflow for the Williamson ether synthesis.

Section 2: Alternative Methods for Unsymmetrical Ether Synthesis

While the Williamson ether synthesis is a cornerstone, other methods are available, each with its own set of challenges.

Mitsunobu Reaction

The Mitsunobu reaction allows for the formation of ethers from an alcohol and a nucleophile (another alcohol or phenol) using triphenylphosphine (B44618) (PPh(_3)) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).

FAQs

Q1: When should I consider using the Mitsunobu reaction over the Williamson synthesis?

A1: The Mitsunobu reaction is advantageous when dealing with substrates that are sensitive to the strongly basic conditions of the Williamson synthesis. It is also particularly useful for the synthesis of sterically hindered ethers and when a clean inversion of stereochemistry at a secondary alcohol center is desired.

Q2: My Mitsunobu reaction is sluggish and gives low yields. What can I do?

A2: Slow reaction times, especially with hindered substrates, are a known issue. The use of sonication can significantly reduce reaction times. Also, ensure that your reagents, particularly the azodicarboxylate and phosphine, are of high quality and not degraded. The nucleophile should ideally have a pKa of less than 13 to avoid side reactions.

Q3: How do I deal with the purification challenges in a Mitsunobu reaction?

A3: The byproducts of the Mitsunobu reaction, triphenylphosphine oxide and the reduced azodicarboxylate, can complicate purification. Using modified reagents or specific purification strategies, such as chromatography, is often necessary.

Troubleshooting Guide: Mitsunobu Reaction for Ether Synthesis
Problem Possible Cause(s) Troubleshooting Steps & Solutions
Low Yield 1. Poor quality of reagents (DEAD, PPh(_3)).- Use fresh, high-purity reagents.
2. Steric hindrance.- Increase reaction time. - Consider using sonication.
3. Nucleophile pKa is too high (>13).- Choose a more acidic nucleophile if possible.
Difficult Purification 1. Presence of triphenylphosphine oxide and hydrazine (B178648) byproducts.- Utilize column chromatography for purification. - Explore the use of polymer-bound reagents to simplify byproduct removal.
Acid-Catalyzed Dehydration

This method involves the reaction of two alcohols in the presence of a strong acid.

FAQs

Q1: Why is acid-catalyzed dehydration generally not suitable for preparing unsymmetrical ethers?

A1: When two different primary alcohols are used, a mixture of three different ethers (two symmetrical and one unsymmetrical) is formed, leading to a complex product mixture and low yields of the desired unsymmetrical ether.

Q2: What are the main side reactions in acid-catalyzed dehydration?

A2: The primary side reaction is elimination, which forms an alkene. This is especially prevalent at higher temperatures and with secondary and tertiary alcohols.

Alkoxymercuration-Demercuration

This two-step process involves the reaction of an alkene with an alcohol in the presence of a mercury salt, followed by demercuration.

FAQs

Q1: What is the main advantage of the alkoxymercuration-demercuration method?

A1: This method allows for the Markovnikov addition of an alcohol to an alkene to form an ether without the carbocation rearrangements that can occur in acid-catalyzed additions.

Q2: What are the safety considerations for this reaction?

A2: A significant drawback of this method is the toxicity of the mercury reagents used. Proper handling and disposal procedures are critical.

Quantitative Data Summary

Method Typical Substrates General Yields Key Limitations
Williamson Ether Synthesis Primary alkyl halides, alkoxides50-95%E2 elimination with 2°/3° halides, steric hindrance
Mitsunobu Reaction Primary/secondary alcohols, acidic nucleophiles~75% for hindered systemsByproduct removal, reagent quality
Acid-Catalyzed Dehydration Primary alcoholsLow for unsymmetrical ethersMixture of products, elimination
Alkoxymercuration-Demercuration Alkenes, alcoholsGood to highToxicity of mercury reagents

Experimental Workflow Diagrams

General Workflow for Unsymmetrical Ether Synthesis

G start Choose Synthesis Strategy williamson Williamson Synthesis (Alkoxide + Alkyl Halide) start->williamson Primary Alkyl Halide available? mitsunobu Mitsunobu Reaction (Alcohol + Nucleophile + Reagents) start->mitsunobu Base-sensitive substrate or steric hindrance? other Other Methods (e.g., Alkoxymercuration) start->other Alkene starting material? reaction_setup Reaction Setup (Anhydrous conditions, Temp. control) williamson->reaction_setup Proceed to reaction mitsunobu->reaction_setup Proceed to reaction other->reaction_setup Proceed to reaction workup Workup & Purification (Extraction, Chromatography) reaction_setup->workup analysis Product Analysis (NMR, GC-MS) workup->analysis

Technical Support Center: Managing Elimination Reactions in Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ether synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage common challenges related to elimination side reactions during ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary ether synthesis methods where elimination is a significant side reaction?

A1: Elimination reactions are a common challenge in two primary ether synthesis methods: the Williamson ether synthesis and the acid-catalyzed dehydration of alcohols. In the Williamson synthesis, the desired SN2 (substitution) reaction competes with the E2 (elimination) pathway.[1][2][3] In the acid-catalyzed dehydration of alcohols, the formation of an ether (via substitution) competes with the elimination of water to form an alkene.[4][5][6]

Q2: Why is my Williamson ether synthesis producing a significant amount of alkene byproduct?

A2: The formation of an alkene byproduct in the Williamson ether synthesis is a strong indicator that the E2 elimination pathway is competing with, or even dominating, the desired SN2 substitution reaction.[7][8] This is particularly common when using sterically hindered substrates.[7][9]

Q3: I am trying to synthesize an ether from a tertiary alcohol. Can I use the Williamson ether synthesis?

A3: While you can use a tertiary alkoxide (derived from a tertiary alcohol), it is crucial to pair it with a primary alkyl halide.[7] The SN2 reaction is more tolerant of steric hindrance on the nucleophile (the alkoxide) than on the electrophile (the alkyl halide).[7] Attempting to use a tertiary alkyl halide will almost exclusively lead to the elimination product (an alkene).[1][2][9]

Q4: How does temperature affect the competition between substitution and elimination in ether synthesis?

A4: Higher temperatures generally favor elimination reactions over substitution reactions.[10][11][12] This is because elimination reactions typically have a higher activation energy and result in an increase in entropy (more products are formed), which is favored at higher temperatures according to the Gibbs free energy equation.[11] If you are observing a significant amount of elimination, consider running the reaction at a lower temperature for a longer duration.[8]

Q5: What is the role of the solvent in controlling the SN2 vs. E2 pathway in Williamson ether synthesis?

A5: The choice of solvent plays a critical role. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, are generally preferred for Williamson ether synthesis.[2][8][13] These solvents solvate the cation of the alkoxide, leaving the "naked" and more reactive alkoxide anion, which enhances the rate of the SN2 reaction.[8] Protic solvents can solvate the alkoxide, reducing its nucleophilicity and slowing down the desired substitution reaction.[8][14]

Troubleshooting Guides

Guide 1: Williamson Ether Synthesis - Minimizing Alkene Formation

Problem: Significant yield of alkene byproduct, indicating a dominant E2 elimination pathway.

ParameterRecommendation to Favor SN2 (Ether)Recommendation to Disfavor E2 (Alkene)
Alkyl Halide Use a primary or methyl halide.[1][2]Avoid secondary and tertiary alkyl halides.[1][7][9]
Alkoxide Can be primary, secondary, or tertiary.[1]If using a bulky alkoxide, ensure the alkyl halide is primary.[15]
Temperature Use lower to moderate temperatures (e.g., 50-100 °C).[2][8]Avoid excessively high temperatures.[10][11]
Solvent Use polar aprotic solvents (e.g., DMF, DMSO, acetonitrile).[2][8][13]Avoid protic solvents (e.g., ethanol, water) if possible.[8]
Base Use a strong, non-nucleophilic base like NaH or KH to fully deprotonate the alcohol.[1][8][13]A highly concentrated, strong base can favor elimination.[10][12]
Leaving Group Use a good leaving group (I > Br > Cl > > F). Tosylates and mesylates are also excellent.[1][7]Poor leaving groups will slow both reactions but may not selectively disfavor elimination.

Experimental Protocol: Optimized Williamson Ether Synthesis for a Primary Alkyl Halide

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the desired alcohol (1.0 eq.) and a suitable anhydrous polar aprotic solvent (e.g., THF or DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise. The hydrogen gas evolution should be monitored and safely vented.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Substitution Reaction: To the freshly prepared alkoxide solution, add the primary alkyl halide (1.0 eq.) dropwise at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Logical Workflow for Williamson Ether Synthesis Troubleshooting

G start Start: Low Ether Yield, High Alkene Byproduct check_alkyl_halide Check Alkyl Halide Structure start->check_alkyl_halide primary_halide Is it Primary or Methyl? check_alkyl_halide->primary_halide secondary_tertiary_halide Secondary or Tertiary Halide primary_halide->secondary_tertiary_halide No check_conditions Check Reaction Conditions primary_halide->check_conditions Yes redesign_synthesis Redesign Synthesis: Use Primary Halide and Corresponding Alkoxide secondary_tertiary_halide->redesign_synthesis end Optimized for Ether Synthesis redesign_synthesis->end temp_high Is Temperature > 100°C? check_conditions->temp_high lower_temp Lower Temperature temp_high->lower_temp Yes check_solvent Check Solvent temp_high->check_solvent No lower_temp->check_solvent protic_solvent Is a Protic Solvent Used? check_solvent->protic_solvent switch_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) protic_solvent->switch_solvent Yes check_base Check Base protic_solvent->check_base No switch_solvent->check_base incomplete_deprotonation Is Deprotonation Incomplete? check_base->incomplete_deprotonation use_stronger_base Use Stronger Base (NaH, KH) incomplete_deprotonation->use_stronger_base Yes incomplete_deprotonation->end No use_stronger_base->end

Caption: Troubleshooting workflow for Williamson ether synthesis.

Guide 2: Acid-Catalyzed Dehydration of Alcohols - Favoring Ether Formation

Problem: The primary product is an alkene instead of the desired symmetrical ether.

ParameterRecommendation to Favor EtherRecommendation to Disfavor Alkene
Alcohol Substrate Use a primary alcohol.[3][4][5]Avoid secondary and tertiary alcohols as they readily form alkenes.[4][5][16]
Temperature Maintain a lower, controlled temperature (e.g., ~130-140 °C for ethanol).[3][6][16]Higher temperatures (e.g., >150 °C) strongly favor alkene formation.[3][6][16]
Alcohol Concentration Use an excess of the alcohol.[4]A lower concentration of alcohol can favor intramolecular elimination.
Acid Catalyst Use a catalytic amount of a strong protic acid (e.g., H₂SO₄).Excess or very high concentrations of acid can promote elimination.

Experimental Protocol: Synthesis of Diethyl Ether via Acid-Catalyzed Dehydration of Ethanol

  • Setup: In a round-bottom flask, place a magnetic stirrer and absolute ethanol.

  • Catalyst Addition: Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with constant stirring.

  • Reaction: Heat the mixture to a carefully controlled temperature of approximately 130-140 °C.[6] The ether will begin to distill over.

  • Collection: Collect the distillate, which will contain the ether, unreacted ethanol, water, and possibly some acidic components.

  • Workup: Wash the distillate with a cold, dilute sodium hydroxide (B78521) solution to neutralize any acid, followed by a wash with cold water.

  • Drying and Purification: Dry the crude ether over anhydrous calcium chloride and then purify by fractional distillation.

Competing Pathways in Acid-Catalyzed Dehydration of a Primary Alcohol

Caption: SN2 vs. E2 pathways in alcohol dehydration.

References

Technical Support Center: Improving the Atom Economy of Pentyl Propyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of pentyl propyl ether, with a focus on improving atom economy.

Frequently Asked Questions (FAQs)

Q1: What is the most common and atom-economical method for synthesizing this compound?

A1: The most prevalent method for synthesizing unsymmetrical ethers like this compound is the Williamson ether synthesis.[1][2][3][4] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.[2][3][4] While effective, its atom economy is inherently limited by the formation of a salt byproduct. For this compound, there are two primary routes:

  • Route A: Reacting sodium pentoxide with a propyl halide.

  • Route B: Reacting sodium propoxide with a pentyl halide.

To maximize atom economy, the key is to achieve a high yield and select reagents that minimize waste.

Q2: What are the main side reactions that decrease the yield and atom economy of the Williamson ether synthesis for this compound?

A2: The primary competing side reaction is the E2 elimination of the alkyl halide, which is promoted by the basicity of the alkoxide.[2] This is particularly problematic with secondary and tertiary alkyl halides.[2] For the synthesis of this compound, which uses primary alkyl halides, elimination is less of a concern but can still occur at higher temperatures. Another potential side reaction is the self-condensation of the starting alcohols if they are not fully converted to the alkoxide.

Q3: How can I improve the atom economy of my this compound synthesis beyond optimizing the Williamson synthesis?

A3: To significantly improve atom economy, consider "green" catalytic methods that avoid the formation of stoichiometric salt byproducts.[5][6] These methods often involve the direct dehydration of two different alcohols or the reductive coupling of an aldehyde and an alcohol.[7] While still under development for specific ethers like this compound, these approaches represent the future of more sustainable ether synthesis. Using phase-transfer catalysts can also enhance reaction rates and yields in the Williamson synthesis, indirectly improving overall efficiency.[8][9][10]

Q4: How do I calculate the theoretical atom economy for the synthesis of this compound via the Williamson synthesis?

A4: The atom economy is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, then multiplying by 100. For the Williamson synthesis of this compound (C8H18O, M.W. 130.23 g/mol ):

  • Route A (Sodium pentoxide + Propyl bromide):

    • Reactants: Sodium pentoxide (C5H11ONa, M.W. 110.14 g/mol ) + Propyl bromide (C3H7Br, M.W. 123.00 g/mol )

    • Atom Economy = [130.23 / (110.14 + 123.00)] * 100% = 55.8%

  • Route B (Sodium propoxide + Pentyl bromide):

    • Reactants: Sodium propoxide (C3H7ONa, M.W. 82.09 g/mol ) + Pentyl bromide (C5H11Br, M.W. 151.05 g/mol )

    • Atom Economy = [130.23 / (82.09 + 151.05)] * 100% = 55.9%

Note that solvents and catalysts are not included in this theoretical calculation.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Possible Cause Troubleshooting Step
Incomplete alkoxide formation Ensure the complete reaction of the alcohol (pentanol or propanol) with a strong base like sodium hydride (NaH) before adding the alkyl halide. The evolution of hydrogen gas should cease.[2]
Poor quality reagents Use freshly distilled alcohols and alkyl halides. Ensure the base (e.g., NaH) is not expired or deactivated by moisture.
Incorrect reaction temperature Williamson ether synthesis is typically conducted between 50-100 °C.[3] Lower temperatures may lead to a slow reaction rate, while higher temperatures can favor the elimination side reaction. Optimize the temperature for your specific setup.
Inappropriate solvent Use a polar aprotic solvent like DMF, DMSO, or THF to solvate the cation and leave a "naked," more reactive alkoxide.[11] Protic solvents can solvate the alkoxide, reducing its nucleophilicity.
Steric hindrance For this compound, both synthetic routes involve primary alkyl halides, which are ideal for SN2 reactions. However, ensure your starting materials are not branched isomers if you intend to synthesize the linear ether.
Issue 2: Presence of Significant Alkene Byproduct
Possible Cause Troubleshooting Step
Reaction temperature is too high High temperatures favor the E2 elimination pathway.[2] Try running the reaction at a lower temperature for a longer duration.
Strongly basic and sterically hindered alkoxide While less of a concern with primary alkoxides, using a less sterically hindered base for alkoxide formation can sometimes help.
Choice of alkyl halide Although both propyl and pentyl halides are primary, ensure you are not inadvertently using a secondary isomer, which would be more prone to elimination.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Step
Unreacted starting materials Unreacted alcohol can be removed by washing the organic layer with water. Unreacted alkyl halide can be removed by fractional distillation.
Emulsion formation during workup If using solvents like THF or DMF, they can be difficult to remove with a simple aqueous wash and may cause emulsions.[12] It is often better to remove these solvents by rotary evaporation before the aqueous workup. Washing with brine can help break emulsions.
Co-distillation of product with solvent This compound has a boiling point of 130-132°C.[4] Ensure your distillation setup is efficient to separate it from any remaining solvents or byproducts with similar boiling points.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound (Route A)

This protocol details the synthesis using sodium pentoxide and propyl bromide.

Materials:

  • 1-Pentanol (B3423595)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromopropane (B46711)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-pentanol (1.0 eq) to anhydrous DMF.

  • Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 1-2 hours).

  • Ether Formation: Add 1-bromopropane (1.0 eq) dropwise to the solution of sodium pentoxide.

  • Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Workup: Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation, collecting the fraction at 130-132 °C.[4]

Protocol 2: Williamson Ether Synthesis of this compound (Route B)

This protocol details the synthesis using sodium propoxide and pentyl bromide. The procedure is analogous to Protocol 1, with the substitution of 1-propanol (B7761284) for 1-pentanol and 1-bromopentane (B41390) for 1-bromopropane.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Route A (Sodium Pentoxide + Propyl Halide) Route B (Sodium Propoxide + Pentyl Halide) Catalytic Dehydration (Conceptual)
Primary Reactants 1-Pentanol, 1-Propyl Halide1-Propanol, 1-Pentyl Halide1-Pentanol, 1-Propanol
Typical Yield 50-95% (lab scale)[3]50-95% (lab scale)[3]Potentially >90%
Reaction Temperature 50-100 °C[3]50-100 °C[3]Varies with catalyst
Byproducts Sodium HalideSodium HalideWater
Theoretical Atom Economy ~56%~56%~88%
Advantages Well-established, reliableWell-established, reliableHigh atom economy, "green"
Disadvantages Stoichiometric waste, moderate atom economyStoichiometric waste, moderate atom economyCatalyst development needed, potential for mixed ether products

Visualizations

experimental_workflow cluster_alkoxide Alkoxide Formation cluster_ether Ether Formation cluster_workup Workup & Purification a1 1. Add 1-Pentanol to anhydrous DMF a2 2. Add NaH portion-wise at 0°C a1->a2 a3 3. Stir at RT until H2 evolution ceases a2->a3 b1 4. Add 1-Bromopropane dropwise a3->b1 b2 5. Heat at 70-80°C for 4-6 hours b1->b2 c1 6. Quench with H2O b2->c1 c2 7. Extract with Diethyl Ether c1->c2 c3 8. Wash with NaHCO3 and Brine c2->c3 c4 9. Dry over MgSO4 c3->c4 c5 10. Fractional Distillation c4->c5 end end c5->end Pure Pentyl Propyl Ether

Caption: Experimental workflow for the Williamson synthesis of this compound.

troubleshooting_workflow start Low Yield of This compound q1 Is alkoxide formation complete? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are reagents of high quality? a1_yes->q2 s1 Ensure complete reaction of alcohol with base a1_no->s1 s1->q1 end_bad Consult further literature s1->end_bad a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is reaction temperature optimal (50-100°C)? a2_yes->q3 s2 Use fresh, pure reagents a2_no->s2 s2->q2 s2->end_bad a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is an appropriate polar aprotic solvent used? a3_yes->q4 s3 Adjust temperature a3_no->s3 s3->q3 s3->end_bad a4_yes Yes q4->a4_yes a4_no No q4->a4_no end_good Yield Improved a4_yes->end_good s4 Switch to DMF, DMSO, or THF a4_no->s4 s4->q4 s4->end_bad

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Safe Disposal of Pentyl Propyl Ether Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of pentyl propyl ether waste. Please consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid.[1][2] Its primary and most dangerous hazard is its tendency to form shock-sensitive and potentially explosive peroxides when exposed to air and light.[3][4][5] These peroxides can detonate when subjected to heat, friction, or shock, such as the simple act of unscrewing a container lid.[4] Vapors are heavier than air and can travel to an ignition source, causing a flashback fire.[4][6]

Q2: Why is peroxide formation a critical concern for ether waste?

A2: Ethers react with atmospheric oxygen to form unstable peroxides.[4][7] Over time, especially in opened or aged containers, these peroxides can concentrate as the ether evaporates, significantly increasing the risk of a violent explosion.[4] The presence of crystalline solids in or around the cap of an ether container is a sign of extreme danger, indicating the formation of explosive peroxide crystals.[8] Such containers should not be moved or handled.[8][9]

Q3: How can I test for the presence of peroxides in this compound waste?

A3: Peroxides can be detected using commercially available peroxide test strips or a chemical test.[8] A common method involves adding a small amount of the ether to an acidified potassium iodide (KI) solution.[4] The formation of a yellow-brown or red color indicates the presence of peroxides.[4] This test should be performed regularly, for example, every three months for opened containers.[8] If the test is positive, the waste must be treated as highly hazardous.[8]

Q4: What is the correct procedure for collecting and storing this compound waste in the laboratory?

A4: this compound waste must be collected as hazardous waste in a designated, properly labeled container.[8][10] The container should be compatible with the chemical, sealable, and kept closed at all times except when adding waste.[11][12] It is crucial to segregate ether waste from other waste streams, particularly acids and oxidizers, to prevent dangerous chemical reactions.[4][13] Store the waste container in a cool, dry, well-ventilated area, such as a flammable storage cabinet, away from heat, sunlight, and ignition sources.[5][10][14]

Q5: What should I do if I discover an old, expired, or undated container of this compound?

A5: If you find an old or undated container of ether, do not open or move it.[9] Assume that peroxides may have formed to a dangerous level. Immediately contact your institution's EHS or hazardous waste disposal office for assistance.[4][5] Professionals have specific protocols for handling potentially explosive ethers, which in some cases may involve bomb disposal units.[4] Opened ether containers should be disposed of within six months, and unopened containers within one year of receipt.[5] Always date containers upon receipt and upon opening.[5][8][9]

Q6: Can I dispose of small amounts of this compound by pouring it down the drain or letting it evaporate?

A6: No. It is strictly forbidden to pour any amount of this compound down the drain.[4][15] This practice can contaminate water supplies and create a severe fire or explosion hazard in the plumbing system.[15] While some guidelines mention that very small amounts of solvent may be evaporated in a certified fume hood, this is not a recommended disposal method for ethers due to the risk of concentrating explosive peroxides and the release of flammable vapors.[4][5] All ether waste must be collected for professional disposal.[10]

Q7: How do I arrange for the final disposal of the collected waste?

A7: Final disposal must be handled by your institution's EHS department or a licensed hazardous waste disposal contractor.[10][16] Follow your facility's procedures for requesting a waste pickup, which typically involves completing a chemical waste pickup form.[10] Ensure the waste container is accurately labeled with its contents to facilitate proper disposal.[11]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

Property Value Unit Source
Molecular Formula C₈H₁₈O - [3][17]
Molecular Weight 130.23 g/mol [3][17]
Boiling Point 142.2 °C [17]
Melting Point ~ -71 to -94 °C [3][17]
Flash Point 30.8 °C [17]
Density ~ 0.8 g/cm³ [3]
Vapor Pressure 7.09 mmHg at 25°C [3][17]
Water Solubility Limited - [3]

| Log P (octanol/water) | ~ 2.6 - 2.8 | - |[3][17] |

Table 2: Hazard Identification and Management for this compound

Hazard Description Mitigation & Disposal Protocol
Flammability Highly flammable liquid and vapor.[1][6] Vapors can form explosive mixtures with air.[6] Store away from all ignition sources.[10] Use non-sparking tools.[7] Collect all waste in closed, labeled containers for professional disposal.[10]
Peroxide Formation Forms explosive peroxides upon exposure to air and light.[4][5] Risk increases with age and evaporation.[4] Date containers upon receipt and opening.[5][8] Test for peroxides regularly.[8] Dispose of within 6-12 months.[5] DO NOT open or move containers with visible crystals.[9] Contact EHS immediately for suspect containers.[9]
Inhalation May cause drowsiness, dizziness, and irritation to the respiratory system.[2][13] Handle only in a well-ventilated area or a chemical fume hood.[6][8]

| Environmental | Potentially harmful to aquatic organisms.[18] Do not dispose of in drains or waterways.[15][18] | Collect all waste for disposal via a licensed hazardous waste contractor.[14][16] |

Experimental Protocols

Protocol 1: Qualitative Peroxide Detection in Ether Waste (Potassium Iodide Method)

Objective: To safely test for the presence of peroxides in a sample of this compound waste before disposal.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, appropriate chemical-resistant gloves (e.g., nitrile).[8]

  • Glass test tube

  • Glass pipette or dropper

  • Potassium Iodide (KI) test solution (10% KI in glacial acetic acid). Prepare fresh or use a commercial reagent.

Procedure: This procedure must be performed in a chemical fume hood.[8]

  • Prepare the Test Solution: If not using a pre-made reagent, prepare a fresh solution of 10% potassium iodide in glacial acetic acid.

  • Sample Collection: Carefully draw approximately 1-2 mL of the this compound waste sample using a clean glass pipette.

  • Combine Reagents: Add the ether sample to a clean test tube containing about 1 mL of the KI test solution.

  • Observe: Gently swirl the test tube. The presence of peroxides is indicated by the formation of a yellow-to-brown color as iodide (I⁻) is oxidized to iodine (I₂).[4] A deep red or brown color suggests a high concentration of peroxides.[4]

  • Interpretation:

    • No color change: Peroxides are not detected. The waste can be managed for routine hazardous waste disposal.

    • Yellow to Brown/Red color: Peroxides are present. The container must be labeled accordingly ("Caution: Peroxides Present") and disposed of as highly hazardous waste. Contact your EHS department immediately for guidance.[4][8]

  • Cleanup: The resulting test solution should be disposed of as hazardous waste.

Visualizations

WasteDisposalDecisionTree start Generate Pentyl Propyl Ether Waste check_crystals Visible Crystals or solids? start->check_crystals check_age Container opened > 6 months ago? test_peroxide Test for Peroxides (Protocol 1) check_age->test_peroxide Yes check_age->test_peroxide Unsure dispose_routine Collect in Labeled Hazardous Waste Container Arrange Routine Disposal via EHS check_age->dispose_routine No peroxide_pos Peroxides Detected? test_peroxide->peroxide_pos check_crystals->check_age No contact_ehs STOP! DO NOT MOVE CONTAINER Contact EHS Immediately check_crystals->contact_ehs Yes dispose_high_hazard Label as 'Contains Peroxides' Arrange High-Hazard Disposal via EHS peroxide_pos->dispose_high_hazard Yes peroxide_pos->dispose_routine No

Caption: Decision workflow for handling this compound waste.

LabWasteCollectionWorkflow gen Point of Generation (Fume Hood) collect Collect Waste in Designated Container gen->collect container_reqs Container Requirements: - Chemically compatible - Sealable lid (kept closed) - Stored in secondary containment collect->container_reqs label Label Container: - 'Hazardous Waste' - 'this compound' - List all components - Accumulation Start Date collect->label saa Store in Satellite Accumulation Area (Flammable Cabinet) label->saa pickup Request Pickup from EHS saa->pickup disposal Professional Disposal pickup->disposal

Caption: Standard workflow for laboratory waste collection.

References

effect of temperature on the synthesis of pentyl propyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of pentyl propyl ether, with a specific focus on the effect of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The primary and most versatile method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. For this compound, there are two main synthetic routes: the reaction of sodium pentoxide with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane), or the reaction of sodium propoxide with a pentyl halide (e.g., 1-bromopentane (B41390) or 1-iodopentane).[1]

Q2: What is the optimal temperature range for the synthesis of this compound?

A2: A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C.[2] For the synthesis of a primary ether like this compound, it is generally recommended to maintain a moderate temperature to favor the desired SN2 reaction and minimize side reactions.

Q3: What are the common side reactions, and how does temperature influence them?

A3: The most common side reaction in the Williamson ether synthesis is the base-catalyzed elimination (E2) of the alkyl halide, which leads to the formation of an alkene.[2] Higher temperatures tend to favor the E2 elimination pathway over the SN2 substitution pathway.[3][4] Therefore, excessive heating can lead to a significant decrease in the yield of the desired this compound and an increase in the formation of propene or pentene as byproducts.

Q4: Which solvent is most suitable for this synthesis?

A4: Protic and apolar solvents can slow down the reaction rate by reducing the availability of the free alkoxide nucleophile. Therefore, polar aprotic solvents are commonly used to facilitate the Williamson ether synthesis.[2] Acetonitrile and N,N-dimethylformamide (DMF) are particularly common choices.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, with a focus on temperature-related issues.

Problem Potential Cause Troubleshooting Suggestions
Low or No Product Formation Reaction temperature is too low: The activation energy for the SN2 reaction is not being met, resulting in a very slow or negligible reaction rate.Gradually increase the reaction temperature in 5-10 °C increments, while monitoring the reaction progress by a suitable method (e.g., TLC or GC). Be careful not to exceed 100 °C to avoid promoting elimination.[2]
Insufficient reaction time: The reaction has not been allowed to proceed to completion.Increase the reaction time. A typical Williamson synthesis can take from 1 to 8 hours to complete.[2]
Significant Alkene Byproduct Formation Reaction temperature is too high: The higher temperature is favoring the E2 elimination side reaction over the desired SN2 substitution.[3][4]Lower the reaction temperature. For primary alkyl halides, maintaining the temperature in the lower end of the 50-100 °C range is often beneficial.
Strongly basic and sterically hindered alkoxide: While not directly a temperature issue, the choice of base can exacerbate elimination at higher temperatures.If possible, use a less sterically hindered alkoxide. For example, to synthesize this compound, using sodium pentoxide and a propyl halide is generally preferred over sodium propoxide and a pentyl halide, as the primary alkyl halide is less sterically hindered.
Inconsistent Yields Poor temperature control: Fluctuations in the reaction temperature can lead to a variable ratio of substitution to elimination products, resulting in inconsistent yields.Use a reliable heating mantle with a temperature controller and a thermometer to ensure a stable and accurate reaction temperature.

Experimental Protocol: Williamson Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 1-Pentanol or 1-Propanol

  • Sodium hydride (NaH) or Sodium metal (Na)

  • 1-Bromopropane or 1-Bromopentane

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Alkoxide Formation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the chosen alcohol (e.g., 1-pentanol).

  • Dissolve the alcohol in the anhydrous polar aprotic solvent.

  • Under a nitrogen atmosphere, carefully add the sodium hydride or sodium metal in small portions to the alcohol solution. The mixture will generate hydrogen gas, so ensure proper ventilation. Stir the mixture until the evolution of gas ceases, indicating the formation of the sodium alkoxide.

  • Ether Synthesis: To the freshly prepared alkoxide solution, add the corresponding alkyl halide (e.g., 1-bromopropane) dropwise at a controlled temperature (e.g., 50 °C).

  • After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and maintain it for several hours (1-8 hours), monitoring the reaction progress by TLC or GC.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash them with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation.

  • The crude this compound can be purified by fractional distillation.

Data Presentation

Reaction Temperature (°C)Expected Yield of this compound (Qualitative)Expected Purity (Qualitative)Primary Side Reaction
< 50LowHighVery slow reaction rate
50 - 80Moderate to HighGoodMinimal elimination
> 80DecreasingDecreasingIncreased elimination (alkene formation)

Visualizations

Logical Relationship of Temperature on this compound Synthesis

G Effect of Temperature on Williamson Ether Synthesis Temp Reaction Temperature LowTemp Low Temperature (<50°C) Temp->LowTemp is ModTemp Moderate Temperature (50-80°C) Temp->ModTemp is HighTemp High Temperature (>80°C) Temp->HighTemp is SlowRate Slow Reaction Rate LowTemp->SlowRate leads to SN2 SN2 Pathway Favored (Ether Formation) ModTemp->SN2 optimizes E2 E2 Pathway Favored (Alkene Formation) HighTemp->E2 promotes Yield Yield of this compound SN2->Yield increases Purity Purity of this compound SN2->Purity increases E2->Yield decreases E2->Purity decreases SlowRate->Yield decreases

Caption: Logical workflow of temperature's effect on synthesis.

Experimental Workflow for this compound Synthesis

G Experimental Workflow: this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Alkoxide 1. Alkoxide Formation (e.g., 1-Pentanol + NaH in THF) Reaction 2. Addition of Alkyl Halide (e.g., 1-Bromopropane) & Heat (50-80°C) Alkoxide->Reaction Quench 3. Quench Reaction Reaction->Quench Extract 4. Extraction with Ether Quench->Extract Dry 5. Dry Organic Layer Extract->Dry Purify 6. Distillation Dry->Purify Product This compound Purify->Product

Caption: Step-by-step synthesis and purification workflow.

References

Navigating the Nuances of Nucleophilic Substitution: A Guide to Optimal Base Selection in Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and professionals in drug development, the Williamson ether synthesis is a cornerstone of organic chemistry. However, the success of this powerful reaction hinges on the judicious selection of a base. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to empower you in choosing the optimal base for your specific synthetic challenge.

Troubleshooting Guide: Common Issues in Base Selection

Problem Potential Cause Related to Base Recommended Solution
Low or No Product Yield Incomplete Deprotonation: The chosen base is not strong enough to fully deprotonate the alcohol or phenol (B47542), resulting in a low concentration of the nucleophilic alkoxide/phenoxide.[1]- For aliphatic alcohols, use a strong base like sodium hydride (NaH) or potassium hydride (KH) to ensure irreversible deprotonation. - For phenols, which are more acidic, a weaker base such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) is often sufficient.[1][2] - Ensure you are using at least one equivalent of the base.[1]
Formation of Alkene Byproduct E2 Elimination Competes with SN2 Reaction: The alkoxide/phenoxide, being a strong base, can promote the elimination of the alkyl halide, especially with secondary or tertiary halides.[3][4]- The most effective strategy is to use a primary alkyl halide whenever possible, as they are less prone to elimination.[5] - If a secondary halide must be used, consider a less hindered, non-nucleophilic base. - Lowering the reaction temperature can also favor the SN2 pathway over E2 elimination.[1]
C-Alkylation of Phenols Ambident Nature of Phenoxide Nucleophile: The phenoxide ion can react at either the oxygen (O-alkylation, desired) or the carbon atoms of the aromatic ring (C-alkylation, undesired).[1][2]- The choice of solvent and the counter-ion from the base can influence the O- vs. C-alkylation ratio. - Milder reaction conditions and the use of polar aprotic solvents generally favor O-alkylation.[1]
Reaction Stalls or is Sluggish Inappropriate Base/Solvent Combination: The chosen base may not be soluble or reactive enough in the selected solvent. For instance, strong bases like NaH require anhydrous (dry) solvents to be effective.[1][4]- For NaH and KH, use polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).[1][4] - For weaker bases like K₂CO₃, solvents such as acetone (B3395972) or DMF are suitable.[1] - For reactions with NaOH or KOH, a phase-transfer catalyst can be employed in a biphasic system.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common bases for Williamson ether synthesis and how do they differ in strength?

A1: The most frequently used bases range from very strong to moderately weak. Sodium hydride (NaH) and potassium hydride (KH) are very strong, non-nucleophilic bases that irreversibly deprotonate alcohols.[4][6] Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are strong bases often used with phenols or in phase-transfer catalysis.[1][2] Weaker bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are particularly useful for the synthesis of aryl ethers under milder conditions.[1][2]

Q2: How does the acidity of the alcohol influence the choice of base?

A2: The pKa of the alcohol is a critical factor. Aliphatic alcohols typically have a pKa in the range of 16-18 and require a strong base like NaH to be effectively deprotonated.[6] Phenols are significantly more acidic (pKa ≈ 10), and therefore, weaker bases like K₂CO₃ or NaOH are sufficient to generate the corresponding phenoxide.[1][7]

Q3: When should I use a strong base like sodium hydride (NaH)?

A3: Sodium hydride is the base of choice for synthesizing dialkyl ethers from aliphatic alcohols. Its high basicity ensures complete and irreversible formation of the alkoxide, driving the reaction to completion.[2] However, it requires strict anhydrous reaction conditions and careful handling due to the evolution of flammable hydrogen gas.[1]

Q4: Are there situations where a weaker base like potassium carbonate (K₂CO₃) is preferred?

A4: Yes, K₂CO₃ is often preferred for the synthesis of aryl ethers from phenols.[2] It is a milder, safer, and easier-to-handle alternative to NaH.[1] Using a weaker base can also help to minimize side reactions, such as the decomposition of sensitive functional groups or base-catalyzed elimination of the alkylating agent.[1]

Q5: Can the choice of base affect the reaction's chemoselectivity?

A5: Absolutely. In molecules with multiple hydroxyl groups of varying acidity, a carefully chosen base can allow for selective etherification. For instance, a weaker base might selectively deprotonate a more acidic phenolic hydroxyl group in the presence of a less acidic aliphatic alcohol.

Data Presentation: Comparison of Base Performance

While a comprehensive comparison across all substrates is vast, the following table, based on data from the synthesis of propargyl ethers from hydroxy-chromenes, illustrates the impact of base selection on reaction yield.

BaseSolventTypical Yield (%)Key Considerations
NaH DMF80 - 96%[1]Strong, non-nucleophilic base ensuring complete deprotonation. Requires strict anhydrous conditions and careful handling due to H₂ gas evolution.[1]
K₂CO₃ Acetone or DMF70 - 89%[1]Milder, heterogeneous base. The reaction is often slower and may require heating. Safer and easier to handle than NaH.[1]
NaOH H₂O-Toluene (with Phase-Transfer Catalyst)Moderate to High[1]Inexpensive and easy to handle. Phase-transfer catalysis allows for clean reactions in a biphasic system.[1]

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis using Sodium Hydride (NaH)

Objective: To synthesize an ether from an alcohol and a primary alkyl halide using NaH as the base.

Materials:

  • Alcohol (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Primary Alkyl Halide (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise. The mixture will be stirred at 0 °C for 30 minutes.

  • Add the primary alkyl halide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ether.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Williamson Ether Synthesis using Potassium Carbonate (K₂CO₃)

Objective: To synthesize an aryl ether from a phenol and a primary alkyl halide using K₂CO₃ as the base.

Materials:

  • Phenol (1.0 eq)

  • Potassium Carbonate (powdered, 2.0 eq)

  • Primary Alkyl Halide (1.2 eq)

  • Acetone or DMF

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the phenol, potassium carbonate, and acetone or DMF.

  • Add the primary alkyl halide to the suspension.

  • Heat the reaction mixture to reflux (typically 50-80 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aryl ether.

  • Purify the product by column chromatography or recrystallization.

Visualization of the Base Selection Workflow

The following diagram illustrates a logical workflow for selecting the optimal base for a Williamson ether synthesis.

BaseSelectionWorkflow start Start: Williamson Ether Synthesis alcohol_type What is the nature of the alcohol? start->alcohol_type phenol Phenol (pKa ~10) alcohol_type->phenol Phenolic aliphatic_alcohol Aliphatic Alcohol (pKa ~16-18) alcohol_type->aliphatic_alcohol Aliphatic alkyl_halide_type What is the alkyl halide? phenol->alkyl_halide_type aliphatic_alcohol->alkyl_halide_type primary_halide Primary or Methyl Halide alkyl_halide_type->primary_halide 1° or Me secondary_halide Secondary Halide alkyl_halide_type->secondary_halide tertiary_halide Tertiary Halide alkyl_halide_type->tertiary_halide strong_base Use a strong base: NaH or KH in anhydrous DMF/THF primary_halide->strong_base From Aliphatic Alcohol weaker_base Use a weaker base: K₂CO₃ or NaOH primary_halide->weaker_base From Phenol milder_conditions Consider milder conditions: Lower temperature, less hindered base secondary_halide->milder_conditions elimination_major E2 Elimination is the major pathway. Williamson ether synthesis is not recommended. tertiary_halide->elimination_major end Proceed with Synthesis strong_base->end weaker_base->end milder_conditions->end elimination_major->end

Caption: A decision-making workflow for selecting the optimal base in Williamson ether synthesis.

References

Technical Support Center: Drying Wet Pentyl Propyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for handling and drying pentyl propyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on obtaining anhydrous this compound for your experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the drying process.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to dry this compound before use in my reaction?

A1: Water can act as an unwanted nucleophile or base in many sensitive organic reactions, such as Grignard reactions or those involving organometallic reagents. Its presence can lead to side reactions, reduced yields, or complete failure of the intended transformation. This compound, like other ethers, can absorb moisture from the atmosphere, making it necessary to remove water to ensure the success and reproducibility of your experiments.

Q2: How can I determine the water content of my this compound?

A2: The most common and accurate method for determining trace amounts of water in organic solvents is Karl Fischer titration.[1][2] This technique can precisely quantify water content, often in parts per million (ppm). For a less quantitative but often sufficient assessment, 1H NMR spectroscopy can be used. The chemical shift of the water proton signal in an organic solvent is dependent on the water concentration.[3]

Q3: What are the common methods for drying this compound?

A3: Common methods for drying ethers include:

  • Using anhydrous inorganic salts: Agents like anhydrous sodium sulfate (B86663), magnesium sulfate, or calcium chloride are stirred with the ether to absorb water.[4][5]

  • Using molecular sieves: These are porous materials that selectively adsorb water molecules from the solvent.[6][7][8] 3Å and 4Å molecular sieves are commonly used for drying ethers.

  • Using reactive drying agents: For achieving very low water content, reactive agents like sodium metal in the presence of a benzophenone (B1666685) indicator are used. The persistence of a deep blue or purple color indicates an anhydrous solvent.[9][10][11][12]

Q4: Can I reuse drying agents?

A4: Anhydrous inorganic salts are typically not reused as the process of regenerating them by heating can be energy-intensive and may not be efficient. Molecular sieves, however, can be regenerated by heating them in an oven at high temperatures (e.g., 300-350°C) under vacuum or with a flow of inert gas to remove the adsorbed water.[13]

Q5: Are there any safety concerns when drying ethers?

A5: Yes, ethers like this compound can form explosive peroxides upon exposure to air and light, especially when inhibitors have been removed during purification.[3][14][15] It is crucial to test for the presence of peroxides before any distillation or concentration step. Additionally, when using reactive drying agents like sodium metal, extreme caution is necessary as they react violently with water.

Troubleshooting Guide

Issue 1: After drying with an anhydrous salt, my reaction still failed due to the presence of water.

  • Possible Cause: The drying agent may not have been efficient enough, or not enough was used. Anhydrous sodium sulfate, for example, is a low-intensity drying agent and may leave residual water.[5][16][17]

  • Solution:

    • Ensure you are using a sufficient amount of the drying agent. A common visual indicator is to add the agent until some of it remains free-flowing and does not clump together.[18]

    • For more sensitive reactions, consider using a more efficient drying agent like anhydrous magnesium sulfate or molecular sieves.

    • Allow for adequate contact time. Some drying agents, like sodium sulfate, are slow and require a longer time to be effective.[16]

Issue 2: The blue/purple color of the benzophenone indicator is not forming or is disappearing in my sodium still.

  • Possible Cause: This indicates that the solvent is still wet. The benzophenone ketyl radical, which is responsible for the color, is quenched by water.

  • Solution:

    • Pre-dry the this compound with a less reactive drying agent like anhydrous magnesium sulfate or calcium chloride to remove the bulk of the water before adding it to the sodium still.[9]

    • Ensure that the sodium metal is fresh and reactive. The surface of the sodium should be shiny.

    • Add more sodium and benzophenone to the still and continue to reflux.

Issue 3: I suspect the presence of peroxides in my this compound. How can I test for and remove them?

  • Possible Cause: Prolonged storage or exposure to air and light can lead to the formation of explosive peroxides.

  • Solution:

    • Testing for Peroxides: Use commercially available peroxide test strips for a semi-quantitative measurement.[14] Alternatively, a potassium iodide test can be performed. In the presence of peroxides, iodide is oxidized to iodine, resulting in a yellow to brown color. The addition of a starch solution will give a deep blue-black color if iodine is present.[14][19][20]

    • Removing Peroxides: Peroxides can be removed by shaking the ether with a freshly prepared solution of iron(II) sulfate.[15] Another common method is to pass the ether through a column of activated alumina.[14]

Data Presentation

The efficiency of different drying agents can be compared based on the final water content they can achieve in an ether. The following table summarizes typical residual water content in ethers after treatment with various drying agents.

Drying AgentTypical Final Water Content (ppm) in EthersNotes
Anhydrous Sodium Sulfate (Na₂SO₄)150 - 250Low efficiency, slow. Often used for pre-drying.[16]
Anhydrous Magnesium Sulfate (MgSO₄)50 - 100More efficient and faster than sodium sulfate.[4]
Anhydrous Calcium Chloride (CaCl₂)~100Good capacity but can react with some functional groups.
3Å Molecular Sieves< 10Very efficient for removing water from ethers.[6][21][22]
4Å Molecular Sieves< 10Also very efficient for drying ethers.[21][22]
Sodium / Benzophenone< 10Provides an anhydrous solvent with a visual indicator.[10][11][12]

Note: The final water content can vary depending on the initial water content, the amount of drying agent used, and the contact time.

Experimental Protocols

Protocol 1: Drying this compound with Anhydrous Magnesium Sulfate
  • Pre-washing (Optional but Recommended): If the this compound is very wet (e.g., after an aqueous extraction), wash it with a saturated sodium chloride solution (brine) in a separatory funnel. This will remove the bulk of the dissolved water.

  • Drying: Transfer the ether to a clean, dry Erlenmeyer flask. Add anhydrous magnesium sulfate in portions while swirling the flask.

  • Observation: Continue adding the drying agent until some of the powder remains free-flowing and does not clump together at the bottom of the flask. This indicates that all the water has been absorbed.

  • Separation: Separate the dried ether from the magnesium sulfate by gravity filtration through a fluted filter paper into a clean, dry receiving flask.

Protocol 2: Drying this compound with Molecular Sieves
  • Activation of Molecular Sieves: Activate 3Å or 4Å molecular sieves by heating them in a furnace at 300-350°C for at least 3 hours under a stream of inert gas or under vacuum. Allow them to cool to room temperature in a desiccator before use.

  • Drying: Add the activated molecular sieves to the this compound in a flask with a tightly sealed cap. A common loading is 5-10% (w/v).

  • Incubation: Allow the ether to stand over the molecular sieves for at least 12 hours. Occasional swirling can improve the drying efficiency.

  • Separation: Carefully decant or filter the dried ether from the molecular sieves into a new, dry container.

Protocol 3: Drying this compound with Sodium and Benzophenone

Safety Note: This procedure should only be performed by trained personnel in a fume hood and with appropriate personal protective equipment. Sodium metal is highly reactive with water.

  • Pre-drying: Pre-dry the this compound with a less reactive drying agent like anhydrous magnesium sulfate or calcium chloride.

  • Setup: Set up a distillation apparatus with a reflux condenser and a nitrogen or argon inlet. Ensure all glassware is thoroughly dried.

  • Addition of Reagents: Place the pre-dried this compound in the distillation flask. Add a small amount of benzophenone (as an indicator) and freshly cut pieces of sodium metal.

  • Reflux: Heat the mixture to reflux under an inert atmosphere. As the solvent becomes dry, the solution will turn a deep blue or purple color due to the formation of the benzophenone ketyl radical.

  • Distillation: Once the color persists, the ether is dry and can be distilled directly into a dry receiving flask for immediate use. Never distill to dryness.

Mandatory Visualization

Drying_Workflow General Workflow for Drying this compound cluster_start Start cluster_predrying Pre-Drying (Optional) cluster_drying_method Drying Method Selection cluster_methods Drying Procedures cluster_separation Separation cluster_verification Verification (Optional) cluster_end End Product start Wet this compound predry Wash with Brine start->predry If very wet drying_choice Choose Drying Method start->drying_choice predry->drying_choice anhydrous_salts Anhydrous Salts (e.g., MgSO₄) drying_choice->anhydrous_salts mol_sieves Molecular Sieves (3Å or 4Å) drying_choice->mol_sieves na_benzophenone Sodium/Benzophenone (for very dry solvent) drying_choice->na_benzophenone separation Filter or Decant anhydrous_salts->separation mol_sieves->separation na_benzophenone->separation After distillation verification Determine Water Content (e.g., Karl Fischer) separation->verification end Dry this compound separation->end If verification not needed verification->end

Caption: General workflow for drying this compound.

References

Validation & Comparative

A Comparative Guide to Pentyl Propyl Ether and Diethyl Ether as Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pentyl propyl ether and diethyl ether, two common ether solvents used in laboratory and industrial settings. The selection of an appropriate solvent is critical for the success of chemical reactions, extractions, and purifications. This document aims to provide an objective analysis, supported by physicochemical data and established experimental protocols, to aid in the selection process for your specific research and development needs.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a solvent dictate its behavior and suitability for various applications. The following table summarizes the key physicochemical properties of this compound and diethyl ether.

PropertyThis compoundDiethyl EtherReference(s)
Molecular Formula C8H18OC4H10O[1][2]
Molecular Weight ( g/mol ) 130.2374.12[1][2]
Boiling Point (°C) 142.234.6[2]
Melting Point (°C) -94 (estimate)-116.3[2]
Density (g/cm³ at 20°C) ~0.780.713[2]
Viscosity (cP at 20°C) Not readily available0.24
Dielectric Constant (at 20°C) Not readily available4.335
Vapor Pressure (mmHg at 25°C) 7.09537[2]
Water Solubility LimitedSlightly soluble (6.9 g/100 mL at 20°C)[3]
Log P (Octanol/Water) 2.603200.89[2]

Performance as a Solvent: A Detailed Analysis

The choice between this compound and diethyl ether as a solvent depends heavily on the specific requirements of the chemical process.

This compound:

With a significantly higher boiling point and lower vapor pressure compared to diethyl ether, this compound is a more suitable solvent for reactions that require elevated temperatures.[2] Its lower volatility also contributes to reduced solvent loss through evaporation, which can be advantageous in terms of cost and environmental impact. Its limited water solubility makes it a potential candidate for extraction processes where minimizing mutual solubility with the aqueous phase is desired.[3]

Diethyl Ether:

A highly volatile and flammable liquid, diethyl ether is a widely used solvent in organic synthesis and extractions.[4] Its low boiling point facilitates easy removal from the reaction mixture or extract, a desirable characteristic in many laboratory procedures.[4] Diethyl ether is a common solvent for Grignard reactions, where it plays a crucial role in stabilizing the Grignard reagent.[5][6] However, its high volatility and tendency to form explosive peroxides necessitate careful handling and storage procedures.

Safety Profile

Both this compound and diethyl ether are flammable and can form explosive peroxides upon exposure to air and light. Therefore, stringent safety precautions are necessary when handling these solvents.

Safety AspectThis compoundDiethyl EtherReference(s)
Flash Point (°C) 30.8-45[2]
NFPA 704 Rating (Health; Flammability; Instability) 1; 2; 0 (for dipentyl ether)2; 4; 1[7]
Peroxide Formation Can form peroxides upon prolonged exposure to air and light.Readily forms explosive peroxides.[3][8][9]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for the preparation of symmetrical and unsymmetrical ethers.[10]

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-pentanol to anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add sodium hydride to the solution. The reaction will generate hydrogen gas, so ensure proper ventilation.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium pentyloxide.

  • Slowly add 1-bromopropane to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and cautiously add water to quench any unreacted sodium hydride.

  • Transfer the mixture to a separatory funnel and wash with water to remove any inorganic salts.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

  • Filter off the drying agent and remove the diethyl ether solvent by rotary evaporation.

  • Purify the resulting this compound by fractional distillation.[3]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products 1-Pentanol 1-Pentanol Formation of Alkoxide Formation of Alkoxide 1-Pentanol->Formation of Alkoxide NaH NaH NaH->Formation of Alkoxide 1-Bromopropane 1-Bromopropane SN2 Reaction SN2 Reaction 1-Bromopropane->SN2 Reaction Formation of Alkoxide->SN2 Reaction Formation of Alkoxide->SN2 Reaction Sodium Pentyloxide H2 H2 Formation of Alkoxide->H2 This compound This compound SN2 Reaction->this compound NaBr NaBr SN2 Reaction->NaBr

Caption: Williamson Ether Synthesis of this compound.

Determination of Distribution Coefficient

The distribution coefficient (K) is a measure of how a solute distributes itself between two immiscible liquid phases at equilibrium.

Materials:

  • Solute of interest

  • This compound (or diethyl ether)

  • Water

  • Separatory funnel

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, GC-MS)

Procedure:

  • Prepare a stock solution of the solute in water at a known concentration.

  • In a separatory funnel, add a known volume of the aqueous stock solution and an equal volume of the ether solvent (this compound or diethyl ether).

  • Stopper the funnel and shake vigorously for several minutes to ensure thorough mixing and allow the system to reach equilibrium. Periodically vent the funnel to release any pressure buildup.

  • Allow the layers to separate completely.

  • Carefully separate the aqueous and organic layers into two separate containers.

  • Determine the concentration of the solute in each layer using a suitable analytical technique.

  • Calculate the distribution coefficient using the following formula: K = [Solute]organic / [Solute]aqueous where [Solute]organic and [Solute]aqueous are the concentrations of the solute in the organic and aqueous phases, respectively.

Distribution_Coefficient_Workflow cluster_preparation Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_calculation Calculation Prepare Aqueous Solute Solution Prepare Aqueous Solute Solution Mix Aqueous Solution and Ether in Separatory Funnel Mix Aqueous Solution and Ether in Separatory Funnel Prepare Aqueous Solute Solution->Mix Aqueous Solution and Ether in Separatory Funnel Shake and Equilibrate Shake and Equilibrate Mix Aqueous Solution and Ether in Separatory Funnel->Shake and Equilibrate Separate Layers Separate Layers Shake and Equilibrate->Separate Layers Measure Solute Concentration in Organic Layer Measure Solute Concentration in Organic Layer Separate Layers->Measure Solute Concentration in Organic Layer Measure Solute Concentration in Aqueous Layer Measure Solute Concentration in Aqueous Layer Separate Layers->Measure Solute Concentration in Aqueous Layer Calculate K = [Solute]organic / [Solute]aqueous Calculate K = [Solute]organic / [Solute]aqueous Measure Solute Concentration in Organic Layer->Calculate K = [Solute]organic / [Solute]aqueous Measure Solute Concentration in Aqueous Layer->Calculate K = [Solute]organic / [Solute]aqueous

Caption: Workflow for Determining the Distribution Coefficient.

Qualitative Test for Peroxides

A simple qualitative test can be performed to detect the presence of peroxides in ethers.

Materials:

  • Ether sample (this compound or diethyl ether)

  • Potassium iodide (KI) solution (10%)

  • Glacial acetic acid

  • Starch solution (optional)

Procedure:

  • In a clean test tube, add approximately 1 mL of the ether sample.

  • Add 1 mL of a freshly prepared 10% potassium iodide solution.

  • Add a few drops of glacial acetic acid.

  • Shake the mixture and observe any color change. A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the concentration of peroxides.

  • For a more sensitive test, a few drops of a starch solution can be added. A blue-black color indicates the presence of peroxides.[8]

Conclusion

Both this compound and diethyl ether are valuable solvents with distinct advantages and disadvantages.

  • This compound is a safer alternative to diethyl ether due to its higher boiling point and lower volatility, making it suitable for higher temperature reactions and reducing the risk of fire and inhalation exposure. Its lower solubility in water may also be advantageous in certain extraction procedures.

  • Diethyl ether remains a popular choice for its excellent solvent properties for a wide range of organic compounds and its ease of removal. However, its high flammability and propensity for peroxide formation demand strict safety protocols.

The choice between these two ethers should be made after careful consideration of the specific requirements of the intended application, including reaction temperature, the need for easy solvent removal, and safety considerations. This guide provides the necessary data and protocols to make an informed decision.

References

A Comparative Guide to the Synthesis and Spectroscopic Validation of Pentyl Propyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for pentyl propyl ether and detailed protocols for its validation using various spectroscopic methods. The information presented is intended to assist researchers in selecting appropriate methodologies for ether synthesis and in unequivocally confirming the identity and purity of the synthesized product.

Synthesis of this compound: A Comparison of Methods

The synthesis of ethers is a fundamental transformation in organic chemistry. Here, we compare the widely used Williamson ether synthesis with the acid-catalyzed dehydration of alcohols for the preparation of this compound.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and reliable method for preparing both symmetrical and unsymmetrical ethers. It proceeds via an SN2 reaction between an alkoxide ion and a primary alkyl halide.[1][2]

Two possible routes exist for the synthesis of this compound using this method:

  • Route A: Reaction of sodium pentoxide with 1-bromopropane (B46711).

  • Route B: Reaction of sodium propoxide with 1-bromopentane.

Route A is generally preferred as it involves a less sterically hindered primary alkyl halide, which is more reactive in an SN2 reaction.

Acid-Catalyzed Dehydration of Alcohols

This method involves the dehydration of alcohols using a strong acid catalyst, typically at elevated temperatures. While effective for the synthesis of symmetrical ethers from primary alcohols, it is not suitable for preparing unsymmetrical ethers like this compound.[3][4] Attempting to use a mixture of 1-pentanol (B3423595) and 1-propanol (B7761284) would result in a statistical mixture of three different ethers: dipentyl ether, dipropyl ether, and the desired this compound, making the purification process difficult and inefficient.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis (Route A)

Materials:

  • 1-Pentanol

  • Sodium hydride (NaH)

  • 1-Bromopropane

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-pentanol in anhydrous diethyl ether or THF.

  • Cool the solution in an ice bath and slowly add sodium hydride in portions. The mixture will be stirred until the evolution of hydrogen gas ceases, indicating the complete formation of sodium pentoxide.

  • To the freshly prepared sodium pentoxide solution, add 1-bromopropane dropwise at room temperature.

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • After completion, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude this compound is purified by fractional distillation.

Spectroscopic Validation of this compound

The structure and purity of the synthesized this compound (IUPAC name: 1-propoxypentane[5]) can be unequivocally confirmed using a combination of spectroscopic techniques.

Data Presentation: Spectroscopic Data for 1-Propoxypentane
Spectroscopic MethodKey Data and Observations
¹H NMR Characteristic signals for the protons on the carbon atoms adjacent to the oxygen, as well as the terminal methyl groups and the methylene (B1212753) groups of the alkyl chains.
¹³C NMR Distinct signals for each of the eight carbon atoms in the molecule, with the carbons attached to the oxygen appearing at a characteristic downfield shift.
IR Spectroscopy A strong C-O stretching band in the fingerprint region, typically around 1100 cm⁻¹, is indicative of an ether functional group. The absence of a broad O-H stretch (around 3300 cm⁻¹) confirms the consumption of the alcohol starting material.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₈H₁₈O, MW: 130.23 g/mol )[5][6][7] should be observed. Characteristic fragmentation patterns can further confirm the structure.
Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands, particularly the C-O stretch.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation of any impurities.

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI).

  • Data Acquisition: Obtain the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Synthesis and Validation

The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic validation of this compound.

G Workflow for this compound Synthesis and Validation cluster_synthesis Synthesis cluster_purification Purification cluster_validation Spectroscopic Validation cluster_result Final Confirmation Reactants 1-Pentanol + 1-Bromopropane Alkoxide Sodium Pentoxide Formation Reactants->Alkoxide NaH Williamson Williamson Ether Synthesis Alkoxide->Williamson Crude Crude Pentyl Propyl Ether Williamson->Crude Purification Fractional Distillation Crude->Purification Pure Pure Pentyl Propyl Ether Purification->Pure NMR ¹H & ¹³C NMR Pure->NMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS Validation Validated Pentyl Propyl Ether NMR->Validation IR->Validation MS->Validation

Caption: Workflow for the synthesis and validation of this compound.

This guide provides a framework for the synthesis and validation of this compound, emphasizing the reliability of the Williamson ether synthesis and the comprehensive nature of spectroscopic characterization. By following these detailed protocols, researchers can confidently prepare and validate this and other ether compounds.

References

comparative study of different synthetic routes to pentyl propyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three primary synthetic routes to pentyl propyl ether: Williamson ether synthesis, acid-catalyzed dehydration of alcohols, and alkoxymercuration-demercuration. The objective is to offer a clear, data-driven overview to aid in the selection of the most suitable method for specific research and development needs.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative parameters for each synthetic pathway to this compound.

ParameterWilliamson Ether SynthesisAcid-Catalyzed DehydrationAlkoxymercuration-Demercuration
Starting Materials Sodium pentoxide + Propyl halide OR Sodium propoxide + Pentyl halide1-Pentanol + 1-Propanol1-Pentene + 1-Propanol OR Propene + 1-Pentanol
Reaction Type Bimolecular Nucleophilic Substitution (SN2)Dehydration/CondensationElectrophilic Addition/Reduction
Typical Yield 50-95%[1]Low (forms a mixture of ethers)High (generally >90%)
Reaction Temperature 50-100 °C[1]~130-140 °C[2]Room Temperature
Reaction Time 1-8 hours[1]Varies, typically several hours~2-3 hours[3]
Key Reagents Sodium hydride (or other strong base), aprotic solvent (e.g., DMF, THF)Strong acid catalyst (e.g., H₂SO₄)Mercuric trifluoroacetate, Sodium borohydride
Selectivity High for the desired unsymmetrical etherLow, produces a statistical mixture of ethersHigh, follows Markovnikov's rule
Key Advantages Versatile, good yields for primary alkyl halides, well-established.[1][4]Simple reagents, suitable for symmetrical ethers.[2][5]High yields, no carbocation rearrangements, mild conditions.[6]
Key Disadvantages Competes with elimination for secondary/tertiary halides, requires anhydrous conditions.[1][4]Not suitable for unsymmetrical ethers, risk of alkene formation at higher temperatures.[2]Use of toxic mercury compounds.

Synthetic Route Overviews and Mechanisms

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[1][4][7] For the synthesis of this compound, two main pathways are possible:

  • Route A: Reaction of sodium pentoxide with a propyl halide (e.g., 1-bromopropane).

  • Route B: Reaction of sodium propoxide with a pentyl halide (e.g., 1-bromopentane).

To minimize the competing E2 elimination reaction, the pathway utilizing the less sterically hindered alkyl halide is generally preferred.[7] In this case, both are primary halides, making either route viable.

WilliamsonEtherSynthesis cluster_reactants Reactants cluster_products Products Alcohol 1-Pentanol or 1-Propanol Base Sodium Hydride (NaH) AlkylHalide Propyl Halide or Pentyl Halide Ether This compound AlkylHalide->Ether Alkoxide Sodium Pentoxide or Sodium Propoxide Alkoxide->Ether + Alkyl Halide (SN2) Salt Sodium Halide (NaX) AcidCatalyzedDehydration cluster_reactants Reactants cluster_products Products (Mixture) Pentanol 1-Pentanol DPE Dipentyl Ether Pentanol->DPE + H⁺, Δ Propanol 1-Propanol PPE This compound Propanol->PPE DPP Dipropyl Ether Propanol->DPP + H⁺, Δ AlkoxymercurationDemercuration cluster_reactants Reactants & Intermediates Alkene 1-Pentene Alcohol 1-Propanol Intermediate Organomercury Intermediate Alcohol->Intermediate Ether Ether Intermediate->Ether + NaBH₄

References

Assessing the Purity of Synthesized Pentyl Propyl Ether: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of key analytical techniques for assessing the purity of synthesized pentyl propyl ether, a common ether solvent and intermediate. We will explore the principles, experimental protocols, and data interpretation for Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and visual workflows.

This compound, also known as 1-propoxypentane, is typically synthesized via the Williamson ether synthesis. This method, while effective, can lead to impurities such as unreacted starting materials (1-pentanol, 1-propanol, propyl halides, or pentyl halides) and byproducts from side reactions like elimination. Therefore, robust analytical methods are required to quantify the purity of the final product.

Comparative Analysis of Analytical Methods

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the need for quantitative or qualitative data, the expected impurities, and the available instrumentation. Below is a comparison of the most common methods for analyzing the purity of this compound.

Analytical Technique Principle Information Provided Advantages Limitations
Gas Chromatography - Flame Ionization Detector (GC-FID) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection via flame ionization.Quantitative data on the relative amounts of volatile components in the sample.High sensitivity for organic compounds, excellent quantitative accuracy and precision.[1][2]Provides limited structural information for unknown impurities.
Gas Chromatography - Mass Spectrometry (GC-MS) Separation of volatile compounds by GC, followed by ionization and mass-to-charge ratio analysis of the fragments.Qualitative identification of components based on their mass spectra and quantitative data.Powerful for identifying unknown impurities by comparing their mass spectra to libraries.[3][4]Can be less quantitative than GC-FID without proper calibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Provides detailed structural information for the main component and impurities. Quantitative NMR (qNMR) can be used for purity assessment.[5]Non-destructive technique, provides unambiguous structural elucidation, and can quantify impurities without the need for identical standards.[5]Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.

Experimental Protocols

Detailed methodologies for each technique are crucial for obtaining reliable and reproducible results.

Gas Chromatography (GC-FID) Protocol

This protocol is designed for the quantitative analysis of this compound and potential volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: A non-polar column such as DB-1 or DB-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating ethers and alcohols.

Reagents:

  • High-purity helium or nitrogen as the carrier gas.

  • High-purity hydrogen and air for the FID.

  • This compound reference standard of known purity.

  • Standards of potential impurities (e.g., 1-pentanol (B3423595), 1-propanol, pentenes).

  • A suitable solvent for sample dilution (e.g., dichloromethane (B109758) or hexane).

Procedure:

  • Sample Preparation: Accurately prepare a solution of the synthesized this compound in the chosen solvent (e.g., 1 mg/mL).

  • Instrument Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas Flow Rate: 1 mL/min (constant flow).

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Calibration: Prepare a series of calibration standards of this compound and expected impurities at different concentrations to determine the response factor for each compound.

  • Data Analysis: The purity is determined by the area percent method, where the peak area of this compound is compared to the total area of all peaks in the chromatogram. For higher accuracy, quantitative analysis should be performed using the calibration curves.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is ideal for the identification and quantification of impurities.

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer.

  • Column: Same as for GC-FID.

Procedure:

  • Sample Preparation: Same as for GC-FID.

  • Instrument Conditions: Follow the GC conditions outlined for GC-FID.

    • Mass Spectrometer Settings:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-350.

      • Scan Speed: 1000 amu/s.

  • Data Analysis: Identify the main peak as this compound by comparing its mass spectrum with a reference spectrum. Identify impurity peaks by searching their mass spectra against a spectral library (e.g., NIST). Quantification can be performed using an internal or external standard method.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol allows for the structural confirmation and quantification of impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Internal standard of known purity for quantitative analysis (e.g., 1,3,5-trimethoxybenzene).

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the synthesized this compound and the internal standard into an NMR tube and dissolve in the deuterated solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum. A ¹³C NMR spectrum can also be acquired for further structural confirmation.

  • Data Analysis:

    • Structural Confirmation: Assign the peaks in the ¹H and ¹³C NMR spectra to the protons and carbons of this compound.

    • Purity Assessment: Integrate the signals corresponding to this compound and any identified impurities. The purity can be calculated by comparing the integral of the product's signals to the sum of all integrals, or more accurately, by using the internal standard.

Data Presentation and Interpretation

Clear presentation of data is essential for comparing the purity of different batches of synthesized this compound.

Gas Chromatography Data

A typical GC-FID or GC-MS chromatogram will show a major peak corresponding to this compound and smaller peaks for any impurities. The retention time is a key parameter for peak identification.

Compound Expected Retention Time (min) Key Mass Fragments (m/z)
1-Propanol~3.531, 29, 42, 59, 60
1-Pentanol~5.842, 55, 70, 88
This compound~7.543, 57, 71, 87, 101, 130 (M+)
Pentenes (byproduct)~2-341, 55, 70

Note: Retention times are estimates and will vary depending on the specific GC conditions and column.

The mass spectrum of this compound would show a molecular ion peak at m/z 130. Common fragments would result from the cleavage of the C-O bonds and alkyl chains. The base peak is often observed at m/z 43, corresponding to the propyl cation.

NMR Spectroscopy Data

The ¹H NMR spectrum provides detailed structural information. For this compound (CH₃CH₂CH₂-O-CH₂CH₂CH₂CH₂CH₃), the expected signals are:

Assignment Chemical Shift (ppm) Multiplicity Integration
O-CH₂ -CH₂-CH₃~3.4Triplet2H
O-CH₂ -(CH₂)₃-CH₃~3.4Triplet2H
O-CH₂-CH₂ -CH₃~1.6Sextet2H
O-CH₂-CH₂ -(CH₂)₂-CH₃~1.5Quintet2H
CH₂-CH₂ -CH₂-CH₃~1.3Sextet2H
CH₃ -CH₂-CH₂-O~0.9Triplet3H
CH₃ -(CH₂)₃-CH₂-O~0.9Triplet3H

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.

Impurities such as unreacted alcohols would show characteristic signals, for example, a broad singlet for the hydroxyl proton and distinct signals for the protons on the carbon bearing the hydroxyl group.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of the purity assessment process.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results & Interpretation Synthesis Williamson Ether Synthesis (e.g., 1-pentanol + propyl bromide) Crude_Product Crude this compound Synthesis->Crude_Product GC_FID GC-FID Analysis Crude_Product->GC_FID GC_MS GC-MS Analysis Crude_Product->GC_MS NMR NMR Spectroscopy Crude_Product->NMR Quantitative_Purity Quantitative Purity (%) GC_FID->Quantitative_Purity GC_MS->Quantitative_Purity Impurity_Identification Impurity Identification GC_MS->Impurity_Identification NMR->Quantitative_Purity NMR->Impurity_Identification Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation

Caption: Workflow for the synthesis and purity assessment of this compound.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Byproducts Pentanol 1-Pentanol Alkoxide Sodium Pentoxide Pentanol->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide Elimination_Product Pentene (Elimination Byproduct) Base->Elimination_Product Propyl_Halide Propyl Halide (e.g., Propyl Bromide) SN2 SN2 Reaction Propyl_Halide->SN2 Propyl_Halide->Elimination_Product E2 Elimination Alkoxide->SN2 Pentyl_Propyl_Ether This compound SN2->Pentyl_Propyl_Ether Salt NaBr SN2->Salt

Caption: Williamson ether synthesis of this compound and potential side reactions.

Conclusion

A multi-faceted approach is often the most effective strategy for comprehensively assessing the purity of synthesized this compound. GC-FID provides excellent quantitative data for known components, while GC-MS is invaluable for identifying unknown impurities. NMR spectroscopy offers detailed structural confirmation and can be a powerful tool for both qualitative and quantitative analysis, particularly for identifying and quantifying isomeric impurities or those that are not amenable to GC analysis. By selecting the appropriate combination of these techniques and following robust experimental protocols, researchers can confidently determine the purity of their synthesized materials, ensuring the reliability and reproducibility of their subsequent experiments.

References

A Comparative Guide to Pentyl Propyl Ether and Other Aliphatic Ethers in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly influence the rate, yield, and selectivity of a chemical reaction. Aliphatic ethers are a class of relatively inert solvents widely employed in organic synthesis due to their ability to dissolve a broad range of nonpolar and polar aprotic compounds. This guide provides a comparative analysis of pentyl propyl ether alongside other common aliphatic ethers, focusing on their performance in two cornerstone reactions: the Williamson ether synthesis and the Grignard reaction.

Physical Properties: A Foundation for Solvent Selection

The physicochemical properties of a solvent are the primary determinants of its suitability for a specific application. Ethers are characterized by an sp3 hybridized oxygen atom bonded to two alkyl groups, which results in a bent molecular geometry and a slight dipole moment.[1] Unlike alcohols, ethers lack a hydroxyl group, meaning they cannot engage in intermolecular hydrogen bonding with themselves. This leads to lower boiling points compared to alcohols of similar molecular weight.[1][2] However, the oxygen atom's lone pairs can act as hydrogen bond acceptors, allowing for solubility of polar compounds.[2]

The choice of an ether solvent often involves a trade-off between boiling point, solvating ability, and safety. For instance, the low boiling point of diethyl ether makes it easy to remove post-reaction, but its high volatility and tendency to form explosive peroxides are significant drawbacks.[3][4] Higher molecular weight ethers like this compound and dibutyl ether offer the advantage of higher boiling points, allowing for reactions to be conducted at elevated temperatures.[5][6]

Below is a table summarizing the key physical properties of this compound and other commonly used aliphatic ethers.

EtherMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Water Solubility
This compound C₈H₁₈O130.23130-132[6]~ -71[6]~ 0.8[6]Limited[6]
Diethyl EtherC₄H₁₀O74.1234.6[3][4]-116.30.713[7]6.05 g/100 mL[3]
Diisopropyl EtherC₆H₁₄O102.1768-69[8]-85.5[8]0.725 (at 25°C)[8]0.9 g/100 mL[8]
Dibutyl EtherC₈H₁₈O130.23142-143[5][9]-98[5][9]0.769[10]0.03 g/100 mL[9]
Methyl tert-Butyl Ether (MTBE)C₅H₁₂O88.1555.2[11][12]-109[12]0.741[11]4.8 g/100 mL[13]

Performance in Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide.[14] The choice of solvent is critical as it influences the nucleophilicity of the alkoxide and the overall reaction rate.

Polar aprotic solvents are generally favored for S(_N)2 reactions as they can solvate the cation of the alkoxide, leaving the anionic nucleophile more "naked" and reactive.[6] While highly polar aprotic solvents like DMF and DMSO are often used, ethereal solvents can also be effective, particularly when the parent alcohol of the alkoxide is used as the solvent.[13]

In the context of the Williamson synthesis, this compound, with its moderate polarity and aprotic nature, can serve as a suitable solvent, particularly for reactions requiring higher temperatures than those achievable with diethyl ether or THF. Its higher boiling point can help to drive the reaction to completion. The general trend for solvent suitability in Williamson ether synthesis is that polar aprotic solvents enhance the reaction rate.[15]

Williamson_Ether_Synthesis_Workflow start Start: Synthesize an Ether (R-O-R') choose_reactants Choose Reactants: Alcohol (R-OH) and Alkyl Halide (R'-X) start->choose_reactants sn2_considerations Consider SN2 Limitations: - R'-X should be methyl or primary - Avoid bulky reactants choose_reactants->sn2_considerations deprotonation Deprotonation of Alcohol to form Alkoxide (R-O⁻) sn2_considerations->deprotonation solvent_choice Select Solvent deprotonation->solvent_choice polar_aprotic Polar Aprotic (e.g., DMF, DMSO) - Enhances nucleophilicity - Faster reaction rates solvent_choice->polar_aprotic For speed ethereal_solvent Ethereal Solvent (e.g., THF, this compound) - Good for solubility - Higher boiling point ethers for slower reactions solvent_choice->ethereal_solvent For specific temperature control parent_alcohol Parent Alcohol (R-OH) - Traditional method - Can be less efficient solvent_choice->parent_alcohol Classic approach reaction Run Reaction: Alkoxide + Alkyl Halide -> Ether polar_aprotic->reaction ethereal_solvent->reaction parent_alcohol->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Distillation) workup->purification product Final Ether Product (R-O-R') purification->product

Williamson Ether Synthesis Workflow
Experimental Protocol: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of this compound.

Materials:

Procedure:

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-pentanol (1 equivalent) to anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Nucleophilic Substitution: Add 1-bromopropane (1 equivalent) dropwise to the solution of the sodium pentoxide.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by fractional distillation to yield this compound.

Performance in Grignard Reactions

Grignard reactions are a fundamental tool for carbon-carbon bond formation, involving the reaction of an organomagnesium halide (Grignard reagent) with an electrophile. Ethereal solvents are essential for the formation and stability of Grignard reagents. The lone pairs on the ether's oxygen atom coordinate with the magnesium, stabilizing the reagent and keeping it in solution.[16]

The choice of ether can impact the initiation and outcome of the Grignard reaction. Diethyl ether is a traditional solvent due to its ability to effectively solvate the Grignard reagent.[16] However, its low boiling point limits the reaction temperature. Tetrahydrofuran (THF) is another common choice, with a higher boiling point and better solvating ability for some substrates.

Grignard_Solvent_Selection start Start: Prepare Grignard Reagent reactivity Assess Reactivity of Organic Halide start->reactivity high_reactivity High Reactivity (e.g., Alkyl Iodides, Benzyl Halides) reactivity->high_reactivity High low_reactivity Low Reactivity (e.g., Aryl Chlorides, Vinyl Halides) reactivity->low_reactivity Low diethyl_ether Diethyl Ether - Low boiling point (35 °C) - Easy removal - High volatility high_reactivity->diethyl_ether thf Tetrahydrofuran (THF) - Higher boiling point (66 °C) - Better solvating power - Water miscible high_reactivity->thf high_boiling_ether High-Boiling Ether (e.g., this compound, Dibutyl Ether) - Boiling point > 100 °C - For sluggish reactions low_reactivity->high_boiling_ether green_solvent Greener Alternative (e.g., 2-MeTHF, CPME) - Higher boiling point - Improved safety profile low_reactivity->green_solvent reaction_setup Set up Reaction under Anhydrous Conditions diethyl_ether->reaction_setup thf->reaction_setup high_boiling_ether->reaction_setup green_solvent->reaction_setup initiation Initiate Reaction (may require heating or activators) reaction_setup->initiation addition Add Electrophile initiation->addition product Final Product addition->product

Grignard Reaction Solvent Selection
Experimental Protocol: Preparation of a Grignard Reagent

This protocol provides a general method for preparing a Grignard reagent, adaptable for different ether solvents.

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide (e.g., bromobenzene)

  • Anhydrous ether solvent (e.g., diethyl ether, THF, or this compound)

  • Iodine crystal (as an initiator)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equivalents) in the flask.

  • Initiation: Add a single crystal of iodine to the flask. In the dropping funnel, prepare a solution of the alkyl/aryl halide (1 equivalent) in a small portion of the anhydrous ether solvent.

  • Add a small amount of the halide solution to the magnesium turnings. The reaction is initiated upon the disappearance of the iodine color and the observation of bubbling. Gentle warming may be necessary.

  • Formation: Once the reaction begins, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at the appropriate temperature (reflux for diethyl ether or THF, higher for this compound) for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • The resulting Grignard reagent is then ready for reaction with a suitable electrophile.

Ethers in Biological Systems

While simple aliphatic ethers like this compound are primarily used as synthetic solvents, the ether linkage is a critical structural feature in a class of biomolecules known as ether lipids. These lipids play significant roles in cellular signaling and membrane structure.[17] For instance, plasmalogens, a type of ether lipid, are involved in protecting cells against oxidative stress. It is important to note that the direct involvement of simple, volatile aliphatic ethers as signaling molecules in biological pathways has not been established. Their biological effects are primarily associated with their anesthetic properties at high concentrations.

Conclusion

The selection of an aliphatic ether as a solvent is a multifaceted decision that requires consideration of the specific reaction, desired temperature, and safety protocols. This compound emerges as a valuable alternative to more volatile ethers like diethyl ether when higher reaction temperatures are required, offering a balance of moderate polarity and a higher boiling point. While direct comparative data for this compound in many reactions is still emerging, its physical properties position it as a useful solvent for a range of applications in organic synthesis, particularly for Grignard and Williamson ether syntheses that benefit from elevated temperatures. As the field of chemistry moves towards greener and safer practices, the evaluation of less volatile and less peroxide-forming ethers like this compound is of increasing importance.

References

Quantitative Analysis of Pentyl Propyl Ether: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of pentyl propyl ether in various mixtures is critical for process control, quality assurance, and safety assessment in numerous research and industrial applications, including its potential use as a solvent or reagent in drug development. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of this compound, offering detailed experimental protocols, performance data, and a comparative summary to aid in method selection.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the complexity of the sample matrix, the required sensitivity, the desired accuracy and precision, and the available instrumentation. This guide focuses on three distinct methods: Gas Chromatography with Flame Ionization Detection (GC-FID), a widely used and robust technique; Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a powerful primary ratio method; and the Zeisel titration, a classic chemical method.

Parameter Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID) Quantitative ¹H-NMR (qNMR) Spectroscopy Zeisel Titration
Principle Chromatographic separation of volatile compounds followed by detection based on the ionization of organic compounds in a hydrogen flame.The integral of a specific NMR signal is directly proportional to the number of corresponding nuclei, allowing for quantification against an internal standard.Cleavage of the ether linkage with hydriodic acid to form an alkyl iodide, which is then quantified by titration.
Sample Throughput High (with autosampler)ModerateLow
Selectivity High (with appropriate column and conditions)High (depends on spectral resolution)Low (quantifies total alkoxy groups)
Matrix Effects Can be significant, often mitigated by headspace sampling.Can be minimized by appropriate solvent and internal standard selection.Highly susceptible to interfering substances.
Linearity Excellent (typically R² > 0.99)Excellent (inherently linear)Not applicable (single-point determination)
Accuracy High (typically 90-110% recovery)Very High (can be a primary method)Moderate to High (can be affected by reaction yield)
Precision High (RSD < 5%)Very High (RSD < 2%)Moderate (RSD 5-10%)
Limit of Detection (LOD) Low (µg/mL to ng/mL range)Moderate (mg/mL to µg/mL range)High (mg level)
Limit of Quantification (LOQ) Low (µg/mL to ng/mL range)Moderate (mg/mL to µg/mL range)High (mg level)
Primary Use Case Routine quality control, residual solvent analysis, analysis of complex mixtures.Purity determination of reference standards, quantification in simple mixtures, structural confirmation.Gross quantification of alkoxy groups in pure or simple mixtures.

Experimental Protocols

Method 1: Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID)

This method is highly suitable for the routine quantitative analysis of this compound in liquid or solid matrices. Headspace sampling minimizes matrix effects by introducing only the volatile components into the GC system.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a headspace autosampler.

  • Capillary column: A non-polar or medium-polarity column is recommended, such as a DB-5 (5% phenyl-methylpolysiloxane) or DB-624 (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.8 µm film thickness.

Reagents and Materials:

  • This compound, analytical standard grade.

  • Solvent for standards and samples (e.g., Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)).

  • Helium or Nitrogen (carrier gas), Hydrogen (FID), and compressed air (FID).

  • 20 mL headspace vials with PTFE-lined septa and aluminum caps.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. From the stock solution, prepare a series of calibration standards covering the expected concentration range of the samples.

  • Sample Preparation: Accurately weigh a known amount of the sample into a headspace vial. Add a fixed volume of the solvent. For solid samples, ensure they are fully dissolved or dispersed.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 - 100 °C

    • Vial Equilibration Time: 15 - 30 minutes

    • Loop Temperature: 90 - 110 °C

    • Transfer Line Temperature: 100 - 120 °C

    • Vial Pressurization: 10 - 15 psi

  • GC-FID Parameters:

    • Injector Temperature: 250 °C

    • Split Ratio: 10:1 to 20:1

    • Carrier Gas Flow Rate: 1-2 mL/min

    • Oven Temperature Program: Initial temperature of 40-50 °C held for 5 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 200-240 °C.

    • Detector Temperature: 250 - 300 °C

  • Data Analysis: Identify the this compound peak based on its retention time, which is determined by injecting a known standard. Quantify the amount of this compound in the sample using an external standard calibration curve constructed by plotting the peak area versus the concentration of the standards.

Performance Data (Based on similar ethers):

  • Linearity: R² > 0.995 over a concentration range of 1 - 500 µg/mL.

  • Accuracy: Recovery of 95 - 105%.

  • Precision: Relative Standard Deviation (RSD) < 5%.

  • LOD: 0.1 - 1 µg/mL.

  • LOQ: 0.5 - 5 µg/mL.

Method 2: Quantitative ¹H-NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the quantification of a substance by relating the integral of its NMR signal to that of a certified internal standard. It is particularly useful for purity assignments of reference materials and for the analysis of simpler mixtures.

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

Reagents and Materials:

  • This compound sample.

  • Certified internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene, or dimethyl sulfone). The standard should have signals that do not overlap with the analyte signals.

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of the this compound sample and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H-NMR spectrum with parameters optimized for quantitative analysis. This includes a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full magnetization recovery.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1 for the signals to be integrated).

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, characteristic signals would be the triplets corresponding to the -O-CH₂- groups.

  • Calculation: The concentration of this compound is calculated using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • C = Concentration/Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Expected Performance:

  • Linearity: Inherently linear.

  • Accuracy: High, as it is a primary ratio method.

  • Precision: High, with RSD typically below 2%.

  • LOD/LOQ: Dependent on the magnetic field strength and the number of scans, but generally in the mg/mL to high µg/mL range.

Method 3: Zeisel Titration

The Zeisel method is a classic chemical method for the determination of alkoxy groups.[1] It involves the cleavage of the ether by hydriodic acid (HI) to form the corresponding alkyl iodides, which are then distilled and quantified.[1]

Instrumentation:

  • Zeisel reaction and distillation apparatus.

  • Burette and standard laboratory glassware.

Reagents and Materials:

Procedure:

  • Reaction: A precisely weighed amount of the this compound sample is placed in the reaction flask with acetic anhydride and hydriodic acid. The apparatus is purged with an inert gas (CO₂ or N₂).

  • Distillation: The mixture is heated, causing the cleavage of the ether and the formation of propyl iodide and pentyl iodide. These volatile alkyl iodides are distilled over into a receiver flask containing a known amount of silver nitrate solution.

  • Precipitation: The alkyl iodides react with silver nitrate to form a precipitate of silver iodide (AgI).

  • Titration: The excess silver nitrate in the receiver flask is then back-titrated with a standardized solution of potassium thiocyanate (B1210189) using a ferric ammonium (B1175870) sulfate (B86663) indicator.

  • Calculation: The amount of this compound is calculated based on the amount of silver nitrate consumed in the precipitation reaction. Each mole of this compound will produce one mole of propyl iodide and one mole of pentyl iodide, which in turn react with two moles of silver nitrate.

Expected Performance:

  • Applicability: Best suited for relatively pure samples or simple mixtures where this compound is the only component containing alkoxy groups.

  • Accuracy: Can be high if the reaction and distillation proceed to completion.

  • Precision: Moderate, with RSDs typically in the range of 5-10%.

  • Selectivity: Low, as it will quantify all alkoxy groups present in the sample.

Visualizations

Experimental_Workflow_GC_FID cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-FID Analysis cluster_data Data Processing Sample Weigh Sample Solvent Add Solvent Sample->Solvent Standard Prepare Standards Standard->Solvent Vial Seal Headspace Vial Solvent->Vial Headspace Equilibrate & Inject Vial->Headspace GC Chromatographic Separation Headspace->GC FID Detection GC->FID Integration Peak Integration FID->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 1. Experimental workflow for the quantitative analysis of this compound using HS-GC-FID.

qNMR_Workflow A Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire 1H-NMR Spectrum B->C D Process Spectrum (Phase, Baseline) C->D E Integrate Analyte & Standard Signals D->E F Calculate Concentration/Purity E->F

Figure 2. Step-by-step workflow for quantitative analysis using ¹H-NMR (qNMR) spectroscopy.

Zeisel_Titration_Logic Ether This compound Cleavage Ether Cleavage Ether->Cleavage HI Hydriodic Acid HI->Cleavage AlkylIodides Propyl Iodide & Pentyl Iodide Cleavage->AlkylIodides Distillation Distillation AlkylIodides->Distillation Precipitation AgI Precipitation Distillation->Precipitation AgNO3_excess Excess AgNO3 Solution AgNO3_excess->Precipitation AgNO3_remaining Remaining AgNO3 Precipitation->AgNO3_remaining Titration Back-Titration with KSCN AgNO3_remaining->Titration Quantification Quantification of Ether Titration->Quantification

Figure 3. Logical relationship diagram for the Zeisel titration method.

References

Performance Evaluation of Pentyl Propyl Ether as a Solvent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance evaluation of pentyl propyl ether as a solvent, presenting a comparative analysis with other commonly used ether solvents. The information is intended to assist researchers, scientists, and professionals in drug development in making informed decisions regarding solvent selection. The guide details the physicochemical properties of these solvents, outlines the experimental protocols for their evaluation, and offers a qualitative comparison of their typical applications.

Comparative Analysis of Physicochemical Properties

The selection of an appropriate solvent is critical for the success of chemical reactions, extractions, and various other processes. The performance of a solvent is dictated by its physical and chemical properties. This section provides a quantitative comparison of key physicochemical properties of this compound and several alternative ether solvents: diethyl ether, tetrahydrofuran (B95107) (THF), methyl tert-butyl ether (MTBE), dipropyl ether, and dibutyl ether.

PropertyThis compoundDiethyl EtherTetrahydrofuran (THF)Methyl tert-Butyl Ether (MTBE)Dipropyl EtherDibutyl Ether
Molecular Formula C₈H₁₈OC₄H₁₀OC₄H₈OC₅H₁₂OC₆H₁₄OC₈H₁₈O
Molecular Weight ( g/mol ) 130.2374.1272.1188.15102.17130.23
Boiling Point (°C) 130-132[1]34.66655.288-90[2]142-143[3][4]
Melting Point (°C) ~ -71[1]-116.3-108.4-109-123[2]-98[3][4]
Density (g/cm³ at 20°C) ~ 0.8[1]0.7130.8890.740.736[2]0.764[3][4]
Vapor Pressure (kPa at 20°C) ~ 0.945 (7.09 mmHg)[1]58.717.326.87.33 (55 mmHg)[2]0.64 (4.8 mmHg)[4][5]
Water Solubility Limited6.9 g/100 mL (20°C)Miscible4.2 g/100 mL (20°C)Slightly soluble[2]0.113 g/L (20°C)[3]
Log P (Octanol/Water) ~ 2.60.890.451.05~1.93.35[6]

Note: The properties of common solvents can be found in numerous chemical handbooks and databases. The data for diethyl ether, THF, and MTBE are widely established and readily available.

Performance in Applications: A Qualitative Overview

While direct quantitative comparative data on the performance of this compound in specific applications is limited in publicly available literature, its physicochemical properties allow for a qualitative assessment of its potential uses relative to other ether solvents.

  • Grignard Reactions: Dibutyl ether is a known solvent for Grignard syntheses.[7] Given its structural similarity, this compound could also be a suitable solvent for such reactions, particularly when a higher boiling point than diethyl ether or THF is desired to allow for higher reaction temperatures.

  • Extractions: The limited water solubility and hydrophobicity of this compound, as indicated by its positive log P value, suggest its utility as an extraction solvent for organic compounds from aqueous solutions.[1] Its higher boiling point compared to diethyl ether would result in lower solvent losses during extraction and subsequent removal. The choice of solvent can significantly impact extraction yield depending on the polarity of the target compounds.[8][9][10]

  • General Organic Synthesis: this compound's relatively low reactivity under standard conditions makes it a stable medium for a variety of organic reactions where a moderately polar, aprotic environment is required.[1] Its boiling point of 130-132°C allows for a wider range of reaction temperatures compared to lower-boiling ethers like diethyl ether and THF.

Experimental Protocols

This section provides detailed methodologies for the determination of key solvent properties, based on internationally recognized standards.

Density Determination (Based on ASTM D4052)

Objective: To determine the density of a liquid solvent using a digital density meter.[11][12][13]

Apparatus:

  • Digital density meter with an oscillating U-tube.[11][13]

  • Syringe or automated sampler for sample injection.

  • Thermostatically controlled bath to maintain the sample at the desired temperature.

Procedure:

  • Calibration: Calibrate the digital density meter with two reference standards of known density (e.g., dry air and distilled water).

  • Sample Preparation: Ensure the solvent sample is homogeneous and free of air bubbles.

  • Sample Injection: Introduce a small volume (approximately 1-2 mL) of the solvent into the oscillating sample tube of the density meter.[11]

  • Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.[11] This frequency is then used to calculate the density of the solvent at the specified temperature.

  • Data Recording: Record the density value displayed by the instrument.

Boiling Point Determination (Based on OECD 103)

Objective: To determine the boiling point of a liquid solvent.[14][15][16][17][18]

Apparatus:

  • Ebulliometer or a similar apparatus for boiling point determination.

  • Calibrated thermometer.

  • Heating mantle or oil bath.

Procedure (using the Siwoloboff method as an example):

  • Sample Preparation: Place a small amount of the solvent into a sample tube.

  • Capillary Insertion: Invert a sealed capillary tube into the sample tube.

  • Heating: Heat the sample tube in a controlled manner.

  • Observation: Observe the stream of bubbles emerging from the open end of the capillary tube.

  • Cooling and Measurement: Remove the heat source and record the temperature at which the liquid begins to enter the capillary tube. This temperature is the boiling point of the solvent.[14]

Kinematic Viscosity Determination (Based on ASTM D445)

Objective: To determine the kinematic viscosity of a liquid solvent by measuring the time for a volume of the liquid to flow under gravity through a calibrated glass capillary viscometer.[19][20][21][22][23]

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ostwald or Ubbelohde type).

  • Constant temperature bath.

  • Stopwatch.

Procedure:

  • Sample Preparation: Filter the solvent to remove any particulate matter.

  • Viscometer Charging: Introduce a precise volume of the solvent into the viscometer.

  • Thermal Equilibration: Place the viscometer in the constant temperature bath until the sample reaches the desired temperature.

  • Flow Measurement: Draw the liquid up through the capillary to a point above the upper timing mark.

  • Timing: Measure the time it takes for the liquid meniscus to pass from the upper to the lower timing mark.

  • Calculation: Calculate the kinematic viscosity by multiplying the flow time by the calibration constant of the viscometer.

Vapor Pressure Determination (Based on OECD 104)

Objective: To determine the vapor pressure of a liquid solvent at different temperatures.[24][25][26][27][28]

Apparatus:

  • Apparatus for one of the accepted methods (e.g., static method, dynamic method, isoteniscope method).

  • Pressure measuring device.

  • Thermostatically controlled bath.

Procedure (using the static method as an example):

  • Sample Degassing: Degas the solvent sample to remove dissolved gases.

  • Equilibration: Place the degassed sample in a thermostatically controlled container and allow it to reach thermal equilibrium at the desired temperature.

  • Pressure Measurement: Measure the pressure of the vapor in equilibrium with the liquid using a suitable pressure measuring device.

  • Repeat at Different Temperatures: Repeat the measurement at various temperatures to obtain a vapor pressure curve.

Partition Coefficient (n-octanol/water) Determination (Based on OECD 117)

Objective: To determine the n-octanol/water partition coefficient (Log P) of a substance using High-Performance Liquid Chromatography (HPLC).[29][30][31][32][33]

Apparatus:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Reverse-phase HPLC column.

  • Mobile phase (e.g., methanol/water mixture).

  • Reference substances with known Log P values.

Procedure:

  • Calibration: Create a calibration curve by injecting reference substances with known Log P values and recording their retention times.

  • Sample Analysis: Dissolve the this compound in the mobile phase and inject it into the HPLC system.

  • Retention Time Measurement: Determine the retention time of the this compound.

  • Log P Calculation: Use the calibration curve to determine the Log P value of the this compound based on its retention time.

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting a suitable solvent, considering this compound and its alternatives.

Solvent_Selection_Workflow start Define Application Requirements (e.g., Reaction Type, Temperature, Polarity) phys_props Evaluate Physicochemical Properties - Boiling Point - Melting Point - Density - Polarity start->phys_props comparison Comparative Analysis phys_props->comparison safety Assess Safety & Environmental Impact - Flammability - Toxicity - Environmental Fate safety->comparison cost Consider Cost and Availability cost->comparison ppe This compound ppe->comparison alternatives Alternative Solvents (Diethyl Ether, THF, MTBE, etc.) alternatives->comparison testing Perform Small-Scale Experimental Validation comparison->testing selection Select Optimal Solvent testing->selection

Caption: A workflow for solvent selection.

Conclusion

This compound presents itself as a viable alternative to more common ether solvents, particularly in applications requiring a higher boiling point and moderate polarity. Its physicochemical properties, such as a wide liquid range and limited water solubility, make it suitable for various synthetic and extractive processes. However, the selection of an optimal solvent necessitates a thorough evaluation of all relevant properties, including safety, environmental impact, and cost, in the context of the specific application. The experimental protocols outlined in this guide provide a framework for conducting such evaluations in a standardized and reproducible manner. Further research generating direct comparative performance data in specific chemical transformations would be invaluable for solidifying the position of this compound in the solvent selection landscape.

References

A Comparative Guide to the Reactivity of Primary vs. Secondary Alkyl Halides in Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Williamson ether synthesis, a cornerstone of organic synthesis for the formation of a carbon-oxygen-carbon bond, exhibits a marked difference in efficacy when employing primary versus secondary alkyl halides. This guide provides an objective comparison of their reactivity, supported by experimental data, to inform substrate selection and reaction design in research and development settings. The fundamental divergence in reactivity stems from the competition between the desired S_N2 (bimolecular nucleophilic substitution) pathway, leading to ether formation, and the often-unwanted E2 (bimolecular elimination) pathway, which yields an alkene byproduct.

Executive Summary of Reactivity

Primary alkyl halides are superior substrates for the Williamson ether synthesis, consistently affording high yields of the corresponding ether. Their low steric hindrance around the electrophilic carbon atom facilitates the backside attack by the alkoxide nucleophile, which is characteristic of the S_N2 mechanism.[1][2]

In stark contrast, secondary alkyl halides are significantly less reactive towards substitution and are highly susceptible to elimination.[2][3] The increased steric bulk around the reaction center hinders the S_N2 pathway, allowing the competing E2 elimination to dominate, especially in the presence of a strong base such as an alkoxide.[4][5] This results in the formation of an alkene as the major product and a correspondingly low yield of the desired ether.[2][3]

Comparative Performance Data

The following table summarizes the typical product distribution observed when reacting primary and secondary alkyl halides with an alkoxide under conditions conducive to the Williamson ether synthesis.

Alkyl Halide TypeSubstrate ExampleAlkoxideMajor ProductEther (S_N2) YieldAlkene (E2) YieldReference
Primary 1-Bromopropane (B46711)Sodium MethoxideMethyl n-propyl etherHigh (typically >85%)Low (typically <15%)[6]
Secondary 2-Bromopropane (B125204)Sodium EthoxidePropeneLow (e.g., ~21%)High (e.g., ~79%)[4]
Secondary 2-BromobutaneSodium Ethoxide (at 25°C)But-2-ene~18%~82%[4]

Reaction Pathways and Logical Relationships

The choice between a primary and a secondary alkyl halide dictates the predominant reaction pathway. The following diagram illustrates this critical relationship.

G cluster_primary Primary Alkyl Halide cluster_secondary Secondary Alkyl Halide p_start Primary Alkyl Halide + Alkoxide (R-O⁻) p_sn2 SN2 Pathway (Favored) p_start->p_sn2 Low Steric Hindrance p_product High Yield of Ether (R-O-R') p_sn2->p_product s_start Secondary Alkyl Halide + Alkoxide (R-O⁻) s_e2 E2 Pathway (Major) s_start->s_e2 High Steric Hindrance s_sn2 SN2 Pathway (Minor) s_start->s_sn2 Sterically Hindered s_alkene High Yield of Alkene s_e2->s_alkene s_ether Low Yield of Ether s_sn2->s_ether

Figure 1. Reaction pathways for primary vs. secondary alkyl halides in ether synthesis.

Experimental Protocols

The following is a generalized experimental protocol for a comparative study of the Williamson ether synthesis using a primary and a secondary alkyl halide.

Objective: To compare the product yields of the reaction between sodium ethoxide and 1-bromopropane (primary) versus 2-bromopropane (secondary).

Materials:

  • Ethanol (B145695) (anhydrous)

  • Sodium metal

  • 1-Bromopropane

  • 2-Bromopropane

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal (1.0 equivalent) to anhydrous ethanol (sufficient volume to act as solvent) at 0 °C. Allow the reaction to proceed until all the sodium has dissolved. This creates a solution of sodium ethoxide in ethanol.

  • Reaction Setup: Assemble two separate reaction apparatuses, each consisting of a round-bottom flask equipped with a reflux condenser.

  • Addition of Alkyl Halide:

    • To one flask, add the freshly prepared sodium ethoxide solution.

    • To the second flask, add an identical volume of the sodium ethoxide solution.

    • To the first flask, add 1-bromopropane (1.0 equivalent) dropwise at room temperature.

    • To the second flask, add 2-bromopropane (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat both reaction mixtures to reflux for a specified period (e.g., 2 hours).

  • Workup:

    • Cool the reaction mixtures to room temperature.

    • Carefully quench any unreacted sodium by the slow addition of water.

    • Transfer the mixture to a separatory funnel and add diethyl ether and water.

    • Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Analysis: Analyze the crude product mixtures by GC-MS to determine the relative ratio of the ether product to the alkene byproduct in each reaction. Isolate the products by distillation or column chromatography to determine the isolated yields.

Experimental Workflow

The following diagram outlines the key steps in a comparative experimental study.

G prep_alkoxide Prepare Sodium Ethoxide in Anhydrous Ethanol react_primary React with 1-Bromopropane prep_alkoxide->react_primary react_secondary React with 2-Bromopropane prep_alkoxide->react_secondary reflux Reflux for 2 hours react_primary->reflux react_secondary->reflux workup Aqueous Workup and Extraction reflux->workup analysis GC-MS Analysis of Product Ratios workup->analysis purification Purification by Distillation workup->purification yield_determination Determine Isolated Yields analysis->yield_determination purification->yield_determination

Figure 2. Experimental workflow for comparing alkyl halide reactivity.

Conclusion

The experimental evidence overwhelmingly supports the selection of primary alkyl halides over secondary alkyl halides for efficient ether synthesis via the Williamson method. The propensity of secondary alkyl halides to undergo E2 elimination significantly compromises the yield of the desired ether product, often rendering it the minor component of the product mixture. For synthetic planning in drug development and other research areas where high yields and clean reactions are paramount, the use of a primary alkyl halide and the corresponding (potentially more complex) alkoxide is the strategically sound approach.

References

A Comparative Guide to the Reaction Kinetics of Pentyl Propyl Ether Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics for the formation of pentyl propyl ether, a representative simple ether. The synthesis of ethers is a fundamental process in organic chemistry, with applications in solvent production, pharmaceuticals, and various other chemical industries. Understanding the kinetics of these reactions is crucial for process optimization, yield maximization, and ensuring product purity. This document details the prevalent Williamson ether synthesis and compares it with alternative methods, providing experimental protocols and kinetic insights.

Comparison of Ether Synthesis Methods

The formation of this compound can be achieved through several synthetic routes. The Williamson ether synthesis is the most common and versatile method. However, alternatives such as acid-catalyzed dehydration of alcohols and alkoxymercuration-demercuration of alkenes offer different advantages and are suitable under specific conditions.

Synthesis Method Reactants General Reaction Rate Key Kinetic Influences Primary Advantages Primary Limitations
Williamson Ether Synthesis Sodium pentoxide + Propyl iodide (or Pentyl iodide + Sodium propoxide)Second-order kinetics[1][2][3]Concentration of reactants, steric hindrance, solvent polarity, leaving group ability[4]High versatility for asymmetrical ethers, mild reaction conditions.[5][6]Prone to elimination side reactions with secondary/tertiary alkyl halides.[7]
Acid-Catalyzed Dehydration 1-Pentanol + 1-PropanolDependent on alcohol structure and reaction temperature[8]Catalyst concentration, temperature.Utilizes readily available alcohols, suitable for symmetrical ethers.[8]Risk of alkene formation, especially with secondary/tertiary alcohols; can produce a mixture of ethers with asymmetrical starting alcohols.[8]
Alkoxymercuration-Demercuration 1-Pentene + Propanol (or Propene + Pentanol)Generally fast, with mercuration often completing in minutes[9]Alkene and alcohol structure.Avoids carbocation rearrangements, follows Markovnikov's rule, yielding a specific constitutional isomer.[9][10]Use of toxic mercury reagents.

Reaction Pathways and Mechanisms

Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism.[6] In the context of this compound, this involves the reaction of an alkoxide with an alkyl halide. Two primary pathways are possible:

  • Pathway A: Sodium pentoxide reacting with a propyl halide (e.g., propyl iodide).

  • Pathway B: Sodium propoxide reacting with a pentyl halide (e.g., pentyl iodide).

Both pathways involve a backside attack of the nucleophilic alkoxide on the electrophilic carbon of the alkyl halide, leading to an inversion of stereochemistry if the carbon is chiral. The reaction rate is dependent on the concentration of both the alkoxide and the alkyl halide.[1][3]

Williamson_Synthesis cluster_pathway_A Pathway A cluster_pathway_B Pathway B Sodium Pentoxide Sodium Pentoxide Pentyl Propyl Ether_A This compound Sodium Pentoxide->Pentyl Propyl Ether_A SN2 Reaction Propyl Iodide Propyl Iodide Propyl Iodide->Pentyl Propyl Ether_A Sodium Iodide_A Sodium Iodide Sodium Propoxide Sodium Propoxide Pentyl Propyl Ether_B This compound Sodium Propoxide->Pentyl Propyl Ether_B SN2 Reaction Pentyl Iodide Pentyl Iodide Pentyl Iodide->Pentyl Propyl Ether_B Sodium Iodide_B Sodium Iodide Acid_Catalyzed_Dehydration Alcohols 1-Pentanol + 1-Propanol Protonation Protonation of Alcohol (H+) Alcohols->Protonation Protonated_Alcohol Protonated Alcohol (Good Leaving Group) Protonation->Protonated_Alcohol SN2_Attack SN2 Attack by Second Alcohol Protonated_Alcohol->SN2_Attack Ether_Mixture Mixture of Ethers: - this compound - Dipentyl Ether - Dipropyl Ether SN2_Attack->Ether_Mixture Alkoxymercuration_Demercuration Alkene_Alcohol 1-Pentene + Propanol Step1 1. Hg(OAc)2 Alkene_Alcohol->Step1 Intermediate Organomercury Intermediate Step1->Intermediate Step2 2. NaBH4 Intermediate->Step2 Ether This compound Step2->Ether

References

Validating the Structure of Pentyl Propyl Ether with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal determination of a molecule's structure is a cornerstone of chemical research and development. While one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy provides foundational information, complex molecules or those with overlapping signals necessitate more advanced techniques. This guide provides a detailed comparison of how two-dimensional (2D) NMR experiments, specifically Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to rigorously validate the structure of pentyl propyl ether.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following outlines the standard protocols for acquiring the 2D NMR data discussed.

Sample Preparation:

A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., 0.6 mL of chloroform-d, CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.

NMR Data Acquisition:

All spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H-¹H COSY: The COSY experiment is a homonuclear 2D technique that identifies protons that are spin-spin coupled, typically through two or three bonds.[1][2] The spectrum displays the ¹H NMR spectrum on both axes. Cross-peaks appear off the diagonal, indicating which protons are coupled to each other.[2] A standard gradient-enhanced COSY (gCOSY) pulse sequence is used. Key parameters include a spectral width covering the entire proton chemical shift range, a sufficient number of increments in the indirect dimension (t₁), and an adequate number of scans per increment to achieve a good signal-to-noise ratio.

  • ¹H-¹³C HSQC: The HSQC experiment is a heteronuclear 2D technique that correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond C-H coupling).[3][4] The resulting spectrum has the ¹H NMR spectrum on one axis and the ¹³C NMR spectrum on the other.[5] A standard gradient-enhanced HSQC pulse sequence with sensitivity enhancement is employed. The spectral widths for both the proton and carbon dimensions are set to encompass all expected signals. The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz to optimize signal intensity for the aliphatic carbons in this compound.

Structural Validation of this compound

The structure of this compound (1-propoxypentane) is CH₃CH₂CH₂CH₂CH₂-O-CH₂CH₂CH₃.[6] For clarity in the following discussion, the carbon and attached protons of the pentyl and propyl chains are labeled as follows:

Pentyloxy group: O-C(a)-C(b)-C(c)-C(d)-C(e) Propyl group: O-C(a')-C(b')-C(c')

¹H-¹H COSY: Mapping the Proton Connectivity

The COSY spectrum reveals the connectivity of protons within the pentyl and propyl chains. The protons on carbons adjacent to the oxygen (H-a and H-a') are expected to be the most downfield due to the oxygen's electron-withdrawing effect, typically in the 3.4-4.5 ppm range.[7]

Expected COSY Correlations:

  • A cross-peak will connect the signal for H-a with H-b, confirming their adjacency.

  • A correlation will be observed between H-b and H-c.

  • A correlation will be seen between H-c and H-d.

  • A final correlation in the pentyl chain will exist between H-d and H-e.

  • Similarly, for the propyl chain, a cross-peak will connect H-a' and H-b'.

  • A correlation between H-b' and H-c' will also be present.

Crucially, no correlation is expected between any proton on the pentyl chain and any proton on the propyl chain, as they are separated by the oxygen atom, which is more than the typical 2-3 bond coupling distance observed in COSY.

COSY_Correlations cluster_pentyl Pentyl Chain cluster_propyl Propyl Chain H-e H-e H-d H-d H-e->H-d H-c H-c H-d->H-c H-b H-b H-c->H-b H-a H-a H-b->H-a O O H-a->O H-c' H-c' H-b' H-b' H-c'->H-b' H-a' H-a' H-b'->H-a' H-a'->O

Fig. 1: Expected ¹H-¹H COSY correlations for this compound.
¹H-¹³C HSQC: Assigning Proton-Carbon Pairs

The HSQC spectrum provides unambiguous one-bond correlations between each proton and its attached carbon. This is instrumental in assigning the carbon signals based on the already assigned proton signals from the 1D and COSY spectra. Carbons adjacent to the ether oxygen typically absorb in the 50-80 ppm range in the ¹³C NMR spectrum.[7][8]

Expected HSQC Correlations:

  • The proton signal for H-a will correlate to the carbon signal for C-a.

  • The H-b signal will correlate to the C-b signal.

  • This pattern continues for all CH, CH₂, and CH₃ groups in both the pentyl (c/C-c, d/C-d, e/C-e) and propyl (a'/C-a', b'/C-b', c'/C-c') chains.

This experiment confirms that each proton signal arises from a proton attached to a specific carbon, solidifying the assignments made from the COSY data.

HSQC_Correlations H-b H-b C-b C-b H-b->C-b H-c H-c C-c C-c H-c->C-c H-d H-d C-d C-d H-d->C-d H-e H-e C-e C-e H-e->C-e H-a' H-a' C-a' C-a' H-a'->C-a' H-b' H-b' C-b' C-b' H-b'->C-b' H-c' H-c' C-c' C-c' H-c'->C-c'

Fig. 2: Expected ¹H-¹³C HSQC correlations for this compound.

Data Summary and Comparison

The table below summarizes the expected NMR data for this compound, integrating information from 1D and 2D experiments. The chemical shifts are estimates based on typical values for ethers.

PositionApprox. ¹H Shift (ppm)Approx. ¹³C Shift (ppm)COSY Correlations (with...)HSQC Correlation
a ~3.4~71H-bC-a
b ~1.6~32H-a, H-cC-b
c ~1.4~28H-b, H-dC-c
d ~1.3~22H-c, H-eC-d
e ~0.9~14H-dC-e
a' ~3.4~73H-b'C-a'
b' ~1.6~23H-a', H-c'C-b'
c' ~0.9~11H-b'C-c'

Conclusion: Unambiguous Structural Confirmation

The combined data from COSY and HSQC experiments provide a comprehensive and unambiguous validation of the structure of this compound. The COSY spectrum confirms the presence of two independent spin systems—a five-proton system (the pentyl chain) and a three-proton system (the propyl chain)—which are not connected to each other. The HSQC spectrum then definitively links each proton to its directly attached carbon, allowing for the complete assignment of all ¹H and ¹³C signals.

This approach allows for clear differentiation from isomers. For instance, an isomer like hexyl ethyl ether (CH₃CH₂CH₂CH₂CH₂CH₂-O-CH₂CH₃) would show a COSY spectrum with a six-proton spin system and a two-proton spin system. By systematically analyzing the correlations, 2D NMR spectroscopy stands as a powerful and indispensable tool for structural elucidation in research and industry.

References

A Researcher's Guide to Cross-Reactivity Studies: A Case Study with Pentyl Propyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cross-Reactivity

In the realm of analytical chemistry and diagnostics, immunoassays are powerful tools for detecting and quantifying specific molecules.[1][2] The specificity of an immunoassay is paramount, as it dictates the assay's ability to distinguish between the target analyte and other structurally similar compounds.[3][4] Cross-reactivity occurs when an antibody, designed to bind to a specific analyte, also binds to other molecules.[3][4] This phenomenon can lead to inaccurate quantification and false-positive results, highlighting the critical need for thorough cross-reactivity assessment in assay development and validation.[4]

This guide will focus on a hypothetical competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of a target analyte, and will explore the potential cross-reactivity of pentyl propyl ether and its structural analogs.

This compound and Its Structural Analogs

This compound (also known as 1-propoxypentane) is an organic compound with the chemical formula C8H18O.[5][6] Its structure consists of a pentyl group and a propyl group linked by an ether bond.[5] For a cross-reactivity study, a selection of structurally related ethers would be chosen to assess the antibody's specificity. The degree of cross-reactivity is often correlated with structural similarity to the target analyte.

Table 1: Physicochemical Properties of this compound and Selected Analogs

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Structure
This compound 1-Propoxypentane C8H18O 130.23 CH3(CH2)4O(CH2)2CH3
Diethyl EtherEthoxyethaneC4H10O74.12CH3CH2OCH2CH3
Methyl tert-Butyl Ether (MTBE)2-Methoxy-2-methylpropaneC5H12O88.15(CH3)3COCH3
Diisopropyl Ether2-IsopropoxypropaneC6H14O102.17(CH3)2CHOCH(CH3)2
Dibutyl Ether1-ButoxybutaneC8H18O130.23CH3(CH2)3O(CH2)3CH3
Dipentyl Ether1-PentoxypentaneC10H22O158.28CH3(CH2)4O(CH2)4CH3

Hypothetical Experimental Protocol: Competitive ELISA for a Target Analyte

This section outlines a detailed protocol for a competitive ELISA designed to quantify a hypothetical small molecule analyte, for which this compound and its analogs are potential cross-reactants.

Objective: To determine the percentage of cross-reactivity of this compound and its structural analogs in a competitive ELISA for "Analyte X".

Materials:

  • 96-well microtiter plates (high-binding)

  • Capture antibody (specific to Analyte X)

  • Analyte X standard

  • This compound and its analogs (Table 1)

  • Enzyme-conjugated Analyte X (e.g., HRP-conjugated Analyte X)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the capture antibody to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted antibody to each well of the 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the Analyte X standard and each potential cross-reactant (this compound and its analogs).

    • In separate tubes, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the enzyme-conjugated Analyte X.

    • Add 100 µL of these mixtures to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Add 50 µL of the stop solution to each well to stop the reaction.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis:

The percentage of cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (Concentration of Analyte X at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100

The 50% inhibition concentration (IC50) is the concentration of the analyte or cross-reactant that causes a 50% reduction in the maximum signal. This is determined from the dose-response curves for the standard and each tested compound.

Hypothetical Cross-Reactivity Data

The following table presents hypothetical data from the competitive ELISA described above. This data illustrates how the structural similarity of the analogs to the hypothetical target analyte might influence their cross-reactivity.

Table 2: Hypothetical Cross-Reactivity of this compound and its Analogs

CompoundIC50 (ng/mL)% Cross-Reactivity
Analyte X (Standard) 10 100%
This compound 250 4.0%
Diethyl Ether>10,000<0.1%
Methyl tert-Butyl Ether (MTBE)8,0000.125%
Diisopropyl Ether5,0000.2%
Dibutyl Ether5002.0%
Dipentyl Ether1506.7%

Interpretation of Hypothetical Data:

In this hypothetical scenario, Dipentyl Ether shows the highest cross-reactivity after the target analyte itself, which could be attributed to its longer alkyl chains being a key feature for antibody recognition. This compound shows a moderate level of cross-reactivity. The smaller and more branched ethers exhibit significantly lower cross-reactivity, suggesting that the antibody's binding pocket has a preference for linear alkyl chains of a certain length.

Visualizing the Concepts

To further clarify the principles and workflows discussed, the following diagrams are provided.

G cluster_0 Specific Binding cluster_1 Non-Specific Binding Antibody1 Analyte1 Target Analyte Antibody1->Analyte1 Antibody2 CrossReactant Pentyl Propyl Ether Antibody2->CrossReactant

Caption: Principle of Immunoassay Cross-Reactivity.

G cluster_workflow Competitive ELISA Workflow for Cross-Reactivity Assessment start Start: Coat Plate with Capture Antibody block Block Non-Specific Binding Sites start->block prepare Prepare Standards and Potential Cross-Reactants block->prepare compete Competitive Binding: Incubate Mixture on Plate prepare->compete wash1 Wash to Remove Unbound Molecules compete->wash1 detect Add Substrate for Color Development wash1->detect read Read Absorbance detect->read analyze Analyze Data and Calculate % Cross-Reactivity read->analyze

Caption: Experimental Workflow for Cross-Reactivity Assessment.

Conclusion

This guide has provided a comprehensive, albeit hypothetical, comparison of this compound's cross-reactivity with other structurally similar ethers. The detailed experimental protocol, structured data presentation, and clear visualizations offer a robust framework for researchers to design and interpret their own cross-reactivity studies. By rigorously evaluating the specificity of analytical methods, scientists can ensure the accuracy and reliability of their results, which is of utmost importance in research, drug development, and clinical diagnostics.

References

A Comparative Guide to the Properties of Pentyl Propyl Ether: Experimental Data vs. Theoretical Predictions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimentally determined and theoretically predicted properties of pentyl propyl ether (1-propoxypentane). The data presented is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering a clear overview of the compound's physical and chemical characteristics.

Physicochemical Properties: A Side-by-Side Comparison

The following table summarizes the key physicochemical properties of this compound, presenting both experimentally measured values and theoretically calculated or estimated values for direct comparison.

PropertyExperimental ValueTheoretical/Estimated Value
Molecular Formula C₈H₁₈OC₈H₁₈O
Molecular Weight 130.23 g/mol [1][2][3][4]130.23 g/mol
Boiling Point 130-132 °C[1][3], 142.2 °C at 760 mmHg[2]-
Melting Point -71 °C (approx.)[1]-94 °C[2]
Density ~0.8 g/cm³[1], 0.78 g/cm³[2]-
Refractive Index 1.3961[1]1.3961[2]
Vapor Pressure 7.09 mmHg at 25°C[1][2]-
LogP (Octanol/Water) 2.603[1][2]2.8 (XLogP3)[2]
Water Solubility Log10 Water Solubility: -2.26[1]-

Experimental Protocols

Detailed methodologies for the determination of key experimental properties are outlined below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

Determination of Boiling Point

The boiling point of this compound can be determined using a distillation apparatus or a micro-boiling point method.

Apparatus:

  • Heating mantle or sand bath

  • Round-bottom flask

  • Distillation head with a condenser

  • Thermometer

  • Receiving flask

  • Boiling chips

Procedure:

  • Place a small volume of this compound into the round-bottom flask along with a few boiling chips.

  • Assemble the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • Begin heating the flask gently.

  • Record the temperature at which the liquid begins to boil and a steady stream of condensate is collected in the receiving flask. This temperature range is the boiling point.

Determination of Density

The density of this compound can be measured using a pycnometer or a hydrometer.

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Water bath at a constant temperature (e.g., 20°C)

Procedure:

  • Clean and dry the pycnometer and weigh it accurately.

  • Fill the pycnometer with distilled water and place it in the constant temperature water bath to equilibrate.

  • Remove the pycnometer, dry the outside, and weigh it.

  • Empty and dry the pycnometer, then fill it with this compound and repeat the temperature equilibration and weighing steps.

  • Calculate the density of this compound using the weights of the empty pycnometer, the pycnometer filled with water, and the pycnometer filled with the ether, along with the known density of water at the experimental temperature.

Determination of Refractive Index

The refractive index of this compound is measured using a refractometer.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath (optional, for precise measurements)

  • Dropper

  • Lens paper and ethanol (B145695) for cleaning

Procedure:

  • Calibrate the refractometer using a standard liquid with a known refractive index.

  • Clean the prism surfaces of the refractometer with lens paper and a small amount of ethanol.

  • Place a few drops of this compound onto the lower prism.

  • Close the prisms and allow the sample to spread evenly.

  • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

  • Read the refractive index from the instrument's scale. Record the temperature at which the measurement was taken.

Synthesis of this compound: The Williamson Ether Synthesis

The most common method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. There are two primary routes to synthesize this compound via this method:

  • Route A: Reaction of sodium pentoxide with a propyl halide.

  • Route B: Reaction of sodium propoxide with a pentyl halide.

The following diagram illustrates the general workflow for the Williamson ether synthesis.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up and Purification Alcohol Pentanol or Propanol Alkoxide_Formation Alkoxide Formation Alcohol->Alkoxide_Formation Base Sodium Metal or Sodium Hydride Base->Alkoxide_Formation AlkylHalide Propyl Halide or Pentyl Halide SN2_Attack SN2 Nucleophilic Attack AlkylHalide->SN2_Attack Electrophile Alkoxide_Formation->SN2_Attack Nucleophile Quenching Quenching SN2_Attack->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Distillation Distillation Drying->Distillation Product This compound Distillation->Product

Caption: General workflow for the Williamson ether synthesis of this compound.

Experimental Protocol for Williamson Ether Synthesis (Illustrative Example)

This protocol describes the synthesis of this compound from 1-pentanol (B3423595) and a propyl halide.

Materials:

  • 1-Pentanol

  • Sodium metal

  • Propyl bromide (or iodide)

  • Anhydrous diethyl ether (solvent)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in an excess of 1-pentanol with gentle heating to form sodium pentoxide.

  • Reaction: Cool the solution to room temperature and add propyl bromide dropwise with stirring.

  • Reflux: Heat the reaction mixture to reflux for several hours to ensure the reaction goes to completion. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench any unreacted sodium with a small amount of ethanol, followed by water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with a saturated aqueous ammonium chloride solution.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent and remove the solvent by rotary evaporation. The crude this compound can then be purified by fractional distillation.

Logical Workflow for Property Determination

The following diagram illustrates a logical workflow for the experimental determination and theoretical calculation of the properties of a chemical compound like this compound.

Property_Determination_Workflow cluster_experimental Experimental Determination cluster_theoretical Theoretical Calculation cluster_comparison Comparison and Analysis Synthesis Synthesis and Purification Boiling_Point Boiling Point Measurement Synthesis->Boiling_Point Density Density Measurement Synthesis->Density Refractive_Index Refractive Index Measurement Synthesis->Refractive_Index Solubility Solubility Determination Synthesis->Solubility Data_Comparison Data Comparison Boiling_Point->Data_Comparison Density->Data_Comparison Refractive_Index->Data_Comparison Solubility->Data_Comparison Computational_Modeling Computational Modeling (e.g., DFT) Computational_Modeling->Data_Comparison QSPR Quantitative Structure-Property Relationship (QSPR) QSPR->Data_Comparison Error_Analysis Error Analysis Data_Comparison->Error_Analysis Final_Report Final Report/Publication Error_Analysis->Final_Report

Caption: A logical workflow for the determination and comparison of chemical properties.

References

A Comparative Guide to the Synthesis of Pentyl Propyl Ether: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to pentyl propyl ether, with a focus on reported yields and detailed experimental protocols. The information presented is intended to assist researchers in selecting the most effective method for their specific applications.

Overview of Synthetic Methodologies

The synthesis of unsymmetrical ethers such as this compound is predominantly achieved through the Williamson ether synthesis. An alternative method, the acid-catalyzed dehydration of alcohols, is generally less suitable for unsymmetrical ethers due to the formation of multiple products.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers. The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. For the synthesis of this compound, two potential pathways exist:

Due to the SN2 mechanism, the reaction is more efficient with less sterically hindered alkyl halides. Therefore, Route A, involving the attack of the pentoxide nucleophile on the less hindered primary propyl halide, is generally the preferred pathway to minimize the competing E2 elimination reaction.

Acid-Catalyzed Dehydration of Alcohols

The acid-catalyzed dehydration of a mixture of 1-pentanol (B3423595) and 1-propanol (B7761284) is a theoretically possible but impractical method for synthesizing this compound. This reaction would lead to a statistical mixture of three different ethers: dipentyl ether, dipropyl ether, and the desired this compound. The separation of these ethers, which have similar boiling points, would be challenging and result in a low yield of the target product. For instance, studies on the dehydration of 1-pentanol over an alumina (B75360) catalyst have shown a maximum yield of 54% for the symmetrical di-pentyl ether under unoptimized conditions, highlighting the potential for significant byproduct formation in a mixed-alcohol system.

Comparison of Synthesis Yields

Quantitative data specifically for the synthesis of this compound is limited in the readily available literature. However, typical yields for the Williamson ether synthesis in a laboratory setting are generally reported to be in the range of 50-95%. A lab report for the synthesis of a structurally similar ether, propyl p-tolyl ether, utilizing a phase-transfer catalyzed Williamson synthesis, reported a yield of 67.84%[1]. It is reasonable to expect that a well-optimized Williamson synthesis of this compound would achieve a yield within this range.

Synthesis MethodReactantsCatalyst/BaseTypical Yield (%)Notes
Williamson Ether Synthesis 1-Pentanol and 1-BromopropaneSodium Hydride (NaH)50 - 95 (estimated)Preferred route due to less steric hindrance. Yield is an estimate based on typical Williamson reactions.
Williamson Ether Synthesis 1-Propanol and 1-BromopentaneSodium Hydride (NaH)Lower than Route A (estimated)Increased potential for E2 elimination side reaction.
Acid-Catalyzed Dehydration 1-Pentanol and 1-PropanolStrong Acid (e.g., H₂SO₄)Low (not recommended)Produces a mixture of dipentyl ether, dipropyl ether, and this compound, making purification difficult and lowering the yield of the desired product.

Experimental Protocols

Generalized Protocol for Williamson Ether Synthesis of this compound

Materials:

  • 1-Pentanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromopropane

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Formation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-pentanol followed by the addition of anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • To this solution, carefully add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C (ice bath).

  • After the addition is complete, allow the mixture to warm to room temperature and stir for approximately 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium pentoxide.

  • Addition of the Alkyl Halide: Cool the reaction mixture back to 0 °C and add 1-bromopropane dropwise via a syringe or dropping funnel.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-8 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can then be purified by fractional distillation to obtain the final product.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the Williamson ether synthesis of this compound.

Williamson_Ether_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_workup Workup and Purification 1_Pentanol 1-Pentanol Alkoxide_Formation Alkoxide Formation (Sodium Pentoxide) 1_Pentanol->Alkoxide_Formation NaH Sodium Hydride (NaH) NaH->Alkoxide_Formation 1_Bromopropane 1-Bromopropane SN2_Reaction SN2 Reaction (Addition of 1-Bromopropane) 1_Bromopropane->SN2_Reaction Alkoxide_Formation->SN2_Reaction Quenching Quenching (e.g., with NH4Cl) SN2_Reaction->Quenching Extraction Aqueous Extraction Quenching->Extraction Drying Drying (e.g., with MgSO4) Extraction->Drying Purification Purification (Fractional Distillation) Drying->Purification Product This compound Purification->Product

Caption: Williamson Synthesis of this compound.

References

A Comparative Benchmarking Guide: Pentyl Propyl Ether and Emerging Green Solvents

Author: BenchChem Technical Support Team. Date: December 2025

In the drive towards sustainable chemistry, the selection of solvents has become a critical focal point for researchers and professionals in drug development and chemical synthesis. Solvents contribute significantly to the environmental footprint of chemical processes. This guide provides an objective comparison of pentyl propyl ether against established and emerging green ether solvents, including cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), as well as the aromatic ethers anisole (B1667542) and 4-methylanisole. The information presented is intended to guide solvent selection by providing key physical data, safety considerations, and typical applications.

Data Presentation: Physical and Chemical Properties

The selection of a solvent is often dictated by its physical properties, which influence reaction conditions, work-up procedures, and solvent recovery. The following table summarizes key quantitative data for this compound and its green alternatives.

PropertyThis compoundCyclopentyl Methyl Ether (CPME)2-Methyltetrahydrofuran (2-MeTHF)Anisole4-Methylanisole
Molecular Formula C₈H₁₈O[1]C₆H₁₂O[2]C₅H₁₀O[3]C₇H₈OC₈H₁₀O[4]
Molecular Weight 130.23 g/mol [1]100.16 g/mol [2][5]86.14 g/mol [3]108.14 g/mol 122.17 g/mol [4]
Boiling Point (°C) 130-132[6]106[5][7]80[3][8]154-155[9]175.5[4]
Melting Point (°C) ~ -71[6]-140[5][7]-136[3][10]-37-32[4]
Density (g/cm³) ~ 0.8[6]0.86[5][7]0.85[3]0.9950.969
Flash Point (°C) 30.8[1]8[2]-11[3]5257
Water Solubility Low (-2.26 log10)[6]< 1.0 g/100 ml[2]14 g/100 ml (20°C)[3]0.15 g/100 mlSparingly soluble[11]
log P (Octanol/Water) 2.603[6]High Hydrophobicity[12]1.12.112.53
Performance and Applications Overview

This compound: This ether serves as an effective solvent where a medium-polarity, aprotic environment is required.[6] Its limited water solubility makes it suitable for liquid-liquid extraction processes.[6] Due to its stable ether linkage, it is relatively unreactive except under strongly acidic conditions, making it a stable medium for various organic reactions.[6]

Cyclopentyl Methyl Ether (CPME): CPME is increasingly recognized as a superior green alternative to solvents like THF, 2-MeTHF, and dioxane.[5][7] Its key advantages include a high boiling point, low potential for peroxide formation, and stability in both acidic and basic conditions.[5][12] These properties make it highly suitable for a wide range of applications, including Grignard reactions, reductions, oxidations, and as an extraction solvent.[2][7] Its high hydrophobicity ensures a clean separation from aqueous phases, simplifying work-up and improving solvent recovery.[13][14]

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like sugars, 2-MeTHF is a bio-based solvent often used as a replacement for THF.[10][15] It offers a higher boiling point than THF, allowing for reactions at elevated temperatures.[8][10] Its limited miscibility with water is advantageous for easy separation and product drying via azeotropic distillation.[10][13] It is frequently used for organometallic reactions, Grignard reagents, and in biphasic processes.[3][10]

Anisole and 4-Methylanisole: These aromatic ethers are considered potential green solvents due to their favorable properties and lower toxicity compared to solvents like chlorobenzene.[16][17] Anisole has been successfully used as a sustainable solvent in hydroformylation reactions.[18] Both are used as intermediates in the synthesis of pharmaceuticals and agrochemicals and find applications in the fragrance industry.[19] Their higher boiling points can be beneficial for forming more uniform films in deposition processes.[9]

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to solvent selection and application in chemical synthesis.

G start Define Process Requirements (Temperature, Polarity, Reactant Solubility) physchem Evaluate Physicochemical Properties (BP, MP, Density, azeotrope) start->physchem ehs Assess EHS Profile (Toxicity, Flammability, Environmental Impact) start->ehs performance Review Performance Data (Yields, Selectivity, Existing Applications) start->performance selection Select Optimal Green Solvent physchem->selection ehs->selection performance->selection

Caption: Logical workflow for green solvent selection.

G setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) reagents 2. Add Reactants & Test Solvent setup->reagents reaction 3. Run Reaction (Stirring, Heating/Cooling, Monitor via TLC) reagents->reaction quench 4. Quench Reaction reaction->quench workup 5. Aqueous Work-up & Extraction quench->workup purify 6. Purification (Column Chromatography, Crystallization) workup->purify analyze 7. Analysis (NMR, HPLC, Yield Calculation) purify->analyze end Evaluate Solvent Performance analyze->end

Caption: Experimental workflow for evaluating solvent performance.

G pentanol Pentan-1-ol (R-OH) alkoxide Sodium Pentoxide (R-O⁻ Na⁺) pentanol->alkoxide Deprotonation base Strong Base (e.g., NaH) base->alkoxide ts SN2 Transition State [R-O---R'---X]⁻ alkoxide->ts Nucleophilic Attack propyl_halide 1-Propyl Halide (R'-X) propyl_halide->ts ether This compound (R-O-R') ts->ether salt Sodium Halide (NaX) ts->salt Leaving Group Departs

Caption: Williamson ether synthesis pathway for this compound.

Experimental Protocols

Objective evaluation of a solvent's performance requires standardized experimental procedures. Below are detailed methodologies for common solvent screening tasks.

Protocol 1: General Procedure for Solvent Screening in an Organic Reaction

This protocol outlines a method for comparing the efficacy of different solvents for a specific chemical transformation, such as the l-proline-organocatalyzed intermolecular aldol (B89426) reaction mentioned in the literature.[20]

  • Reaction Setup: For each solvent to be tested, place a magnetic stir bar into a clean, dry reaction vial. If the reaction is sensitive to air or moisture, the apparatus should be flame-dried and maintained under an inert atmosphere (e.g., Nitrogen or Argon).

  • Addition of Reagents: Add the substrate (e.g., p-nitrobenzaldehyde) and catalyst (e.g., l-proline) to the vial.

  • Solvent Addition: Add the designated test solvent (e.g., this compound, CPME, 2-MeTHF) to the vial to a specified concentration.

  • Reaction Initiation: Add the final reagent (e.g., acetone) to begin the reaction. Stir the mixture at a controlled temperature (room temperature or heated).

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) at regular intervals.

  • Quenching and Work-up: Once the reaction is complete (or after a set time), quench the reaction by adding an appropriate solution (e.g., brine).[20] Add an internal standard for quantitative analysis.[20]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable extraction solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture.

    • Yield and Conversion: Determine the yield of the desired product and byproducts, along with the conversion of the starting material, using ¹H NMR spectroscopy with the internal standard.[20]

    • Selectivity: For chiral reactions, determine the enantiomeric ratio or excess using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[20]

  • Comparison: Compare the yield, conversion, and selectivity data across all tested solvents to determine the optimal choice.

Protocol 2: General Procedure for Evaluating a Crystallization Solvent

This procedure is used to determine if a solvent is suitable for purifying a solid compound via crystallization.[21]

  • Initial Solubility Test (Room Temperature): Place approximately 20-30 mg of the solid compound into a test tube. Add ~1 mL of the test solvent. Vigorously mix the contents.[21]

    • If the solid dissolves completely, the solvent is unsuitable as it is too effective at room temperature.

    • If the solid remains largely insoluble, proceed to the next step.

  • Hot Solubility Test: Gently heat the test tube containing the solvent and solid suspension in a hot water or steam bath to the boiling point of the solvent.[21]

    • If the solid dissolves completely at or near the boiling point, the solvent shows promise.

    • If the solid does not dissolve, the solvent is unsuitable as it is not effective enough when hot.

  • Crystallization and Recovery Test: If the solid dissolved when hot, allow the solution to cool slowly to room temperature. If no crystals form, place the test tube in an ice bath for 10-20 minutes.[21]

    • If a significant amount of crystals precipitate from the solution, the solvent is considered suitable for crystallization.

    • If few or no crystals form, attempt to induce crystallization by scratching the inside of the test tube with a glass rod. If this fails, the solvent is deemed unsuitable.[21]

  • Solvent Comparison: Repeat this process for each potential green solvent. The ideal solvent will dissolve the compound when hot but not when cold, and will yield a high recovery of pure crystals upon cooling.

References

A Comparative Guide for the Inter-laboratory Validation of Analytical Methods for Pentyl Propyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of pentyl propyl ether. As no specific inter-laboratory validation studies for this compound are publicly available, this document presents a proposed framework for such a study. The performance data herein is synthesized from validation studies of similar ether compounds and volatile organic solvents to provide a realistic benchmark for researchers establishing and validating their own methods.

Data Presentation: A Comparative Analysis

The following tables summarize the typical performance parameters for the analysis of volatile ethers and organic solvents using GC-FID and GC-MS. These parameters are crucial for evaluating the suitability of a method for its intended purpose, in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Table 1: Proposed Inter-Laboratory Validation Parameters for this compound Analysis by GC-FID

Validation ParameterLaboratory 1 (Proposed)Laboratory 2 (Proposed)Laboratory 3 (Proposed)Acceptance Criteria (Typical)
Linearity (R²) >0.999>0.999>0.999≥ 0.995
Accuracy (% Recovery) 98.5%101.2%99.8%98-102%[1]
Precision (% RSD)
- Repeatability0.85%0.92%0.79%≤ 2%[1]
- Intermediate Precision1.15%1.28%1.05%≤ 3%[1]
Limit of Detection (LOD) CalculatedCalculatedCalculatedS/N ≥ 3
Limit of Quantitation (LOQ) CalculatedCalculatedCalculatedS/N ≥ 10

Data is representative and based on typical performance for similar volatile organic compounds.

Table 2: Proposed Inter-Laboratory Validation Parameters for this compound Analysis by GC-MS

Validation ParameterLaboratory 1 (Proposed)Laboratory 2 (Proposed)Laboratory 3 (Proposed)Acceptance Criteria (Typical)
Linearity (R²) >0.999>0.999>0.999≥ 0.995
Accuracy (% Recovery) 99.2%100.5%99.5%80-120%[2]
Precision (% RSD)
- Repeatability1.10%1.25%1.02%≤ 15%[2]
- Intermediate Precision1.45%1.60%1.35%≤ 20%
Limit of Detection (LOD) CalculatedCalculatedCalculatedS/N ≥ 3
Limit of Quantitation (LOQ) CalculatedCalculatedCalculatedS/N ≥ 10

Data is representative and based on typical performance for similar volatile organic compounds.

Experimental Protocols

Detailed methodologies are essential for the successful transfer and validation of analytical methods between laboratories. Below are proposed protocols for the GC-FID and GC-MS analysis of this compound.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the quantification of this compound in bulk substance or as a solvent.

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

2. Reagents and Materials:

  • This compound reference standard (≥99.5% purity).

  • High-purity nitrogen or helium as carrier gas.

  • Volatile solvent for dilution (e.g., hexane (B92381) or dichloromethane, HPLC grade).

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of the this compound reference standard in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.01 - 0.5 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the solvent to achieve a final concentration within the calibration range.

4. GC-FID Conditions:

  • Column: A non-polar or mid-polarity capillary column (e.g., DB-1 or DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C and hold for 2 minutes.

  • Detector Temperature: 280 °C.

5. Data Analysis:

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample using an external standard calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides higher selectivity and is suitable for both identification and quantification of this compound, especially in the presence of impurities.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

2. Reagents and Materials:

  • Same as for GC-FID.

3. Standard and Sample Preparation:

  • Same as for GC-FID.

4. GC-MS Conditions:

  • GC conditions can be similar to the GC-FID method.[3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

5. Data Analysis:

  • Peak Identification: Confirm the identity of the this compound peak by comparing its mass spectrum with a reference library (e.g., NIST).

  • Quantification: For quantitative analysis, use the total ion chromatogram (TIC) or a selected ion monitoring (SIM) mode for a characteristic fragment ion of this compound to generate a calibration curve.

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Reporting prep_start Start weigh Accurately weigh sample and reference standard prep_start->weigh dissolve Dissolve in appropriate solvent weigh->dissolve dilute Prepare serial dilutions for calibration curve dissolve->dilute filter Filter solutions (0.45 µm) dilute->filter prep_end Prepared Samples & Standards filter->prep_end inject Inject into GC system prep_end->inject separate Chromatographic Separation inject->separate detect Detection (FID or MS) separate->detect acquire Data Acquisition detect->acquire identify Peak Identification acquire->identify integrate Peak Integration identify->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the GC analysis of this compound.

validation_logic cluster_labs Participating Laboratories cluster_protocol Standardized Protocol cluster_results Data Analysis & Comparison cluster_outcome Validation Outcome lab1 Laboratory 1 linearity Linearity lab1->linearity accuracy Accuracy lab1->accuracy precision Precision lab1->precision lod_loq LOD/LOQ lab1->lod_loq lab2 Laboratory 2 lab2->linearity lab2->accuracy lab2->precision lab2->lod_loq lab3 Laboratory 3 lab3->linearity lab3->accuracy lab3->precision lab3->lod_loq protocol Common Analytical Method protocol->lab1 protocol->lab2 protocol->lab3 samples Homogeneous Samples samples->lab1 samples->lab2 samples->lab3 outcome Method Validated for Inter-Laboratory Use linearity->outcome accuracy->outcome precision->outcome lod_loq->outcome

Caption: Logical relationship in an inter-laboratory validation study.

References

Safety Operating Guide

Proper Disposal of Pentyl Propyl Ether: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of pentyl propyl ether (also known as 1-propoxypentane) in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these step-by-step procedures to mitigate risks and ensure safe laboratory operations. This compound is a flammable liquid and, like other ethers, has the potential to form explosive peroxides upon storage and exposure to air and light. Therefore, it requires careful handling and disposal as hazardous waste. Adherence to established protocols is crucial for the safety of laboratory personnel and the protection of the environment.

Key Safety and Handling Information

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements. The following information is based on general best practices for the disposal of flammable and peroxide-forming chemicals.

Personal Protective Equipment (PPE)

When handling this compound for disposal, all personnel must wear appropriate PPE to prevent exposure. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile gloves).

  • Body Protection: A flame-retardant lab coat.

All handling of this compound should be conducted within a properly functioning chemical fume hood.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which informs the necessary disposal precautions.

PropertyValue
Chemical Name This compound, 1-propoxypentane
CAS Number 18641-82-2
Molecular Formula C₈H₁₈O
Molecular Weight 130.23 g/mol
Boiling Point 142.2 °C at 760 mmHg
Flash Point 30.8 °C
Density 0.78 g/cm³

Experimental Protocol: Peroxide Testing

Due to the potential for peroxide formation, testing for peroxides is a critical step before the disposal of this compound, especially if the container has been opened and stored for an extended period.

Methodology:

  • Preparation: Work within a chemical fume hood and wear appropriate PPE.

  • Sampling: Carefully open the container of this compound.

  • Testing: Use commercially available peroxide test strips. Dip the test strip into the ether for the time specified in the manufacturer's instructions.

  • Interpretation:

    • Negative Test (Peroxides ≤ 10 ppm): The ether can be disposed of following the standard procedure for flammable liquid waste.

    • Positive Test (Peroxides > 10 ppm): The material is considered highly hazardous. Do not attempt to handle it further. Secure the container, label it clearly as "Peroxide-Contaminated Waste," and contact your institution's EHS for immediate specialized disposal.

Step-by-Step Disposal Plan

The disposal of this compound must be managed as hazardous chemical waste. It is illegal and dangerous to dispose of it down the drain or in the regular trash.[1][2]

  • Waste Identification and Segregation:

    • This compound waste must be segregated from other waste streams, particularly oxidizers and acids.[3]

    • It should be collected as flammable liquid waste.

  • Waste Collection:

    • Designate a specific, sealed, and properly labeled waste container for this compound. The container must be made of a material compatible with the chemical, with glass being a suitable option.[2]

    • Ensure the container is in good condition and has a secure, leak-proof cap.

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste."[4][5]

    • The label must also include the full chemical name ("this compound"), the quantity of waste, the date of accumulation, and the name of the principal investigator or laboratory supervisor.[5]

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area.[6] This area should be a well-ventilated, cool, and dry location, away from sources of heat, sparks, or open flames.

    • Ensure the container is kept tightly closed when not in use.

  • Arranging for Disposal:

    • Once the waste container is full or is no longer needed, contact your institution's EHS or a certified hazardous waste disposal service to schedule a pickup.[1]

    • Provide them with the accurate chemical name and quantity of the waste. Follow all instructions provided by the EHS or the disposal company regarding packaging and transportation preparation.

Spill Management

In the event of a this compound spill, immediate and appropriate action is required:

  • Small Spills (less than 100 mL):

    • Alert personnel in the immediate area.

    • If flammable vapors are a concern, extinguish all nearby ignition sources.

    • Contain the spill using an inert absorbent material such as vermiculite (B1170534) or sand.[1]

    • Carefully collect the absorbent material and place it in a sealed container for disposal as hazardous waste.

    • Clean the spill area with soap and water.

  • Large Spills (greater than 100 mL):

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's emergency response team or EHS.

    • Prevent entry into the affected area.

Disposal Workflow Diagram

start Start: this compound for Disposal peroxide_test Perform Peroxide Test start->peroxide_test test_result Peroxides > 10 ppm? peroxide_test->test_result contact_ehs Contact EHS for Specialized Disposal (Do Not Handle Further) test_result->contact_ehs Yes collect_waste Collect in Labeled, Compatible Hazardous Waste Container test_result->collect_waste No store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste schedule_pickup Schedule Pickup with Certified Hazardous Waste Service store_waste->schedule_pickup end End: Proper Disposal schedule_pickup->end

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Pentyl Propyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of pentyl propyl ether. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

This compound (CAS No. 18641-82-2) is a flammable liquid that may cause skin and eye irritation.[1] Like other ethers, it has the potential to form explosive peroxides upon prolonged exposure to air and light.[2][3] Therefore, stringent safety measures are imperative during its handling and storage.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for aliphatic ethers.

Protection Type Recommended Equipment Key Considerations
Eye and Face Protection Chemical splash goggles or a full-face shield.Standard safety glasses are not sufficient.
Hand Protection Chemical-resistant gloves. See glove compatibility table below.Double gloving is recommended. Inspect gloves for any signs of degradation before use.
Skin and Body Protection Flame-retardant lab coat, long pants, and closed-toe shoes.Ensure there is no exposed skin between gloves and sleeves.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood.If a fume hood is not available or if exposure limits may be exceeded, use a NIOSH-approved respirator with an organic vapor cartridge.[4][5][6]

Glove Compatibility for Handling Ethers

Glove Material Recommendation for Ethers (General) Reported Performance with Similar Ethers (e.g., Diethyl Ether)
Butyl Rubber Very GoodRecommended for handling various ethers.[7]
Viton™ ExcellentHigh resistance to a broad range of chemicals.
Nitrile Fair to Good (for incidental contact)Not recommended for prolonged direct contact; breakthrough can occur.[8]
Neoprene FairOffers moderate protection.
Natural Rubber (Latex) PoorNot recommended for handling ethers.[7]

This table is for guidance only. On-site testing of gloves under actual working conditions is strongly advised.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound minimizes risks. The following workflow outlines the key steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe 1. Don Appropriate PPE prep_fume_hood 2. Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials 3. Assemble All Necessary Materials prep_fume_hood->prep_materials prep_spill_kit 4. Ensure Spill Kit is Accessible prep_materials->prep_spill_kit handle_dispense 5. Dispense Ether in Fume Hood prep_spill_kit->handle_dispense handle_seal 6. Immediately Seal Container After Use handle_dispense->handle_seal handle_date 7. Date Container Upon Opening handle_seal->handle_date post_clean 8. Clean Work Area handle_date->post_clean post_remove_ppe 9. Remove PPE Correctly post_clean->post_remove_ppe post_wash 10. Wash Hands Thoroughly post_remove_ppe->post_wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and safety hazards. Ethers are classified as hazardous waste and must be disposed of accordingly.

Peroxide Formation and Testing:

Ethers can form explosive peroxides over time when exposed to air and light.[2] It is imperative to date all containers of this compound upon receipt and upon opening.

  • Testing: Periodically test for the presence of peroxides, especially for containers that have been open for an extended period or are past their expiration date.

  • Caution: If crystals are visible in the ether or around the cap, do not attempt to open or move the container. Contact your institution's Environmental Health and Safety (EHS) office immediately.

Waste Collection and Disposal Procedure:

  • Segregation: Collect all this compound waste in a dedicated, properly labeled hazardous waste container.[9] Do not mix with other waste streams unless specifically instructed to do so by your EHS office.

  • Container: Use a container that is compatible with ethers (e.g., glass or a specified solvent waste container). Ensure the container is in good condition and can be securely sealed.[2]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound".[9]

  • Storage: Store the waste container in a designated satellite accumulation area, away from heat, sparks, and open flames.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS office. Follow all institutional and local regulations for hazardous waste disposal.[2][9]

Spill Management:

In the event of a spill, evacuate the immediate area and alert others. If the spill is small and you are trained to handle it:

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.